Cck-33
Description
Properties
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLBZJPOIZFFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C166H261N51O52S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3931 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
not water soluble | |
| Record name | Cholecystokinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9011-97-6 | |
| Record name | Cecekin vitrum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholecystokinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Cholecystokinin-33: A Comprehensive Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-33 (CCK-33), a 33-amino acid peptide hormone, is a crucial regulator of physiological processes in both the gastrointestinal (GI) system and the central nervous system (CNS).[1][2] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum in response to dietary fats and proteins, this compound orchestrates a series of events essential for digestion and nutrient absorption.[3] Beyond its classical role as a gut hormone, this compound also functions as a prominent neuropeptide, influencing satiety, anxiety, and memory. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows to support advanced research and drug development endeavors.
Core Functions and Quantitative Data
The physiological effects of this compound are mediated through its interaction with two G protein-coupled receptors: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The differential expression of these receptors throughout the body dictates the diverse actions of this compound.
Gastrointestinal Functions
This compound is a primary regulator of digestive processes, ensuring the efficient breakdown and absorption of nutrients.
-
Gallbladder Contraction: this compound potently stimulates the contraction of the gallbladder, leading to the release of bile into the small intestine. Bile is essential for the emulsification and digestion of fats.[1][4]
-
Pancreatic Enzyme Secretion: It triggers the secretion of a broad spectrum of digestive enzymes from the pancreatic acinar cells, including amylase, lipase, and proteases, which are vital for the breakdown of carbohydrates, fats, and proteins.[2][5]
-
Inhibition of Gastric Emptying: this compound slows the rate at which food exits the stomach, allowing for more thorough digestion in the small intestine.
-
Smooth Muscle Contraction: this compound influences the motility of the gastrointestinal tract by inducing the contraction of smooth muscle cells.[6]
Table 1: Quantitative Data on the Gastrointestinal Effects of this compound
| Parameter | Species/Model | This compound Dose/Concentration | Observed Effect | Reference(s) |
| Gallbladder Ejection Fraction | Human | 0.40 IDU/kg (3.07 ng/kg) over 20 min | 74.2% ± 17.1% | [7][8] |
| Human | Plasma level of 411.1 ± 79.9 pg/ml | Maximum reduction of gallbladder volume to one-third of original | [1] | |
| Pancreatic Protein Output | Pig | 13 pmol/kg (local injection) | Increase from 0.3 ± 0.3 to 2.1 ± 2.1 mg/kg/h | [2] |
| Pig | 130 pmol/kg (peripheral injection) | Significant stimulation of pancreatic secretion | [5] | |
| Pancreatic Trypsin Output | Pig | 13 pmol/kg (local injection) | Increase from 0.25 ± 0.2 to 1.5 ± 1.5 U/kg/h | [2] |
| Antral Smooth Muscle Contraction | Canine | Dose-dependent | Increased force and frequency of spontaneous contractions | [6] |
Central Nervous System Functions
As the most abundant neuropeptide in the brain, this compound plays a significant role in neurotransmission and modulates various behaviors.
-
Satiety Signaling: this compound is a key short-term satiety signal, reducing food intake by acting on CCK1R on vagal afferent neurons, which in turn signal to the brainstem to induce feelings of fullness.[9][10]
-
Anxiety and Panic Disorders: Central administration of CCK peptides has been shown to induce anxiety-like behaviors in animal models, suggesting a role for CCK in the pathophysiology of anxiety and panic disorders.
-
Memory and Learning: CCK and its receptors are implicated in cognitive processes, with studies suggesting a modulatory role in learning and memory.
Table 2: Quantitative Data on the CNS-mediated Effects of this compound
| Parameter | Species/Model | This compound Dose/Concentration | Observed Effect | Reference(s) |
| Food Intake (Meal Size) | Rat | 0.05 - 0.25 nmol/kg | Dose-dependent reduction in meal size | [9] |
| Satiety Ratio | Rat | 0.05 - 0.25 nmol/kg | Dose-dependent increase in satiety ratio | [9] |
| Food Intake Inhibition (ID50) | Rat | Not significantly different from CCK-8 | Potent inhibition of food intake | [10] |
Receptor Binding Affinity
The biological actions of this compound are initiated by its binding to CCK1 and CCK2 receptors. The affinity of this compound for these receptors is a critical determinant of its potency.
Table 3: Receptor Binding Affinities of CCK Peptides
| Receptor Subtype | Ligand | Species/Tissue | Binding Affinity (Ki/IC50) | Reference(s) |
| CCK1 Receptor | This compound | Rat Pancreatic Acini | Equal potency to CCK-8 | [11] |
| CCK-58 | ~0.6-1 nM (Ki) | [12] | ||
| CCK2 Receptor | This compound | Mouse Cerebral Cortex | Nanomolar affinity | [3] |
| CCK-8 | ~0.3-1 nM (Ki) | [12] | ||
| Gastrin | ~0.3-1 nM (Ki) | [12] | ||
| L-365,260 (R enantiomer) | Human (recombinant) | 0.25 - 3.3 nM (IC50) | [13] |
Note: Specific Ki or IC50 values for this compound are not always explicitly reported in the literature, with potency often compared to the well-characterized octapeptide fragment, CCK-8.
Signaling Pathways
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. The CCK1 receptor, primarily responsible for the gastrointestinal effects of CCK, couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream physiological effects of this compound, such as smooth muscle contraction and enzyme secretion.[14][15]
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for its receptors.
a. Materials:
-
Membrane preparation from cells expressing CCK1R or CCK2R (e.g., rat pancreatic acini)
-
Radiolabeled CCK ligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8 or this compound)
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter and fluid
b. Procedure:
-
Incubate a fixed concentration of the radiolabeled CCK ligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled CCK.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This protocol outlines a method to measure the contractile effect of this compound on isolated smooth muscle strips.
a. Materials:
-
Isolated smooth muscle strips (e.g., from gallbladder or antrum)
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂
-
Isotonic force transducer
-
Data acquisition system
-
This compound solutions of varying concentrations
b. Procedure:
-
Mount the smooth muscle strip in the organ bath under a slight resting tension.
-
Allow the tissue to equilibrate for a period (e.g., 60 minutes), with periodic washing.
-
Record baseline contractile activity.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the contractile response (increase in force) after each addition of this compound.
-
After the highest concentration, wash the tissue to return to baseline.
-
Analyze the data to generate a dose-response curve and determine the EC50 of this compound.
In Vivo Satiety Study in Rodents
This protocol details an experiment to assess the satiating effect of this compound in rats.[9][16]
a. Materials:
-
Male Sprague-Dawley rats, individually housed
-
Automated feeding monitoring system
-
Liquid or standard chow diet
-
This compound solutions for intraperitoneal (IP) injection
-
Vehicle control (e.g., saline)
b. Procedure:
-
Habituate the rats to the housing, feeding system, and injection procedure.
-
Establish a baseline food intake pattern for each animal.
-
On the test day, following a period of food deprivation, administer a specific dose of this compound or vehicle via IP injection.
-
Immediately provide access to the diet and record food intake continuously.
-
Analyze the data to determine the effect of this compound on meal size, meal duration, and the inter-meal interval compared to the vehicle control.
-
Repeat the experiment with different doses of this compound to establish a dose-response relationship.
Conclusion
Cholecystokinin-33 is a multifaceted peptide with indispensable roles in digestive physiology and central nervous system function. A thorough understanding of its mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued exploration of its therapeutic potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and methodological details necessary to advance our understanding of this compound and its role in health and disease. The continued investigation into the nuanced functions of this compound holds promise for the development of novel therapeutics for a range of disorders, from obesity and digestive diseases to neurological and psychiatric conditions.
References
- 1. Release of cholecystokinin in man: correlation of blood levels with gallbladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and binding affinities of analogues of cholecystokinin-(30-33) as probes for central nervous system cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aging on gallbladder contraction and release of cholecystokinin-33 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrical and mechanical effects of molecular variants of CCK on antral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Quantitative cholescintigraphy: selection of random dose for this compound and reproducibility of abnormal results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the satiating potencies of cholecystokinin-33 and cholecystokinin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor binding of cholecystokinin analogues in isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cholecystokinin-8 increases the satiety ratio in diabetic rats more than cholecystokinin-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholecystokinin-33: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-33 (CCK-33) is a crucial peptide hormone and neurotransmitter belonging to the cholecystokinin family, which plays a pivotal role in regulating various physiological processes within the gastrointestinal and central nervous systems.[1] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum, as well as by neurons in the brain, this compound is a 33-amino acid peptide that exerts its effects through interaction with specific G protein-coupled receptors (GPCRs).[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with its receptors and the subsequent intracellular signaling cascades. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the key pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The biological effects of this compound are initiated by its binding to two primary receptor subtypes: the Cholecystokinin-1 Receptor (CCK1R) and the Cholecystokinin-2 Receptor (CCK2R).[1] The affinity of this compound for these receptors and the subsequent functional responses can be quantified through various in vitro assays. The following tables summarize key quantitative data for this compound and related peptides.
| Ligand | Receptor | Assay Type | Cell Line/Tissue | Ki (nM) | Kd (nM) | Reference |
| This compound | CCK1R | Radioligand Binding | Rat Pancreas | ~0.6-1 | [4] | |
| CCK-8 (sulfated) | CCK1R | Radioligand Binding | Rat Pancreas | ~0.6-1 | [4] | |
| CCK-8 (desulfated) | CCK1R | Radioligand Binding | Rat Pancreas | ~300-500 | [4] | |
| Gastrin-17 | CCK1R | Radioligand Binding | Rat Pancreas | >1000 | [4] | |
| This compound | CCK2R | Radioligand Binding | Mouse Cerebral Cortex | ~0.3-1 | [4] | |
| CCK-8 (sulfated) | CCK2R | Radioligand Binding | Mouse Cerebral Cortex | ~0.3-1 | [4] | |
| Gastrin-17 | CCK2R | Radioligagnd Binding | Mouse Cerebral Cortex | ~0.3-1 | [4] |
Table 1: Receptor Binding Affinities. This table presents the inhibitory constants (Ki) and dissociation constants (Kd) of this compound and related peptides for CCK1R and CCK2R.
| Ligand | Receptor | Functional Assay | Cell Line | EC50 (nM) | Reference |
| CCK-8 (sulfated) | cCCK1R | Calcium Mobilization | CHO cells | 5.41 ± 1.15 | [5] |
| CCK-8 (sulfated) | cCCK2R | Calcium Mobilization | CHO cells | 1.93 ± 0.70 | [5] |
| CCK-4 | cCCK2R | Calcium Mobilization | CHO cells | 0.91 ± 0.49 | [5] |
| CCK-2R Agonist (1S) | mCCK2R | IP Production | Recombinant mouse cells | 0.2 | [6] |
| CCK-2R Agonist (2S) | mCCK2R | IP Production | Recombinant mouse cells | 0.4 | [6] |
Table 2: Functional Potencies. This table outlines the half-maximal effective concentrations (EC50) of CCK peptides for downstream signaling events.
Core Signaling Pathways
This compound binding to its receptors initiates a cascade of intracellular events mediated by heterotrimeric G proteins. The primary signaling pathway for both CCK1R and CCK2R involves the activation of the Gq family of G proteins.[7] However, CCK1R has also been shown to couple to Gs, leading to the activation of an alternative signaling pathway.[7]
Gq-Mediated Pathway
Upon activation by this compound, the Gq alpha subunit of the G protein stimulates phospholipase C (PLC).[8] PLCβ is a key isoform activated in this pathway.[9] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[10] This rapid increase in intracellular calcium is a hallmark of CCK receptor activation.[1]
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[8] Classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms are downstream effectors in this pathway.[11] Activated PKC then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.
Gs-Mediated Pathway
In addition to the Gq pathway, CCK1R can also couple to the Gs alpha subunit.[7] This interaction leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[12] The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates target proteins, including transcription factors, to modulate gene expression and other cellular functions.[12][13]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Both CCK1R and CCK2R activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[5] This can occur through both G protein-dependent and β-arrestin-mediated mechanisms. The activation of the MAPK pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[14]
Regulation of Gene Expression
The signaling cascades initiated by this compound ultimately converge on the nucleus to regulate gene expression.[15] Transcription factors such as CREB (cAMP response element-binding protein) can be activated by PKA and MAPK pathways, leading to the transcription of specific genes.[15] This transcriptional regulation is fundamental to the long-term effects of this compound on cellular function and adaptation.
Mandatory Visualizations
Caption: Overview of this compound signaling pathways.
Caption: Workflow for studying this compound signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's mechanism of action. The following are representative protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to its receptors.
1. Membrane Preparation:
-
Culture cells expressing the CCK receptor of interest (e.g., CHO-K1 cells stably transfected with human CCK1R or CCK2R).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[16]
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[17]
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled CCK-8 (e.g., 1 µM, for non-specific binding) or varying concentrations of unlabeled this compound (for competition assay).
-
50 µL of radiolabeled ligand (e.g., ¹²⁵I-CCK-8) at a concentration near its Kd.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[17]
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[16]
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[16]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of radioligand to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[16]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.
1. Cell Preparation:
-
Seed cells expressing the CCK receptor of interest onto black, clear-bottom 96-well plates and allow them to adhere overnight.[18]
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in the buffered salt solution.
-
Incubate the cells with the dye loading solution for 45-60 minutes at 37°C in the dark.[19][20]
-
Wash the cells to remove excess extracellular dye.[20]
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or a confocal microscope).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes). The excitation wavelength for Fluo-4/Fluo-8 is around 488 nm, and the emission is measured around 515-525 nm.[18]
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Plot the peak ΔF/F₀ against the concentration of this compound to generate a dose-response curve and determine the EC50.
Western Blot for MAPK (ERK) Phosphorylation
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Starve the cells in serum-free media for 4-12 hours to reduce basal ERK phosphorylation.[14]
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).
2. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).[22]
-
Determine the protein concentration of the supernatant.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[22]
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.[23]
-
Transfer the separated proteins to a PVDF membrane.[24]
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[21]
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the fold-change in ERK phosphorylation.
Conclusion
Cholecystokinin-33 is a pleiotropic signaling molecule with a complex and multifaceted mechanism of action. Its ability to activate multiple G protein-coupled signaling pathways, primarily through CCK1R and CCK2R, allows for a wide range of physiological effects. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the scientific community engaged in GPCR research and the development of novel therapeutics targeting the CCK system. This technical guide provides a foundational resource for such endeavors, offering a comprehensive overview of the core principles governing this compound's biological functions.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of interactions between this compound and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation | PLOS One [journals.plos.org]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Characterization of cAMP-dependent protein kinase activation by CCK in rat pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholecystokinin gene transcription: promoter elements, transcription factors and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. biophysics-reports.org [biophysics-reports.org]
- 19. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
The Role of Cholecystokinin-33 in Gastrointestinal Motility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-33 (CCK-33), a peptide hormone and neurotransmitter, is a key regulator of gastrointestinal (GI) function.[1] Synthesized and released by enteroendocrine I-cells in the duodenum and jejunum in response to fatty acids and amino acids, this compound orchestrates a series of physiological events that are crucial for the digestion and absorption of nutrients.[2] This technical guide provides a comprehensive overview of the role of this compound in GI motility, with a focus on its effects on the gallbladder, stomach, small intestine, and colon. It details the underlying signaling pathways, presents quantitative data from key studies, and outlines experimental protocols for assessing the effects of this compound.
Core Mechanisms of Action
This compound exerts its effects on GI motility primarily through the activation of cholecystokinin-1 receptors (CCK1R) , which are G-protein coupled receptors found on various cell types within the GI tract, including smooth muscle cells and enteric neurons.[3][4] The actions of this compound are multifaceted and can be both direct, acting on smooth muscle, and indirect, mediated by the release of other signaling molecules such as acetylcholine (B1216132) from the myenteric plexus.[1][5]
Effects of this compound on Gastrointestinal Motility
Gallbladder Contraction
One of the most well-characterized effects of this compound is the potent stimulation of gallbladder contraction, leading to the release of bile into the duodenum, a critical step for fat digestion.[6]
Quantitative Data on this compound Induced Gallbladder Contraction
| Parameter | Species | This compound Dosage | Method | Result | Reference(s) |
| Gallbladder Ejection Fraction (GBEF) | Human | 0.40 IDU/kg (3.07 ng/kg) over 20 min | Dynamic Cholescintigraphy (DCG) | 74.2% ± 17.1% (mean ± SD) | [3] |
| Gallbladder Volume Reduction | Human | CCK-8 infusion (30 pmol/kg/h) | Ultrasonography | Gallbladder volume decreased to 43% of initial volume after 2 hours. | [2] |
| Gallbladder Contraction | Human | Postprandial (endogenous CCK) | Gamma Scintigraphy | Gallbladder volume decreased by 68.4% ± 3.8% (SE). | [2] |
Gastric Emptying
This compound plays a significant role in inhibiting gastric emptying, which helps to regulate the delivery of chyme from the stomach to the small intestine, ensuring that the duodenum is not overwhelmed with nutrients.[7][8] This effect is primarily mediated through the relaxation of the proximal stomach and contraction of the pyloric sphincter.[8]
Quantitative Data on this compound Induced Changes in Gastric Emptying
| Parameter | Species | This compound Dosage | Method | Result | Reference(s) |
| Gastric Emptying of Liquid | Human | 12 pmol/kg/h and 24 pmol/kg/h | Gastric Scintigraphy | Significant delay in gastric emptying compared to saline infusion. The higher dose mimicked the delay seen with a mixed meal. | [9] |
| Residual Gastric Volume (Liquid) | Human | Physiological concentrations of CCK-8 | Gastric Scintigraphy | Residual gastric volume at 90 min increased from 9.9% to 32.1% in controls and from 9.8% to 32.2% in patients with functional dyspepsia. | [2] |
| Gastric Emptying Half-Time (Liquid) | Human | Physiological concentrations of CCK-8 | Gastric Scintigraphy | Half-emptying time prolonged from 19.4 min to 39.4 min in controls and from 19.5 min to 31.4 min in patients with functional dyspepsia. | [2] |
Small and Large Intestine Motility
The effects of this compound on the small and large intestines are more complex and can vary depending on the specific region and the interplay with other signaling molecules. In the small intestine, this compound is generally considered to stimulate motility.[6] In the colon, this compound has been shown to increase motility, an effect that is at least partially mediated by the release of acetylcholine and Peptide YY (PYY).[1][9]
Quantitative Data on this compound Induced Changes in Intestinal and Colonic Motility
| Parameter | Species | This compound Dosage | Method | Result | Reference(s) |
| Colonic Motility Index | Rat | 12, 60, and 240 pM (CCK-8) | Isolated Perfused Colon | Dose-dependent increase in colonic motility. | [1] |
| Colonic Transit Time | Mouse (DSS-colitis) | N/A (examining endogenous mechanisms) | Bead Expulsion Assay | Colonic transit time was 551 ± 15 seconds in DSS-colitis mice compared to 718 ± 28 seconds in control mice. | [10] |
| Whole Gut Transit Time | Mouse | N/A (baseline) | Carmine Red Assay | Transit times can vary significantly depending on factors like gut microbiota. | [11] |
Signaling Pathways of this compound in Gastrointestinal Motility
The binding of this compound to the CCK1 receptor initiates a cascade of intracellular signaling events. The CCK1R can couple to multiple G proteins, primarily Gq/11 and to a lesser extent Gs.[3][12][13]
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC).[3][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key event leading to smooth muscle contraction and neurotransmitter release.[15][16]
-
Gs Pathway: At higher agonist concentrations, the CCK1R can also activate a Gs-mediated pathway, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[3]
The following diagrams illustrate the key signaling pathways of this compound in gastrointestinal smooth muscle cells and myenteric neurons.
Caption: this compound signaling in GI smooth muscle.
Caption: this compound signaling in myenteric neurons.
Experimental Protocols
Cholescintigraphy for Gallbladder Ejection Fraction (GBEF)
This non-invasive technique is the gold standard for quantifying gallbladder contraction.[17]
Protocol Workflow
Caption: Cholescintigraphy experimental workflow.
Isolated Perfused Rat Colon Motility Assay
This ex vivo method allows for the direct assessment of the effects of substances on colonic motility in a controlled environment.[15]
Methodology
-
Animal Preparation: An adult rat is anesthetized, and the colon is surgically isolated.
-
Perfusion Setup: The superior mesenteric artery is cannulated for vascular perfusion with an oxygenated physiological salt solution, such as Krebs-Henseleit solution, maintained at 37°C. The lumen of the colon is also perfused with saline.[15]
-
Motility Measurement: Intraluminal pressure changes, indicative of muscle contractions, are monitored using pressure transducers placed in the proximal and distal colon.
-
Drug Administration: After a baseline recording period, this compound is administered intra-arterially in a dose-dependent manner.
-
Data Analysis: The contractile responses are recorded and analyzed to determine changes in motility index or frequency and amplitude of contractions.
Krebs-Henseleit Solution Composition
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a physiological pH of 7.4.[1]
In Vitro Gastrointestinal Motility Assay (Organ Bath)
This technique is used to study the contractility of isolated strips of gastrointestinal smooth muscle.[18][19][20]
Methodology
-
Tissue Preparation: A segment of the desired gastrointestinal tissue (e.g., stomach, ileum, colon) is excised from a euthanized animal and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal or circular muscle strips are carefully prepared.
-
Organ Bath Setup: The muscle strip is suspended in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2/5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Drug Application: this compound is added to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Data Recording and Analysis: The contractile responses are recorded, and the amplitude and frequency of contractions are measured and analyzed.
Conclusion
This compound is a pivotal regulator of gastrointestinal motility, with significant and distinct effects on the gallbladder, stomach, and intestines. Its actions are primarily mediated through the CCK1 receptor and involve complex signaling pathways in both smooth muscle cells and enteric neurons. A thorough understanding of the mechanisms of action of this compound is essential for researchers and drug development professionals working on novel therapies for gastrointestinal motility disorders. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important gut-brain peptide.
References
- 1. support.harvardapparatus.com [support.harvardapparatus.com]
- 2. Physiological effect of cholecystokinin on gastric emptying of liquid in functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Cholinergic modulation of the release of [3H]acetylcholine from synaptosomes of the myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous acetylcholine release and labelled acetylcholine formation from [3H]choline in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CCK and its antagonists on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of gastric emptying in humans by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colonic Transit Disorder Mediated by Downregulation of Interstitial Cells of Cajal/Anoctamin-1 in Dextran Sodium Sulfate-induced Colitis Mice [jnmjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 15. Cholecystokinin-8 induces intracellular calcium signaling in cultured myenteric neurons from neonatal guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Stimulation of acetylcholine release from myenteric neurons of guinea pig small intestine by forskolin and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijper.org [ijper.org]
- 20. reprocell.com [reprocell.com]
The Discovery and History of Cholecystokinin-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of cholecystokinin-33 (CCK-33). It details the pivotal experiments, outlines the methodologies employed, and illustrates the key signaling pathways, offering a comprehensive resource for professionals in the field.
A Historical Overview: From Gut Extract to Purified Peptide
The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg at Northwestern University Medical School discovered a substance in intestinal extracts that stimulated gallbladder contraction. They aptly named this substance "cholecystokinin," from the Greek words "chole" (bile), "cysto" (sac), and "kinin" (to move). For decades, cholecystokinin was known primarily for this function.
A significant breakthrough came in 1968 when Swedish biochemists Viktor Mutt and J. Erik Jorpes at the Karolinska Institute in Stockholm successfully isolated and determined the amino acid sequence of a 33-amino acid peptide from porcine upper intestinal tissue, which they identified as cholecystokinin.[1][2][3] This peptide, now known as this compound, was found to be a potent stimulator of both gallbladder contraction and pancreatic enzyme secretion. Their work also revealed that pancreozymin, a substance discovered earlier and thought to be a separate hormone responsible for pancreatic secretion, was, in fact, identical to cholecystokinin.[3]
The structural elucidation of this compound was a landmark achievement that opened the door to a deeper understanding of its diverse physiological roles, not only in the gastrointestinal system but also as a neurotransmitter in the central nervous system.
The Monumental Task of Purification: Isolating this compound
The isolation of this compound from porcine intestinal tissue was a formidable challenge due to its low abundance. The meticulous process employed by Mutt and Jorpes involved several key protein purification techniques common in that era. While a complete, detailed protocol with quantitative yields at each step is not fully documented in a single source, the general workflow can be reconstructed based on their publications and standard biochemical practices of the 1960s.
Experimental Protocol: Purification of Porcine this compound (Inferred)
Objective: To isolate and purify cholecystokinin-33 from porcine upper intestinal tissue.
Materials:
-
Upper intestines from pigs
-
Boiling water bath
-
Acetic acid
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Carboxymethyl-cellulose (CMC) for ion-exchange chromatography
-
Sephadex gels for gel filtration chromatography
-
Reagents for bioassay (e.g., guinea pig gallbladder)
Methodology:
-
Extraction:
-
The upper intestinal tissue from pigs was minced and boiled in water to inactivate proteolytic enzymes and extract the peptides.
-
The aqueous extract was then acidified with acetic acid to precipitate larger proteins, leaving smaller peptides like CCK in the supernatant.
-
-
Fractional Precipitation with Sodium Chloride:
-
The acidic supernatant was subjected to fractional precipitation by the stepwise addition of sodium chloride.
-
CCK-containing fractions were precipitated at a specific NaCl concentration, allowing for a crude separation from other peptides and proteins.
-
-
Ethanol and Ether Precipitation:
-
Further purification was achieved by precipitation with ethanol and diethyl ether to remove lipids and other organic contaminants.
-
-
Ion-Exchange Chromatography:
-
The partially purified peptide fraction was subjected to ion-exchange chromatography, likely using a cation-exchange resin like carboxymethyl-cellulose (CMC).
-
Peptides were bound to the column and then eluted with a salt gradient (e.g., increasing concentrations of NaCl), separating them based on their net charge.
-
-
Gel Filtration Chromatography:
-
Fractions showing CCK activity from the ion-exchange step were further purified by gel filtration chromatography using Sephadex gels.
-
This step separated peptides based on their size, further isolating this compound from larger and smaller contaminants.
-
-
Bioassay-Guided Fraction Collection:
-
Throughout the purification process, fractions were tested for their biological activity using a bioassay, most likely the contraction of an isolated guinea pig gallbladder. This allowed the researchers to track the presence of CCK and select the most active fractions for the next purification step.
-
Quantitative Data
Deciphering the Code: Amino Acid Sequencing of this compound
Once a highly purified sample of this compound was obtained, the next critical step was to determine its primary structure—the sequence of its amino acids. The method of choice during this period was the Edman degradation, a technique developed by Pehr Edman.
Experimental Protocol: Edman Degradation for Peptide Sequencing
Objective: To determine the N-terminal amino acid sequence of purified porcine this compound.
Materials:
-
Purified this compound peptide
-
Phenyl isothiocyanate (PITC)
-
Anhydrous acid (e.g., trifluoroacetic acid - TFA)
-
Organic solvents (for extraction)
-
Chromatography system for identifying PTH-amino acids (e.g., paper chromatography or an early form of column chromatography)
Methodology:
-
Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC molecule covalently attaches to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.
-
Cleavage: The PTC-peptide was then treated with an anhydrous acid, such as trifluoroacetic acid. This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
-
Conversion and Identification: The thiazolinone derivative was extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. The specific PTH-amino acid was then identified using chromatographic techniques.
-
Iterative Cycles: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the new N-terminal amino acid. This process was repeated sequentially to determine the entire amino acid sequence of this compound.[4][5]
Amino Acid Composition of Porcine this compound
The sequencing efforts of Mutt and Jorpes revealed the following 33-amino acid sequence for porcine this compound, including a sulfated tyrosine residue, which is crucial for its biological activity at the CCK1 receptor:
Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 [6]
Mechanisms of Action: The Signaling Pathways of Cholecystokinin
Cholecystokinin exerts its diverse physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B). Both receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade involving phospholipase C.
CCK1 Receptor Signaling Pathway
The CCK1 receptor is found predominantly in the periphery, including the gallbladder, pancreas, and vagal afferent neurons. It has a high affinity for the sulfated forms of CCK.
Caption: CCK1 Receptor Signaling Cascade.
CCK2 Receptor Signaling Pathway
The CCK2 receptor is found in the brain and stomach and has a high affinity for both sulfated and non-sulfated forms of CCK, as well as for the hormone gastrin.
Caption: CCK2 Receptor Signaling Cascade.
Conclusion
The discovery and characterization of cholecystokinin-33 represent a significant chapter in the history of endocrinology and neuroscience. The pioneering work of Ivy, Oldberg, Mutt, and Jorpes laid the foundation for our current understanding of this multifaceted peptide. From its initial identification as a regulator of gallbladder contraction to its recognition as a key player in digestion, satiety, and neurotransmission, the story of this compound is a testament to the power of meticulous biochemical investigation. This technical guide provides a detailed overview of this journey, offering valuable insights for researchers and professionals dedicated to unraveling the complexities of peptide hormones and their therapeutic potential.
References
- 1. Structure of porcine cholecystokinin-pancreozymin. 1. Cleavage with thrombin and with trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin - portrayal of an unfolding peptide messenger system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and pancreozymin, one single hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. ehu.eus [ehu.eus]
- 6. moleculardepot.com [moleculardepot.com]
A Technical Guide to the Physiological Effects of Cholecystokinin-33 (CCK-33) Administration
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cholecystokinin-33 (CCK-33), a 33-amino acid peptide hormone, is a crucial regulator of physiological processes, primarily centered around the gastrointestinal (GI) system.[1][2] Synthesized and secreted by enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, this compound orchestrates a series of coordinated events to optimize nutrient digestion and absorption.[2][3] Its effects extend beyond the gut, influencing satiety and other central nervous system functions. This document provides a comprehensive technical overview of the physiological effects of exogenously administered this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular signaling pathways.
Core Physiological Effects in the Gastrointestinal System
The primary and most well-characterized effects of this compound are on the gallbladder, pancreas, and overall GI motility. These actions are predominantly mediated by the Cholecystokinin-A (CCK-A) receptor.[4][5]
Stimulation of Gallbladder Contraction
This compound is the principal hormonal stimulus for postprandial gallbladder contraction, leading to the release of bile into the duodenum to aid in the emulsification and digestion of fats.[4][6][7]
-
Mechanism: this compound binds to CCK-A receptors located on gallbladder smooth muscle cells and potentially on interstitial cells of Cajal, initiating a signaling cascade that leads to smooth muscle contraction.[4][5] It also acts on vagal afferents to stimulate the release of acetylcholine, which further promotes contraction.[4][7]
-
Dose-Response: The administration of this compound results in a significant, dose-dependent reduction in gallbladder volume.[8][9] Studies have established that even physiological plasma concentrations of CCK are sufficient to stimulate gallbladder contraction.[6][9] The threshold for stimulating gallbladder contraction has been observed with an infusion of 0.8 pmol/kg/h of CCK.[9]
-
Modulating Factors: The responsiveness of the gallbladder to this compound can be influenced by factors such as blood glucose levels. Acute hyperglycemia has been shown to significantly reduce gallbladder contraction in response to this compound infusion.[8]
Stimulation of Pancreatic Exocrine Secretion
Originally termed "pancreozymin," CCK is a potent secretagogue for pancreatic digestive enzymes.[1][2]
-
Mechanism: this compound stimulates pancreatic acinar cells to release a variety of digestive enzymes, including trypsin, chymotrypsin, amylase, and lipase.[3][10] This can occur through direct action on CCK-A receptors on the acinar cells or indirectly via vagal nerve pathways.[3]
-
Local vs. Systemic Effects: Studies in animal models have demonstrated that this compound can stimulate pancreatic secretion via short enteropancreatic reflexes when administered locally to the duodenal area, even at low doses that are ineffective when given systemically.[11][12][13] Higher, pharmacological doses stimulate secretion regardless of the administration route.[11]
-
Quantitative Effects: Intravenous infusion of this compound at physiological doses (e.g., 2.5 pmol/kg/h) has been shown to significantly increase trypsin secretion in humans.[6]
Regulation of Gastrointestinal Motility
This compound plays a key role in coordinating the motor functions of the GI tract to ensure optimal nutrient processing.[7][14]
-
Gastric Emptying: this compound inhibits gastric emptying, thereby regulating the rate at which chyme enters the duodenum.[2][14][15] This action helps to prevent overwhelming the digestive capacity of the small intestine. The effect is primarily on the liquid component of a meal.[15] This is achieved by relaxing the proximal stomach and increasing the tone of the pyloric sphincter.[14][16]
-
Intestinal and Colonic Motility: The effects of CCK on intestinal and colonic motility are complex. In some species, this compound modulates both propagating and non-propagating contractions in the intestine.[17] In the colon, CCK's effects are thought to be mediated primarily through actions on neurons in the myenteric plexus, which predominantly express CCK-A receptors.[18]
Systemic and Central Nervous System Effects
Induction of Satiety and Regulation of Food Intake
This compound functions as a short-term satiety signal, contributing to the termination of a meal.[19][20]
-
Mechanism: This effect is primarily mediated by CCK-A receptors on vagal afferent neurons in the upper gastrointestinal tract.[1] These neurons project to the nucleus solitarius in the brainstem, which then communicates with higher brain centers like the hypothalamus to process satiety signals.[19]
-
Behavioral Effects: Intravenous infusion of this compound in humans at physiological levels significantly decreases feelings of hunger, the desire to eat, and prospective food intentions, while increasing the sense of fullness.[21] This leads to a reduction in meal size.[22][23] The reduction in food intake appears to result from earlier meal termination rather than a slower rate of eating.[23]
Endocrine Pancreatic Responses
This compound can influence the secretion of pancreatic hormones. In human studies, intravenous injection of this compound at a pharmacological dose (100 pmol/kg) was found to increase basal plasma levels of insulin (B600854), somatostatin, and pancreatic polypeptide.[24] It also potentiated meal-induced insulin and pancreatic polypeptide responses.[24]
Role in the Central Nervous System
While CCK peptides are known to be involved in CNS functions, particularly anxiety and panic, this effect is more strongly associated with smaller CCK fragments like CCK-4 and CCK-8, which act on CCK-B receptors.[25][26][27] Studies suggest that this compound, acting as a CCK-A receptor agonist, is ineffective at inducing anxiety.[28] CCK-like peptides may also play a role in the modulation of pain perception.[20]
Cardiovascular Effects
The effects of this compound on the circulatory system can be complex and may be altered in disease states. In normal rats, this compound administration dose-dependently increased arterial blood pressure.[29] However, in rats with streptozotocin-induced diabetes, the same dose reduced arterial blood pressure, an effect that was partially normalized by insulin treatment.[29]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the administration of this compound.
Table 1: Dose-Response Effects of this compound on Gallbladder Contraction in Humans
| This compound Infusion Dose | Resulting Plasma CCK Increase (pmol/L) | Effect on Gallbladder Volume | Study Population | Reference |
|---|---|---|---|---|
| 0.8 pmol/kg/h | 1.3 ± 0.5 | Threshold for stimulating contraction | Healthy Volunteers | [9] |
| 2.5 pmol/kg/h | 1.9 ± 0.3 | Significant increase in bilirubin (B190676) output (marker of contraction) | Healthy Volunteers | [6] |
| 0.25 - 1.0 IDU/kg/h* | Not specified | Significant, dose-dependent volume reduction | Healthy Volunteers | [8] |
| 0.40 IDU/kg (3.07 ng/kg) | Not specified | Determined as most effective infusion regimen for high Ejection Fraction (EF) with least variability | Healthy Volunteers | [30] |
*Note: IDU = Ivy Dog Unit, a historical bioassay unit for CCK activity.
Table 2: Effects of this compound Administration on Pancreatic Enzyme Secretion
| Subject | Administration Route & Dose | Parameter Measured | Key Finding | Reference |
|---|---|---|---|---|
| Pigs | Local (Gastro-duodenal artery) - 13 pmol/kg | Pancreatic juice volume, protein, and trypsin output | Significant increase in secretion | [13] |
| Pigs | Peripheral (IV) - 13 pmol/kg | Pancreatic juice volume, protein, and trypsin output | No significant secretory response | [11][13] |
| Pigs | Peripheral (IV) - 130 pmol/kg | Pancreatic protein and trypsin output | Significant stimulation of secretion | [11] |
| Humans | Peripheral (IV) - 2.5 pmol/kg/h | Trypsin secretion | Significant increase from 0.5 to 1.4 KU/15 min |[6] |
Table 3: Effects of this compound on Satiety and Food Intake
| Subject | Administration | Parameter Measured | Key Finding | Reference |
|---|---|---|---|---|
| Humans (Lean & Obese) | IV infusion (physiological levels) | Visual Analogue Scales (hunger, fullness, etc.) | Significant decrease in hunger, wish to eat, and prospective feeding intentions (P < 0.05) | [21] |
| Male Rats | Cranial Mesenteric Artery Infusion (0.05-0.25 nmol/kg) | Meal Size (MS) and Satiety Ratio (SR) | Significant reduction in MS and increase in SR | [22] |
| Male Rats | Celiac Artery Infusion (0.05-0.25 nmol/kg) | Meal Size (MS) and Satiety Ratio (SR) | No significant effect |[22] |
Key Experimental Protocols
Protocol for In Vivo Assessment of Gallbladder Contraction via Ultrasonography
This protocol outlines a typical methodology for quantifying the effect of this compound on gallbladder motility in human subjects.[8][9][31]
-
Subject Preparation: Subjects fast overnight (minimum 8-10 hours) to ensure a basal, filled gallbladder state.
-
Baseline Measurement: An intravenous catheter is placed. Gallbladder volume is measured using real-time ultrasonography. The maximal length, width, and depth are recorded to calculate the volume, often using the sum-of-cylinders method. Multiple baseline measurements are taken to ensure stability.
-
This compound Infusion: A controlled intravenous infusion of this compound is initiated. Doses can be administered in a stepwise manner (e.g., 0.25, 0.5, 1.0 IDU/kg/h), with each dose given for a set period (e.g., 30 minutes).[8]
-
Serial Volume Measurements: Gallbladder volume is measured at regular intervals (e.g., every 5-10 minutes) throughout the infusion period.
-
Data Analysis: The primary endpoint is the gallbladder ejection fraction (EF), calculated as: EF (%) = [(Fasting Volume - Minimal Residual Volume) / Fasting Volume] x 100. Dose-response curves can be generated by plotting EF against the this compound infusion rate or measured plasma CCK concentration.
Caption: Experimental workflow for assessing this compound induced gallbladder contraction.
Protocol for Quantification of Pancreatic Enzyme Secretion
This protocol describes a method for directly measuring pancreatic enzyme output following this compound stimulation in animal or human subjects.[11][32]
-
Subject Preparation: Subjects are anesthetized (animal models) or sedated (human studies).
-
Sample Collection Setup:
-
Basal Collection: A baseline period of sample collection is performed to measure basal secretion rates.
-
This compound Administration: this compound is administered, typically as an intravenous bolus or continuous infusion. In some research models, it may be infused locally via a specific artery (e.g., gastroduodenal artery).[11]
-
Timed Sample Collection: Following administration, samples of pancreatic juice or duodenal fluid are collected at specific time intervals (e.g., 5, 10, and 15 minutes post-stimulation).[32] Samples are immediately placed on ice or dry ice to preserve enzyme activity.
-
Enzyme Quantification: The concentration and total output of specific enzymes (e.g., trypsin, amylase, lipase) in the collected samples are measured using established biochemical assays (e.g., spectrophotometry).
-
Data Analysis: The stimulated enzyme output is calculated and compared to basal levels to determine the secretory response to this compound.
Caption: Experimental workflow for measuring pancreatic enzyme secretion after this compound.
Molecular Mechanisms and Signaling Pathways
CCK Receptor Subtypes
Two main subtypes of CCK receptors have been identified:
-
CCK-A (Alimentary) Receptor: Has a high affinity for sulfated CCK peptides like this compound and CCK-8. It is the predominant subtype in the periphery, found in the gallbladder, pancreas, pyloric sphincter, and on vagal afferent neurons, mediating the primary digestive and satiety effects of CCK.[1][3][4]
-
CCK-B (Brain) Receptor: Has a high affinity for both sulfated and non-sulfated CCK peptides, as well as for gastrin. It is the predominant subtype in the central nervous system and is implicated in anxiety and panic responses.[25][28][33]
CCK-A Receptor Signaling Pathway
The physiological effects of this compound in the gastrointestinal system are initiated by its binding to the CCK-A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq protein pathway.[16][34]
-
Binding and Activation: this compound binds to the extracellular domain of the CCK-A receptor.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.
-
PLC Activation: The activated Gαq-GTP subunit binds to and activates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
Physiological Response: The surge in intracellular Ca2+ and the activation of PKC and other calcium-dependent proteins lead to the final physiological response, such as the contraction of smooth muscle cells in the gallbladder wall.
References
- 1. Frontiers | Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics [frontiersin.org]
- 2. Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and pancreatic cancer: the chicken or the egg? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological plasma concentrations of cholecystokinin stimulate pancreatic enzyme secretion and gallbladder contraction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of acute hyperglycaemia on gall bladder contraction induced by cholecystokinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of graded physiologic doses of cholecystokinin on gallbladder contraction measured by ultrasonography. Determination of threshold, dose-response relationships and comparison with intraduodenal bilirubin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of interactions between this compound and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arterial gastroduodenal infusion of cholecystokinin-33 stimulates the exocrine pancreatic enzyme release via an enteropancreatic reflex, without affecting the endocrine insulin secretion in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effect of cholecystokinin on gastric motility in humans [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Effects of Cholecystokinin (CCK) on Gut Motility in the Stomachless Fish Ballan Wrasse (Labrus bergylta) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 19. Role of cholecystokinin in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of cholecystokinin and caerulein on human eating behavior and pain sensation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Satiety effects of cholecystokinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of cholecystokinin in satiation: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 24. Effects of cholecystokinin (CCK)-8, this compound, and gastric inhibitory polypeptide (GIP) on basal and meal-stimulated pancreatic hormone secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cholecystokinin and panic disorder | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 28. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Effects of cholecystokinin (this compound) and its fragments, C-terminal octapeptide (CCK-8) and C-terminal tetrapeptide (CCK-4), on the circulatory system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative cholescintigraphy: selection of random dose for this compound and reproducibility of abnormal results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effect of aging on gallbladder contraction and release of cholecystokinin-33 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Direct measurement of pancreatic enzymes after stimulation with secretin versus secretin plus cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Endogenous Production of Cholecystokinin-33 (CCK-33) in the Duodenum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous production of cholecystokinin-33 (CCK-33) in the duodenum. Cholecystokinin (CCK) is a critical peptide hormone responsible for stimulating the digestion of fat and protein.[1] It is synthesized and secreted by enteroendocrine I-cells located in the mucosal lining of the proximal small intestine, primarily the duodenum and jejunum.[1][2][3][4] While CCK exists in various molecular forms, this compound has been identified as the predominant form in human plasma, both in fasting and postprandial states.[5] This document details the cellular origins, regulatory mechanisms, signaling pathways, and key experimental protocols relevant to the study of duodenal this compound production.
Cellular Origin and Synthesis
CCK is produced by specialized enteroendocrine cells called I-cells, which are scattered throughout the duodenal mucosa.[1][3][6] These cells are characterized as "open-type," meaning their apical surface is in direct contact with the gut lumen, allowing them to "taste" the chemical composition of chyme.[7]
The hormone is synthesized as a 115-amino acid preprohormone.[1] Through post-translational processing, this precursor is cleaved into several biologically active peptide forms, including CCK-58, this compound, CCK-22, and CCK-8.[5] In humans, this compound accounts for approximately 51% of circulating CCK in the fasting state and 57% after a meal.[5]
Regulation of this compound Secretion
The release of this compound from duodenal I-cells is a tightly regulated process, primarily triggered by the presence of specific nutrients in the chyme entering the duodenum.
Nutrient-Sensing Mechanisms
Fats and Proteins are the most potent stimulators of CCK secretion.[2][6][8][9]
-
Dietary Fats: The digestive products of fats, specifically long-chain fatty acids (LCFAs) with a chain length of 12 carbons or more, directly stimulate I-cells.[10][11] Medium-chain fatty acids are less effective.[11]
-
Dietary Proteins: Intact proteins and their partial digestion products (peptides and amino acids) also trigger CCK release.[9][12] The stimulatory effect of proteins is closely linked to their ability to inhibit intraluminal proteases like trypsin.[12]
Carbohydrates and glucose have a minimal to modest effect on CCK secretion compared to fats and proteins.[9][12][13]
Signaling Pathways for Nutrient-Stimulated Release
The detection of nutrients by I-cells initiates intracellular signaling cascades that culminate in the exocytosis of CCK-containing granules.
Fatty Acid Signaling: LCFAs are detected by G-protein coupled receptors (GPCRs) on the I-cell surface, primarily GPR40 (also known as FFAR1) and GPR120 (O3FAR1).[6][10][14][15][16]
-
Activation of these receptors, particularly GPR120, stimulates the Gαq/11 pathway.[17]
-
This leads to the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3).
-
IP3 triggers the release of Ca²⁺ from intracellular stores in the endoplasmic reticulum.
-
The resulting increase in intracellular Ca²⁺ concentration is further amplified by the opening of L-type voltage-gated Ca²⁺ channels, leading to a significant influx of extracellular Ca²⁺.[11][14]
-
This calcium surge is the final trigger for the fusion of CCK-containing vesicles with the cell membrane and the secretion of the hormone into the bloodstream.[11][14]
Caption: Fatty acid-induced this compound secretion pathway in duodenal I-cells.
Amino Acid Signaling: Certain amino acids, such as phenylalanine, leucine, and glutamate, stimulate CCK secretion, potentially through the gut-expressed taste receptor T1R1-T1R3.[18] Inhibition of T1R1 expression has been shown to reduce amino acid-induced CCK release by 30-40% in cell models.[18]
Regulation by Luminal Releasing Factors
The response to nutrients, particularly proteins, is amplified by a positive feedback loop involving luminal CCK-releasing factors.[8][19]
-
Monitor Peptide: This 61-amino acid peptide is produced by pancreatic acinar cells and secreted into the duodenum along with digestive enzymes.[8][20] In the presence of dietary protein, which competes for the attention of trypsin, monitor peptide is protected from degradation and can bind to and stimulate I-cells to release CCK.[8][20]
-
Luminal CCK-Releasing Factor (LCRF): This factor is secreted by the intestinal mucosal cells themselves.[21][22] Similar to monitor peptide, its stability is increased when luminal proteases are occupied with digesting a protein-rich meal. LCRF then directly stimulates I-cells to secrete CCK in a calcium-dependent manner.[21][22]
This system creates an elegant feedback mechanism: when dietary proteins are present, releasing factors are active, stimulating CCK release to promote protein digestion. Once the proteins are digested, trypsin is free to degrade the releasing factors, thus switching off the CCK signal.[8][20]
Caption: Feedback loop regulating protein-stimulated this compound secretion.
Quantitative Data on this compound Secretion
The following tables summarize quantitative data on plasma CCK concentrations from various studies. Basal (fasting) levels are typically in the low picomolar range, with significant increases observed post-meal.
Table 1: Human Plasma CCK Concentrations in Response to Nutrients
| Stimulus (50g Ingestion) | Peak Increment (pmol/L) | Integrated Secretion (pmol/L x 120 min) | Species | Reference |
|---|---|---|---|---|
| Fat | 4.8 ± 0.9 | 213 ± 49 | Human | [9] |
| Protein | 3.4 ± 0.5 | 178 ± 53 | Human | [9] |
| Starch | 0.9 ± 0.3 | 9 ± 23 | Human |[9] |
Table 2: Animal Plasma CCK Concentrations in Response to Various Stimuli
| Stimulus | Basal Level (pM or pmol/L) | Peak Level (pM or pmol/L) | Species | Reference |
|---|---|---|---|---|
| 18% Casein (Orogastric) | 0.5 ± 0.2 | 7.9 ± 1.9 | Rat | [12] |
| 0.2% Soybean Trypsin Inhibitor | 0.5 ± 0.2 | 8.0 ± 2.0 | Rat | [12] |
| Olive Oil (Gastric Gavage) | 1.0 ± 0.2 | Significantly Increased* | Mouse | [10] |
| Fat (Intraduodenal) | 0.5 | 2-3 | Rat |[23] |
Note: Specific peak value for olive oil gavage in mice was not stated in the abstract but was significantly reduced in GPR40 knockout mice.[10]
Key Experimental Protocols
Studying the endogenous production of this compound requires specialized in vitro and in vivo models and sensitive measurement techniques.
In Vitro Models
-
STC-1 Cell Line: A mouse enteroendocrine tumor cell line that expresses and secretes CCK in response to physiological stimuli.[11][14]
-
Culture: Cells are typically grown in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum.
-
Stimulation: For secretion experiments, cells are washed and incubated in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer). Stimuli, such as fatty acids (e.g., 100 µM Dodecanoic acid) or amino acids (e.g., 20 mmol/L Phenylalanine), are added for a defined period (e.g., 15-120 minutes).[11][18][24]
-
Collection: The supernatant is collected, and protease inhibitors are often added before storage at -80°C for later CCK measurement.
-
-
Human Duodenal Organoids: A more physiologically relevant model derived from human intestinal stem cells.[25][26]
-
Establishment: Cultures are established from duodenal biopsies using established protocols.[25]
-
Secretion Assay: Organoids are grown in a multi-well plate format. For experiments, they are incubated in a secretion buffer (e.g., 0.001% fatty acid-free BSA and 1 mM glucose in saline buffer).[25][26] After a basal collection period, a stimulus is added, and the supernatant is collected for analysis.
-
Measurement Techniques
Accurate measurement of CCK is challenging due to its low circulating concentrations and potential cross-reactivity with gastrin.[25][26][27]
-
Radioimmunoassay (RIA): A traditional method that uses a specific antibody to quantify CCK.[9] Requires radiolabeled CCK and a standard curve. Antibody specificity is critical to distinguish between CCK forms and gastrin.
-
Bioassay: Measures the biological activity of CCK. A common method involves stimulating isolated pancreatic acini with the collected sample and measuring the amount of amylase released, which is proportional to the CCK concentration.[12][24]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A modern, highly sensitive, and specific method.[25][26][27] It can differentiate between various CCK peptides and avoid cross-reactivity issues. Recently, methods have been developed to measure a stable N-terminal fragment of prepro-CCK (ppCCK(21–44)) as a surrogate for total CCK secretion.[25][26]
Caption: General experimental workflow for this compound measurement using LC-MS/MS.
Conclusion and Future Directions
The endogenous production of this compound in the duodenum is a complex process orchestrated by direct nutrient sensing and intricate feedback loops involving pancreatic and intestinal factors. The primary drivers of its secretion are dietary fats and proteins, which act through specific GPCRs and luminal releasing factors to trigger calcium-dependent exocytosis from I-cells. Understanding these mechanisms is paramount for drug development professionals targeting metabolic diseases, obesity, and digestive disorders. Future research using advanced models like human organoids and sensitive detection methods like LC-MS/MS will further elucidate the nuanced regulation of this compound and help identify novel therapeutic targets within this critical physiological pathway.
References
- 1. Cholecystokinin - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin | Research Starters | EBSCO Research [ebsco.com]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Cholecystokinin cells. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulation of cholecystokinin secretion by intraluminal releasing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of the effects of equal amounts of fat, protein, and starch on plasma cholecystokinin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acids stimulate cholecystokinin secretion via an acyl chain length-specific, Ca2+-dependent mechanism in the enteroendocrine cell line STC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteins but not amino acids, carbohydrates, or fats stimulate cholecystokinin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nutrient-Induced Cellular Mechanisms of Gut Hormone Secretion | MDPI [mdpi.com]
- 14. Free fatty acids induce cholecystokinin secretion through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Duodenal Enteroendocrine I-Cells Contain mRNA Transcripts Encoding Key Endocannabinoid and Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Luminal feedback regulation, monitor peptide, CCK-releasing peptide, and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitor peptide - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
CCK-33 as a Neuropeptide in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-33 (CCK-33) is a 33-amino acid peptide that functions as a prominent neuropeptide within the central nervous system (CNS). Originally discovered for its role in gallbladder contraction and pancreatic secretion, its presence and activity in the brain have revealed a complex and multifaceted role in neuronal signaling and behavior. This compound is part of a larger family of cholecystokinin peptides, all derived from the preprocholecystokinin gene. In the CNS, the most abundant form is the C-terminal octapeptide, CCK-8; however, this compound is also present and exhibits similar high affinity for its receptors. This guide provides a comprehensive technical overview of this compound, focusing on its core functions as a neuropeptide, its interaction with its receptors, the signaling pathways it modulates, and the experimental protocols used for its study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the CCK system.
Structure and Function of this compound
This compound is a linear peptide hormone and neuropeptide. Its biological activity is primarily mediated by its C-terminal fragments, with the sulfated tyrosine residue at the seventh position from the C-terminus being crucial for high-affinity binding to the cholecystokinin A receptor (CCK1R). The cholecystokinin B receptor (CCK2R), which is the predominant subtype in the brain, binds both sulfated and non-sulfated forms of CCK with high affinity.
In the CNS, this compound is involved in a wide array of physiological and behavioral processes, including:
-
Anxiety and Panic Disorders: Activation of CCK2R has been shown to induce anxiety-like behaviors and panic attacks.
-
Reward and Addiction: The CCK system interacts with the mesolimbic dopamine (B1211576) system, modulating reward-seeking behaviors and the effects of drugs of abuse.
-
Learning and Memory: CCK has been implicated in synaptic plasticity, including long-term potentiation (LTP), suggesting a role in memory formation.
-
Satiety: CCK acts as a satiety signal, contributing to the termination of feeding behavior.
-
Pain Perception: The CCK system can modulate opioid-induced analgesia.
Quantitative Data
Binding Affinity of CCK Peptides to CCK Receptors
The binding affinities of CCK peptides are crucial for understanding their physiological effects. While direct Ki values for this compound are not as commonly reported as for its shorter fragment, CCK-8, studies indicate that they share similar high affinities for both CCK1 and CCK2 receptors. The following table summarizes the binding affinities (Ki) of CCK-8, which can be considered representative for this compound.
| Ligand | Receptor Subtype | Brain Region | Ki (nM) |
| CCK-8 | CCK1R | Pancreas (for comparison) | ~0.6-1 |
| CCK-8 | CCK2R | Cerebral Cortex | ~0.3-1 |
| desulfated CCK-8 | CCK1R | Pancreas (for comparison) | ~300-500 |
| desulfated CCK-8 | CCK2R | Cerebral Cortex | ~3-10 |
Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Distribution of CCK Receptors in the Central Nervous System
The differential distribution of CCK1 and CCK2 receptors throughout the CNS underlies the diverse effects of this compound. The following table provides a summary of the receptor densities (Bmax) in various rat brain regions.
| Brain Region | CCK1R Bmax (fmol/mg protein) | CCK2R Bmax (fmol/mg protein) |
| Cerebral Cortex | Low | 36.6 |
| Hippocampus | Moderate | High |
| Amygdala | Moderate | High |
| Hypothalamus | High | Moderate |
| Striatum | Low | High |
| Nucleus Accumbens | Moderate | High |
| Substantia Nigra | High | Moderate |
| Olfactory Bulb | Low | High |
Note: Bmax values are approximate and can vary between studies due to methodological differences.
Effects of CCK on Neuronal Firing Rate
CCK peptides have been shown to modulate the firing rate of various neurons in the CNS. The following table summarizes some of the observed effects.
| Neuronal Type | Brain Region | Effect of CCK Application | Quantitative Change in Firing Rate |
| Pyramidal Neurons | Hippocampus (CA1) | Excitatory | Increased action potential firing frequency |
| CCK-positive Interneurons | Hippocampus | Excitatory | Significant increase in firing frequency |
| Dopaminergic Neurons | Ventral Tegmental Area | Modulatory (can be excitatory or inhibitory) | Variable |
| Neurons in Substantia Nigra pars reticulata | Substantia Nigra | Inhibitory | Decrease in firing rate |
Note: The quantitative change can be highly dependent on the concentration of CCK applied and the specific experimental conditions.
Signaling Pathways
This compound exerts its effects by binding to two G protein-coupled receptors (GPCRs): CCK1R and CCK2R. Upon activation, these receptors initiate distinct intracellular signaling cascades.
Canonical Gq-Protein Coupled Signaling Pathway
Both CCK1R and CCK2R can couple to Gq proteins. This pathway is considered the canonical signaling route for CCK receptors.
Caption: Canonical Gq-protein coupled signaling pathway for CCK receptors.
Non-Canonical Gi/o-Protein Coupled Signaling Pathway
In certain neuronal populations, particularly parvalbumin-positive fast-spiking interneurons, CCK2R has been shown to couple to Gi/o proteins, leading to neuronal depolarization through a distinct mechanism.
Caption: Non-canonical Gi/o-protein coupled signaling in specific neurons.
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for its receptors in brain tissue homogenates.
Methodological & Application
Synthetic Human Cholecystokinin-33 for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic human cholecystokinin-33 (CCK-33) is a full-length, biologically active peptide hormone crucial for various physiological processes, making it a valuable tool in biomedical research. As a key regulator of satiety, pancreatic secretion, and gallbladder contraction, this compound is instrumental in studies related to obesity, diabetes, digestive disorders, and neuroscience. These application notes provide comprehensive protocols and data for the effective use of synthetic human this compound in a research setting.
Physicochemical Properties and Storage
Synthetic human this compound is a 33-amino acid peptide. For optimal stability, it is supplied as a lyophilized powder.
| Parameter | Specification |
| Molecular Weight | 3945.5 Da |
| Appearance | White lyophilized powder |
| Solubility | Soluble in sterile water. For hydrophobic peptides, a small amount of DMSO may be used for initial solubilization, followed by dilution with aqueous buffer. |
| Storage | Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Reconstituted solutions are stable for a limited time at 4°C.[1] |
Biological Activity and Quantitative Data
This compound exerts its effects through two G-protein coupled receptors: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The CCK1R has a high affinity for the sulfated form of CCK, while the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity.[2][3]
Receptor Binding Affinity
| Ligand | Receptor | Assay Type | Ki (nM) | Cell Line/Tissue |
| CCK-8 | Human CCK1R | Competition Binding | 0.6 - 1 | Various |
| CCK-8 | Human CCK2R | Competition Binding | 0.3 - 1 | Various |
| Gastrin | Human CCK1R | Competition Binding | >1000 | Various |
| Gastrin | Human CCK2R | Competition Binding | 0.3 - 1 | Various |
Note: Specific Ki values for this compound are less commonly reported than for its shorter analog, CCK-8. However, this compound is the endogenous ligand and is expected to have high affinity for both receptors, with a preference for CCK1R in its sulfated form.
In Vitro Functional Potency
| Ligand | Assay | EC50 | Cell Line/Tissue |
| CCK-8 | Calcium Mobilization (CCK1R) | ~12 nM | GLC19 SCLC cells[4] |
| CCK-8 | Pancreatic Amylase Secretion | ~15 pM | Rabbit pancreatic acinar cells[5] |
| This compound | Pancreatic Protein Secretion | Potency similar to CCK-8 | Isolated rat pancreatic acini[6] |
In Vivo Dose-Response Data
| Species | Application | Dose of this compound | Effect |
| Human | Satiety Study | Intravenous infusion | Significantly decreased food intake[7][8] |
| Pig | Pancreatic Secretion | 13 pmol/kg (local intra-arterial) | Significant increase in pancreatic juice volume and protein output[3] |
| Pig | Pancreatic Secretion | 130 pmol/kg (intravenous) | Stimulation of pancreatic secretion[3] |
| Rat | Satiety Study | 0.05 - 0.25 nmol/kg (intra-arterial) | Site-specific reduction in meal size and increase in satiety ratio |
| Dog | Pancreatic Secretion | Dose-dependent | Increased pancreatic protein secretion, relative molar potency of 0.92 compared to CCK-8[9] |
Signaling Pathways
This compound binding to its receptors initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and Gs proteins.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of test compounds for CCK receptors using radiolabeled CCK.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human CCK1R or CCK2R (e.g., A431-CCKBR cells).[10]
-
Radioligand: [¹²⁵I]CCK-8 or a suitable [¹²⁵I]-labeled gastrin analog.[11]
-
Non-labeled Ligand: Synthetic human this compound (for standard curve and competition).
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 14 µM bacitracin, 0.5% BSA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Pre-treated with a blocking agent (e.g., 0.3% polyethyleneimine).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled CCK-8 (for non-specific binding) or various concentrations of test compound.
-
50 µL of radioligand (e.g., 50,000 cpm of [¹²⁵I][3-iodo-Tyr12,Leu15]gastrin-I).[11]
-
150 µL of cell membrane suspension (typically 200,000–400,000 cells per well equivalent).[11]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCK receptor activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human CCK1R or CCK2R.
-
Culture Medium: DMEM with 10% FBS.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound Stock Solution: Dissolve in sterile water.
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of assay buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject a serial dilution of this compound into the wells.
-
Continue to record fluorescence for at least 2 minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.
Protocol 3: In Vitro Pancreatic Amylase Secretion Assay
This protocol measures the ability of this compound to stimulate amylase release from isolated pancreatic acini.
Materials:
-
Pancreatic Tissue: From a rodent model (e.g., rat or mouse).
-
Digestion Medium: KRBH buffer containing collagenase.
-
Resuspension Medium: KRBH buffer with 0.1% soybean trypsin inhibitor and 1% BSA.
-
This compound Stock Solution.
-
Amylase Assay Kit.
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal and excise the pancreas.
-
Mince the tissue and digest with collagenase in a shaking water bath at 37°C.[12]
-
Terminate digestion by adding cold resuspension medium.
-
Filter the suspension and gently centrifuge to pellet the acini.[12]
-
Wash the acini by repeated gentle resuspension and gravity sedimentation.[12]
-
-
Amylase Release Assay:
-
Aliquot the acini suspension into microcentrifuge tubes.
-
Add various concentrations of this compound or buffer (for basal release).
-
Incubate for 30 minutes at 37°C with gentle shaking.[12]
-
Centrifuge the tubes to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
-
Amylase Quantification:
-
Measure the amylase activity in the supernatant using a commercial amylase assay kit.
-
Express amylase release as a percentage of the total amylase content in the acini.
-
-
Data Analysis: Plot the percentage of amylase release against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 4: In Vivo Satiety Study in Rodents
This protocol is designed to assess the effect of peripherally administered this compound on food intake.
Materials:
-
Animals: Male mice or rats, individually housed.
-
This compound Solution: Dissolved in sterile saline.
-
Vehicle Control: Sterile saline.
-
Food: Standard chow or a palatable liquid diet.
-
Metabolic Cages or Food Intake Monitoring System.
Procedure:
-
Acclimation: Acclimate the animals to individual housing and the specific diet for several days. Handle the animals daily to minimize stress.
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. Doses for mice can range from 1 to 30 µg/kg.
-
Food Presentation: Immediately after injection, provide the animals with pre-weighed food.
-
Data Collection: Measure cumulative food intake at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Data Analysis: Compare the food intake between the this compound treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal in Calcium Assay | - Low receptor expression- Inactive peptide- Inefficient dye loading | - Confirm receptor expression in the cell line- Use a fresh batch of this compound- Optimize dye concentration and incubation time |
| High Variability in Amylase Assay | - Inconsistent acini preparation- Acini damage | - Ensure consistent digestion time and mechanical dissociation- Handle acini gently during washing steps |
| No Effect in Satiety Study | - Inappropriate dose- Animal stress | - Perform a dose-response study- Ensure proper acclimation and handling of animals |
| Peptide Insolubility | - Hydrophobic nature of the peptide | - Dissolve in a small amount of DMSO before diluting with aqueous buffer. Sonicate briefly if necessary. |
Conclusion
Synthetic human cholecystokinin-33 is a versatile and potent tool for investigating a wide range of physiological systems. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the roles of this compound in health and disease. Careful attention to experimental detail and appropriate controls will ensure the generation of reliable and reproducible data.
References
- 1. csbiochina.com [csbiochina.com]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCKA and CCKB receptors are expressed in small cell lung cancer lines and mediate Ca2+ mobilization and clonal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of interactions between this compound and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Amylase secretion by isolated pancreatic acini after chronic cholecystokinin treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A431-CCKBR Cell Line - Kyinno Bio [kyinno.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Utilizing CCK-33 for Pancreatic Acini Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a critical peptide hormone in the gastrointestinal system, primarily known for stimulating the secretion of digestive enzymes from the pancreas and promoting gallbladder contraction. CCK-33, a 33-amino acid form of the hormone, is a potent secretagogue used in vitro to study the physiological and pathophysiological responses of pancreatic acinar cells. These cells are the functional units of the exocrine pancreas responsible for synthesizing, storing, and secreting digestive enzymes.[1][2]
Stimulation of pancreatic acini with this compound provides a robust model for investigating signal transduction pathways, mechanisms of exocytosis, and the cellular basis of pancreatic diseases like pancreatitis.[3][4] This document provides detailed protocols for using this compound in pancreatic acini stimulation assays, focusing on amylase secretion and calcium signaling, along with the underlying cellular mechanisms.
Principle of Action: this compound Signaling Pathway
This compound initiates its effects by binding to the cholecystokinin A receptor (CCK1R), a G protein-coupled receptor (GPCR) located on the basolateral membrane of pancreatic acinar cells.[5] Receptor activation triggers a cascade of intracellular events crucial for enzyme secretion.
The primary signaling pathway activated by CCK is the canonical Gq/11 pathway.[6]
-
Gq/11 Activation: Binding of this compound to CCK1R activates the heterotrimeric G protein Gq/11.[5][6]
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol.[7]
-
PKC Activation: The resulting increase in intracellular Ca2+ concentration ([Ca2+]i), along with DAG, activates protein kinase C (PKC).[6]
-
Exocytosis: These signaling events culminate in the fusion of zymogen granules with the apical membrane, releasing digestive enzymes like amylase into the pancreatic ductules.
While other pathways involving NAADP, cAMP, and MAPK/ERK exist and contribute to various cellular responses including growth and gene expression, the Gq/11-PLC-Ca2+ axis is considered essential for the immediate secretory function.[2][5][6][8]
Experimental Protocols
Protocol 1: Isolation of Pancreatic Acini from Rodents
This protocol describes a standard method for preparing dispersed pancreatic acini, the functional units for in vitro secretion assays.
Materials:
-
Male Sprague-Dawley rat or Swiss mouse
-
Collagenase (Type IV or V)
-
HEPES-buffered Ringer solution (HBRS), pH 7.4, gassed with 100% O2
-
Bovine Serum Albumin (BSA), purified
-
Soybean trypsin inhibitor
-
Pipettes with fire-polished tips of varying diameters
Procedure:
-
Pancreas Excision: Euthanize the animal via an approved method and perform a laparotomy. Rapidly excise the pancreas and place it in ice-cold HBRS.
-
Digestion: Mince the pancreas finely and transfer it to a flask containing HBRS with collagenase (50-100 U/mL), 0.1 mg/mL soybean trypsin inhibitor, and 5 mg/mL BSA.
-
Incubation: Incubate the tissue at 37°C in a shaking water bath (90-120 cycles/min) for 45-60 minutes. Monitor the digestion process periodically.
-
Dispersion: Gently disperse the digested tissue by pipetting up and down with progressively smaller fire-polished pipettes. This mechanical shearing separates the acini.
-
Filtration and Washing: Filter the acinar suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.
-
Purification: Centrifuge the filtrate at low speed (50 x g) for 2 minutes. Discard the supernatant containing broken cells and zymogen granules.
-
Resuspension: Gently resuspend the acinar pellet in fresh, collagenase-free HBRS with BSA. Repeat the washing step two more times.
-
Recovery: After the final wash, resuspend the purified acini in HBRS and allow them to recover for at least 30 minutes at 37°C before starting the stimulation assay.[9]
Protocol 2: this compound Stimulated Amylase Secretion Assay
This assay quantifies the amount of amylase secreted by isolated acini in response to this compound stimulation.
Procedure:
-
Acinar Aliquoting: After the recovery period, gently mix the acinar suspension and aliquot equal volumes (e.g., 500 µL) into microcentrifuge tubes. Include replicates for each condition (at least triplicates are recommended).[9]
-
Sample Sets: Prepare the following sets of tubes:
-
Basal: Acini with buffer only (no this compound). This measures spontaneous release.
-
Stimulated: Acini with varying concentrations of this compound.
-
Total: Acini suspension saved to determine the total amylase content. Do not centrifuge this set until the end.
-
-
Stimulation: Add this compound to the 'Stimulated' tubes to achieve the desired final concentrations. A key feature of CCK-stimulated amylase release is its biphasic nature.[9][10] Therefore, a wide concentration range should be tested.
-
Incubation: Incubate all tubes (Basal, Stimulated) for 30 minutes at 37°C in a shaking water bath.[9] Some studies note that maximal secretion can be reached within 5-10 minutes.[11]
-
Separation: Terminate the incubation by placing the tubes on ice. Separate the acini from the supernatant by either:
-
Centrifugation: Spin at 100 x g for 2 minutes.
-
Filtration: Pass the suspension through a 20-micron nylon mesh, which is a rapid alternative to centrifugation.[12]
-
-
Sample Collection: Carefully collect the supernatant, which contains the secreted amylase.
-
Total Amylase: For the 'Total' sample, lyse the acini by sonication or with a detergent (e.g., Triton X-100).
-
Amylase Measurement: Determine the amylase activity in the supernatant and the total lysate using a commercial amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate).
-
Calculation: Express the amylase secretion as a percentage of the total cellular amylase:
-
Amylase Secretion (%) = (Amylase in Supernatant / Amylase in Total Lysate) x 100
-
Protocol 3: Intracellular Calcium ([Ca2+]i) Measurement
This protocol allows for the real-time visualization and quantification of [Ca2+]i changes in response to this compound.
Materials:
-
Isolated pancreatic acini
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HBRS buffer
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.
Procedure:
-
Dye Loading: Incubate the isolated acini with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 (0.02%) for 30-45 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Washing: Wash the acini twice with fresh HBRS to remove extracellular dye.
-
Mounting: Place the dye-loaded acini in a perfusion chamber on the stage of a fluorescence imaging setup.
-
Baseline Measurement: Perfuse the acini with HBRS and record the baseline fluorescence for several minutes to ensure a stable signal. A resting [Ca2+]i is typically around 100 nM.[4][10]
-
Stimulation: Perfuse the chamber with HBRS containing the desired concentration of this compound.
-
Data Acquisition: Continuously record the fluorescence intensity. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm. For Fluo-4, use a single excitation wavelength (~494 nm) and measure emission at ~516 nm.
-
Analysis:
-
For ratiometric dyes like Fura-2, the ratio of fluorescence intensities (F340/F380) is calculated, which corresponds to the [Ca2+]i.
-
For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F0, where F0 is the baseline intensity) is used to represent the relative change in [Ca2+]i.
-
CCK stimulation should elicit a rapid increase in [Ca2+]i, peaking within seconds, with physiological doses often causing oscillations and supramaximal doses causing a sustained peak.[4][10]
-
Data Presentation: Expected Results and Parameters
The following tables summarize key quantitative data for planning and interpreting this compound stimulation experiments.
Table 1: this compound Concentration Effects on Amylase Secretion
| Parameter | Concentration Range | Expected Outcome | Reference |
| Threshold Stimulation | 1 - 10 pM | Initial detectable increase in amylase secretion. | [9] |
| Optimal Stimulation | 50 - 500 pM | Peak amylase secretion, typically 3- to 5-fold above basal levels. | [9][11] |
| Supramaximal/Inhibitory | > 1 nM | A progressive decrease in amylase secretion from the peak. | [10] |
| Basal Secretion | 0 (Buffer only) | ~5% of total amylase is released spontaneously over 30 min. | [9] |
Table 2: Key Experimental Parameters for Acini Stimulation Assays
| Parameter | Recommended Value | Rationale / Notes | Reference |
| Incubation Temperature | 37°C | Physiological temperature is required for receptor binding and cellular responses. At 4°C, receptor interactions are significantly altered. | [13] |
| Incubation Time | 30 minutes | Standard duration to achieve a robust secretory response. Maximal output can be seen in 5-10 min. | [9][11] |
| Acinar Protein Density | 0.2 - 0.3 mg/mL | A reported cell density that provides reliable results. | [13] |
| CCK Receptor Antagonist | L-364,718 (0.1 µM) | A specific CCK1R antagonist that can be used as a negative control to confirm receptor-mediated effects. It almost completely abolishes CCK-stimulated amylase release. | [13] |
Table 3: Intracellular Calcium ([Ca2+]i) Dynamics
| Parameter | Typical Value | Description | Reference |
| Resting [Ca2+]i | ~100 - 200 nM | Baseline calcium concentration in unstimulated acinar cells. | [4][10] |
| Peak [Ca2+]i (Stimulated) | 500 - 1000 nM | Rapid increase in cytosolic calcium immediately following CCK stimulation. | [10] |
| Response Pattern (Physiological CCK) | Oscillations | Low (pM) concentrations of CCK typically induce repetitive spikes (oscillations) in [Ca2+]i. | [4] |
| Response Pattern (Supramaximal CCK) | Peak-Plateau | High (nM) concentrations can cause a pathological response with a high initial peak followed by a sustained plateau. | [4] |
References
- 1. Interaction of CCK with pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ signals in pancreatic acinar cells in response to physiological stimulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early changes in pancreatic acinar cell calcium signaling after pancreatic duct obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of cAMP-dependent protein kinase activation by CCK in rat pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effect of CCK-octapeptide and secretin on amylase secretion in isolated rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of interactions between this compound and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vivo Administration of Cholecystokinin-33 (CCK-33) in Rats: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-33 (CCK-33) is a crucial gut-brain peptide hormone involved in a variety of physiological processes, including satiety, pancreatic secretion, and gallbladder contraction. As a key regulator of the digestive system and food intake, in vivo studies of this compound in rat models are fundamental to research in physiology, pharmacology, and the development of therapeutics for metabolic disorders. These application notes provide detailed protocols for the preparation and administration of this compound in rats, alongside quantitative data from key studies and a visualization of its primary signaling pathway.
Data Presentation: Quantitative Effects of this compound Administration in Rats
The following tables summarize the dose-dependent effects of this compound on feeding behavior and pancreatic secretion in rats, as reported in scientific literature.
Table 1: Effect of Intraperitoneal (IP) this compound Administration on Feeding Behavior in Rats
| Dose (nmol/kg, IP) | Effect on First Meal Size | Effect on First Intermeal Interval (IMI) |
| 1 | Significant reduction | Prolonged |
| 3 | Significant reduction | Prolonged |
| 5 | Significant reduction | Prolonged |
| Data from Washington et al. (2011)[1] |
Table 2: Effect of Intra-arterial (Cranial Mesenteric Artery) this compound Infusion on Feeding Behavior in Male Sprague Dawley Rats
| Dose (nmol/kg) | Change in Meal Size | Change in Satiety Ratio (IMI/Meal Size) |
| 0.05 | Reduced | Increased |
| 0.15 | Reduced | Increased |
| 0.25 | Reduced | Increased |
| Data from Washington et al. (2016)[2][3] |
Table 3: Effect of Intravenous (IV) Infusion of this compound on Pancreatic Protein Output in Conscious Rats
| Peptide (100 pmol/kg/hr, IV) | Increment in Protein Output (mg/hr, Mean ± SE) |
| Human this compound | 27.0 ± 2.9 |
| Porcine this compound | 19.3 ± 2.8 |
| Control (CCK-8) | 14.0 ± 1.8 |
| Data from Okabayashi et al. (1991)[4] |
Table 4: Endogenous Plasma Concentrations of CCK (CCK-8 and this compound/39) in Rats
| Condition | Plasma Concentration (pM, Mean (SEM)) |
| Fasting | 1.9 (0.3) |
| Fed ad libitum | 13.4 (3.8) |
| Data from Linden et al. (1989)[5] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol outlines the steps for preparing a sterile this compound solution for in vivo administration.
Materials:
-
Cholecystokinin-33 (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening. Reconstitute the peptide in a small volume of sterile 0.9% saline to create a stock solution. For example, dissolve 1 mg of this compound in 1 ml of saline to get a 1 mg/ml stock solution. Gently vortex to ensure complete dissolution.
-
Dilution: Based on the desired final concentration and injection volume, dilute the stock solution with sterile 0.9% saline. For example, to prepare a 10 µg/ml solution, dilute 10 µl of the 1 mg/ml stock solution into 990 µl of sterile saline.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube or directly into the injection syringe. This step is crucial to prevent infection.
-
Storage: It is recommended to prepare the this compound solution fresh on the day of the experiment. If short-term storage is necessary, store the solution at 4°C for no more than 24 hours. For longer-term storage of the stock solution, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Intraperitoneal (IP) Administration Protocol
IP injection is a common and relatively simple method for systemic administration.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 ml) with a 25-27 gauge needle
-
Rat restraint device (optional)
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat with its head tilted slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant. This avoids injection into the cecum, bladder, or other vital organs.
-
Site Preparation: Swab the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).
-
Administration: Slowly inject the this compound solution. The maximum recommended injection volume for a rat is typically 5-10 ml/kg.
-
Post-injection Monitoring: Return the rat to its cage and monitor for any signs of distress.
Intravenous (IV) Administration Protocol
IV administration allows for rapid and complete bioavailability of this compound. The lateral tail vein is the most common site for IV injection in rats.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 ml) with a 27-30 gauge needle
-
Rat restraint device
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Animal Preparation: Place the rat in a restraint device, allowing access to the tail. Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to cause vasodilation, making the lateral tail veins more visible.
-
Injection Site Identification: Identify one of the lateral tail veins, which run along the sides of the tail.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Injection: With the bevel of the needle facing up, carefully insert the needle into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the hub of the needle.
-
Administration: Slowly inject the this compound solution. The maximum recommended bolus injection volume is 5 ml/kg. For continuous infusion, an infusion pump is required.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for in vivo administration.
Caption: this compound signaling through the CCK1 receptor.
Caption: General workflow for in vivo this compound studies in rats.
References
- 1. Cholecystokinin-33 inhibits meal size and prolongs the subsequent intermeal interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma concentrations of cholecystokinin, CCK-8, and this compound, 39 in rats, determined by a method based on enzyme digestion of gastrin before HPLC and RIA detection of CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCK-33 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It exerts its physiological effects by binding to two main G protein-coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). CCK-33, a 33-amino acid peptide, is one of the endogenous ligands for these receptors. The study of the interaction between this compound and its receptors is vital for understanding various physiological processes and for the development of therapeutic agents targeting conditions such as digestive disorders, anxiety, and certain types of cancer.
This document provides detailed methodologies for performing a this compound receptor binding assay, a fundamental tool for characterizing the affinity of ligands for CCK receptors.
Data Presentation
Quantitative Data Summary
The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and receptor densities (Bmax) of this compound and related ligands for CCK-A and CCK-B receptors.
| Ligand | Receptor Subtype | Preparation | Ki (nM) | Reference |
| This compound | CCK-A | Purified rat pancreatic receptors | < CCK-8 | [1] |
| This compound | CCK-A | Mouse pancreatic plasma membranes | > CCK-8 | [2] |
| CCK-8 | CCK-A | Human CCK-A Receptors | ~0.6-1 | [3] |
| CCK-8 | CCK-B | Human CCK-B Receptors | ~0.3-1 | [3] |
| A-57696 (CCK4 analog) | CCK-A | Guinea pig pancreatic receptors | 15,000 | [4] |
| A-57696 (CCK4 analog) | CCK-B | Guinea pig cortical receptors | 25 | [4] |
| Radioligand | Receptor Subtype | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]Boc[Nle28, 31]CCK27-33 | CCK-B | Mouse brain membranes | 0.49 | 49 | [5] |
| [3H]Boc[Nle28, 31]CCK27-33 | CCK-A | Rat pancreas membranes | 4.4 | 696 | [5] |
| [125I]CCK | CCK-A | Mouse pancreatic plasma membranes | 1.8 | - | [2] |
| Purified CCK Receptor | CCK-A | Rat pancreas | 9.4 | ~12,500 | [1] |
Signaling Pathways
Activation of CCK receptors by ligands such as this compound initiates a cascade of intracellular signaling events. The primary signaling pathways are depicted below.
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude cell membranes containing CCK receptors.
Materials:
-
Tissue (e.g., rat pancreas, guinea pig cortex) or cultured cells expressing CCK receptors.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM EDTA, and protease inhibitor cocktail.[6]
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose.[7]
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed refrigerated centrifuge.
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold PBS.
-
Homogenize the tissue or cells in 20 volumes of cold Lysis Buffer.[6]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Storage Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C.
Protocol 2: Radioligand Competition Binding Assay
This protocol is for determining the inhibitory constant (Ki) of a test compound (e.g., unlabeled this compound) against a radiolabeled ligand.
Materials:
-
Membrane preparation containing CCK receptors (from Protocol 1).
-
Radioligand (e.g., [125I]Bolton-Hunter labeled CCK-8).
-
Unlabeled this compound (or other test compounds).
-
Binding Buffer: 50 mM Tris (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA.[6]
-
Wash Buffer: Ice-cold Binding Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:[6]
-
Total Binding: 150 µL of membrane preparation, 50 µL of Binding Buffer, and 50 µL of radioligand.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM CCK-8), and 50 µL of radioligand.
-
Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound (e.g., this compound), and 50 µL of radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold Wash Buffer.[6]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Purification of the pancreatic cholecystokinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H] Boc [Nle28, 31]CCK27-33, a new highly labelled ligand for CCK receptors: binding on brain and on pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for CCK-33 in Satiety and Food Intake Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cholecystokinin (CCK) is a crucial gut-brain peptide hormone involved in the short-term regulation of food intake, acting as a key satiety signal.[1][2] Released from enteroendocrine I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins, CCK orchestrates various digestive processes, including gallbladder contraction and pancreatic enzyme secretion.[2][3] Among its various isoforms, CCK-33, the originally discovered form of the peptide, has been a subject of extensive research to understand its role in satiation and its potential as a therapeutic target for obesity.[4] These application notes provide a comprehensive overview of the use of this compound in satiety and food intake studies, complete with detailed protocols and quantitative data.
Mechanism of Action:
This compound exerts its satiety effect primarily through the activation of CCK-A receptors (also known as CCK1R) located on vagal afferent nerve fibers that innervate the gastrointestinal tract.[3][5][6] This interaction triggers signals that are relayed to the nucleus of the solitary tract (NTS) in the hindbrain, ultimately leading to the sensation of fullness and the termination of a meal.[1][7] While both peripheral and central CCK receptors exist, the satiating effect of peripherally administered CCK is predominantly mediated by the vagal afferent pathway.[1][5][8]
Signaling Pathway of this compound in Satiety
Caption: this compound signaling pathway from gut to brain.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on food intake and satiety parameters from various studies.
Table 1: Effects of this compound on Food Intake in Animal Models
| Species | Model | This compound Dose | Administration Route | Key Findings | Reference |
| Rat | Male Sprague-Dawley | 0.05, 0.15, 0.25 nmol/kg | Intra-arterial (Cranial Mesenteric Artery) | Reduced meal size and increased satiety ratio. | [4] |
| Rat | Male Sprague-Dawley | 0.05, 0.15, 0.25 nmol/kg | Intra-arterial (Celiac Artery) | No significant effect on meal size or satiety ratio. | [4] |
| Rat | - | - | Intraperitoneal | Produced dose-related inhibition of liquid diet intake. | [9] |
| Rat | Diabetic (Streptozotocin-injected) | 5 nmol/kg | Intraperitoneal | Prolonged intermeal interval. | [10] |
| Rat | Control | 1, 3, 5 nmol/kg | Intraperitoneal | Increased satiety ratio. | [10] |
| Mouse | Lean and Obese (C57BL/6J-ob) | 40 U/kg | - | Inhibited liquid food intake; decreased meal size. | [11] |
Table 2: Effects of this compound on Satiety in Humans
| Subject Group | This compound Infusion | Key Findings on Subjective Satiety | Key Findings on Food Intake | Reference |
| Lean and Obese | Intravenous (physiological levels) | Significant decrease in hunger, wish to eat, and prospective feeding intentions. | - | [12] |
| Lean and Obese Women | Intravenous (physiological levels) with a preload | Hunger feelings tended to be less. | Food intake was significantly less during CCK infusion (282g) compared to saline (346g). | [13] |
| Healthy Men | Intravenous (near physiological doses) | Marked reduction in hunger feelings in the pre-meal period (when co-infused with GLP-1). | Reduced calorie intake. | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound to study satiety and food intake.
Protocol 1: Evaluation of this compound on Meal Patterns in Rodents
Objective: To determine the effect of peripherally administered this compound on meal size, intermeal interval, and satiety ratio in rats.
Materials:
-
Male Sprague-Dawley rats with ad libitum access to food and water.
-
This compound peptide.
-
Sterile saline (0.9% NaCl).
-
Apparatus for intraperitoneal (IP) injections.
-
Automated food intake monitoring system or manual measurement tools.
-
Standard rodent chow or a specified liquid diet.
Procedure:
-
Animal Acclimation: House rats individually in cages equipped with the food intake monitoring system for at least one week to acclimate to the environment and feeding apparatus.
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to achieve the desired concentrations (e.g., 1, 3, and 5 nmol/kg body weight). Prepare a vehicle control of sterile saline.
-
Experimental Design: Employ a within-subjects design where each rat receives all treatment doses, including the vehicle control, in a randomized order with at least a 48-hour washout period between treatments.
-
Administration: At the beginning of the dark cycle (the primary feeding period for rodents), administer the prepared this compound solution or vehicle via IP injection.
-
Data Collection: Continuously record food intake for at least 24 hours post-injection. Key parameters to measure include:
-
Meal Size: The amount of food consumed in the first meal following injection.
-
Intermeal Interval (IMI): The time between the end of the first meal and the beginning of the second meal.
-
Satiety Ratio (SR): Calculated as IMI / Meal Size. This ratio indicates the amount of satiation produced per unit of food consumed.[10]
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as repeated-measures ANOVA, to compare the effects of different this compound doses against the vehicle control.
Experimental Workflow for Rodent Food Intake Study
References
- 1. Role of cholecystokinin in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The critical role of CCK in the regulation of food intake and diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of centrally administered CCK-receptor antagonists on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The satiety effect of cholecystokinin: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the satiating potencies of cholecystokinin-33 and cholecystokinin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholecystokinin-8 increases the satiety ratio in diabetic rats more than cholecystokinin-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin inhibits food intake in genetically obese (C57BL/6j-ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Satiety effects of cholecystokinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aminer.org [aminer.org]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Gallbladder Contraction In Vitro Using CCK-33
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system, primarily responsible for stimulating gallbladder contraction and pancreatic enzyme secretion following a meal rich in fats and proteins.[1][2] It exists in various molecular forms, including CCK-33, which consists of 33 amino acids.[1] CCK exerts its effects by binding to cholecystokinin receptors, with the CCK-1 receptor (CCK-1R, formerly known as CCK-A) being the predominant type found on gallbladder smooth muscle.[1][3][4] The study of this compound-induced gallbladder contraction in vitro is a fundamental method for investigating gallbladder physiology, pathophysiology (such as in gallstone disease), and for screening potential therapeutic agents that modulate gallbladder motility.[2][5]
Signaling Pathway of this compound in Gallbladder Contraction
This compound initiates gallbladder smooth muscle contraction through a well-defined signaling cascade upon binding to the CCK-1 receptor.[1][6] This G-protein coupled receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores.[6][8] The subsequent signaling is concentration-dependent:
-
At low physiological concentrations , CCK primarily activates the Protein Kinase C (PKC) pathway.[6][8]
-
At higher concentrations , the elevated intracellular Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent muscle contraction.[6][8]
References
- 1. Update on the Molecular Mechanisms Underlying the Effect of Cholecystokinin and Cholecystokinin-1 Receptor on the Formation of Cholesterol Gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Molecular Mechanisms Underlying the Effect of Cholecystokinin and Cholecystokinin-1 Receptor on the Formation of Cholesterol Gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallbladder motor function, plasma cholecystokinin and cholecystokinin receptor of gallbladder in cholesterol stone patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Lithogenic Mechanisms of Cholecystokinin a Receptor (CCKAR), an Important Gallstone Gene for Lith13 | MDPI [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin-coupled intracellular signaling in human gallbladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CCK-33 ELISA Kit for Plasma Concentration Measurement
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system that stimulates the digestion of fat and protein.[1] Synthesized by I-cells within the mucosal epithelium of the small intestine, CCK is secreted into the duodenum and triggers the release of digestive enzymes from the pancreas and bile from the gallbladder.[1][2] CCK exists in several forms, such as CCK-58, CCK-33, and CCK-8, which arise from post-translational modifications of the preprocholecystokinin protein.[1][2] Beyond its digestive functions, CCK also acts as a major neurotransmitter in the brain and periphery, playing a role in satiety and inhibiting gastric acid secretion.[1][2]
The accurate quantification of plasma this compound is essential for researchers in endocrinology, neuroscience, and metabolic disease to understand its physiological and pathological roles. This competitive inhibition enzyme-linked immunosorbent assay (ELISA) kit provides a highly sensitive and specific method for the quantitative measurement of human this compound in plasma and other biological fluids.
Assay Principle
This assay utilizes a competitive inhibition enzyme immunoassay technique.[3] The microplate is pre-coated with a monoclonal antibody specific to CCK.[3][4] During the assay, unlabeled CCK from the sample or standard competes with a fixed amount of biotin-labeled CCK for the limited binding sites on the pre-coated antibody.[3] Following an incubation period, unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated CCK captured by the antibody.[3][4] After another wash step, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of CCK in the original sample.[3][5] The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured at 450 nm.[4][5] The concentration of CCK in the samples is determined by comparing their OD values to a standard curve.[4]
Kit Performance Characteristics
The following data are representative of the performance of this ELISA kit. Specifications may vary slightly between lots.
| Parameter | Specification | Source(s) |
| Assay Type | Competitive Inhibition ELISA | [3][4] |
| Detection Range | 12.35 - 1,000 pg/mL | [3] |
| Sensitivity | Typically < 4.93 pg/mL | [3] |
| Sample Types | Serum, plasma, cell culture supernates, cell lysates, tissue homogenates | [3][4][6] |
| Recommended Plasma Dilution | Human: 4X, Mouse: 4X, Rat: 2X | [1] |
| Intra-Assay Precision | CV% < 10% | [4][7] |
| Inter-Assay Precision | CV% < 10% | [4][7] |
| Spike/Recovery | The accepted range for recovery is 80-120%.[7][8] | |
| Specificity | No significant cross-reactivity with Ghrelin, Nesfatin, NPY, and APC.[1] |
Experimental Protocols
Plasma Sample Collection and Storage
Proper sample collection and storage are critical for accurate results.
-
Collection: Collect whole blood into tubes containing EDTA, heparin, or citrate (B86180) as an anticoagulant.[9][10]
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C.[3][9][11]
-
Aliquoting: Immediately transfer the supernatant (plasma) to clean polypropylene (B1209903) tubes.
-
Storage: Assay the plasma immediately or aliquot and store at -20°C for up to one month or at -80°C for up to two months to prevent loss of bioactivity.[3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the target protein.[3][9][10] Before use, thaw samples at room temperature and centrifuge briefly to remove any precipitates.
Reagent Preparation
Bring all reagents and samples to room temperature before use.
-
Standard Curve Preparation:
-
Reconstitute the lyophilized this compound Calibrator with Calibrator Diluent to create a stock solution (e.g., 1,000 pg/mL).[3] Mix gently and allow it to sit for 10 minutes to ensure complete reconstitution.[3]
-
Perform a serial dilution to create the standard curve. For example, create standards with concentrations of 1,000, 333.33, 111.11, 37.04, and 12.35 pg/mL.[3] Use the Calibrator Diluent as the zero standard (0 pg/mL).[3]
-
-
Detection Reagent Preparation:
-
Prepare the Biotinylated-Conjugate (Detection Reagent A) and HRP-Streptavidin (Detection Reagent B) working solutions according to the kit manual's instructions immediately before use.
-
Assay Procedure
It is recommended to run all standards and samples in duplicate or triplicate for statistical accuracy.[12][13]
Data Analysis and Interpretation
Calculation of Results
-
Average Readings: Calculate the average optical density (OD) for each set of duplicate/triplicate standards and samples.[13] The coefficient of variation (CV) for duplicates should ideally be less than 20%.[12][13]
-
Blank Subtraction: Subtract the average OD of the zero standard (blank) from the average OD of all other standards and samples.[12][13]
-
Standard Curve Generation: Plot the corrected OD values (Y-axis) against the corresponding this compound concentrations for the standards (X-axis).[13] Due to the inverse relationship in a competitive assay, the curve will show decreasing OD with increasing concentration.[5][14] It is recommended to use a four-parameter logistic (4-PL) curve fit, which can be performed by most microplate reader software.[1]
-
Concentration Determination: Interpolate the concentration of this compound in your samples from the standard curve using their corrected OD values.[12][14]
-
Apply Dilution Factor: If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor to obtain the final concentration in the original sample.[3][13]
References
- 1. raybiotech.com [raybiotech.com]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Mouse CCK(Cholecystokinin) ELISA Kit [elkbiotech.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. mybiosource.com [mybiosource.com]
- 7. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 10. raybiotech.com [raybiotech.com]
- 11. fn-test.com [fn-test.com]
- 12. mybiosource.com [mybiosource.com]
- 13. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 14. bosterbio.com [bosterbio.com]
Commercial Sources and Comparative Applications of Sulfated vs. Non-Sulfated Cholecystokinin-33 (CCK-33)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. It exists in various isoforms, with CCK-33 being a significant form. A key post-translational modification of this compound is the sulfation of a specific tyrosine residue. This modification is critical for its biological activity, particularly its interaction with CCK receptors. These application notes provide a comprehensive overview of the commercial sources for both sulfated and non-sulfated this compound, along with detailed protocols for their comparative analysis in research and drug development settings.
The primary distinction in the biological activity between sulfated and non-sulfated this compound lies in their differential affinity for the two main cholecystokinin receptor subtypes: CCK-A (alimentary) and CCK-B (brain) receptors. Sulfated this compound is a high-affinity agonist for the CCK-A receptor, which is predominantly found in peripheral tissues like the pancreas and gallbladder. In contrast, the CCK-B receptor, which is widespread in the brain, binds both sulfated and non-sulfated forms of CCK with similar high affinity. This differential receptor activation underlies the varied physiological responses elicited by the two forms of the peptide.
Commercial Availability
A variety of life science suppliers offer both sulfated and non-sulfated forms of this compound and its biologically active fragment, CCK-8. Researchers can obtain these peptides in lyophilized form with purity typically exceeding 95%.
Table 1: Commercial Suppliers of Sulfated and Non-Sulfated CCK Peptides
| Supplier | Product Name | Form | Purity | Storage |
| Phoenix Pharmaceuticals | Cholecystokinin-33 / this compound (Human) Non-sulfated | Non-sulfated | ≥95% | 0-5°C (lyophilized) |
| Sigma-Aldrich | Cholecystokinin (CCK) Fragment 26-33 Amide, Non-sulfated | Non-sulfated | ≥95% (HPLC) | -20°C |
| Eurogentec | Cholecystokinin (26-33), CCK8, Non-Sulfated CCK-8 | Non-sulfated | N/A | N/A |
| Cayman Chemical | CCK (27-33) (non-sulfated) | Non-sulfated | ≥95% | -20°C |
| Amsbio | Cholecystokinin Octapeptide (26-33) Non-Sulfated / CCK-NSE | Non-sulfated | 95% | -20°C or below |
| CPC Scientific | Cholecystokinin, CCK Octapeptide (26-33), Sulfated | Sulfated | N/A | -20 ± 5 °C |
| Eurogentec | Cholecystokinin (26-33), CCK8, Sulfated CCK-8 | Sulfated | N/A | N/A |
| CymitQuimica | CCK-Octapeptide (26-33) (Sulfated Form) | Sulfated | Min. 95% | N/A |
| Molecular Depot | CCK-Octapeptide (26-33) (Sulfated Form) | Sulfated | N/A | -20°C |
| Echelon Biosciences | CCK 8 Octapeptide, sulfated | Sulfated | N/A | N/A |
Quantitative Comparison of Biological Activity
The sulfation of this compound dramatically enhances its potency at the CCK-A receptor, leading to significant differences in various biological assays.
Table 2: Comparative Potency of Sulfated vs. Non-Sulfated CCK
| Assay | Receptor Target | Peptide Form | Potency (IC50/EC50/Ki) | Fold Difference (Sulfated vs. Non-sulfated) | Reference |
| Guinea Pig Gallbladder Contraction | CCK-A | Sulfated this compound | More Potent | ~100 | [1] |
| Non-sulfated this compound | Less Potent | [1] | |||
| Rat Pancreatic Secretion | CCK-A | Sulfated this compound | More Potent | ~1000 | [1] |
| Non-sulfated this compound | Less Potent | [1] | |||
| Receptor Binding to Guinea Pig Pancreatic Acini | CCK-A | Sulfated CCK-8 | High Affinity | High | [2] |
| Desulfated CCK-8 | 900-fold less potent | [2] | |||
| Gastric Acid Secretion in Rat | Gastrin/CCK-B like | Sulfated CCK-8 | No stimulatory effect | N/A | [3] |
| Non-sulfated CCK-8 | Stimulatory | [3] |
Signaling Pathways
The differential activation of CCK-A and CCK-B receptors by sulfated and non-sulfated this compound initiates distinct intracellular signaling cascades.
References
- 1. Pharmacological activities of synthetic human cholecystokinin-33 of which tyrosine was sulfated by arylsulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reciprocal effect of unsulfated and sulfated forms of cholecystokinin-octapeptide on gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCK-33 in Insulin Secretion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-33 (CCK-33) is a peptide hormone that plays a significant role in various physiological processes, including the regulation of insulin (B600854) secretion from pancreatic β-cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in experiments designed to investigate its effects on insulin release. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies.
This compound exerts its effects on pancreatic β-cells primarily through the Cholecystokinin A receptor (CCK-A or CCK1R), a G-protein coupled receptor.[1] Activation of the CCK-A receptor by this compound initiates a cascade of intracellular signaling events that ultimately lead to the potentiation of glucose-stimulated insulin secretion (GSIS).[2] Understanding the mechanisms of this compound action is crucial for the development of novel therapeutic strategies for metabolic disorders such as type 2 diabetes.
Signaling Pathway of this compound in Pancreatic β-Cells
Upon binding to the CCK-A receptor on pancreatic β-cells, this compound activates two primary signaling pathways that synergize to enhance insulin secretion, particularly in the presence of elevated glucose levels.
Caption: this compound Signaling Pathway in Pancreatic β-Cells.
Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies investigating the effect of this compound on insulin secretion.
Table 1: In Vitro Dose-Response of this compound on Insulin Secretion from Perfused Rat Pancreas
| This compound Concentration | Glucose Concentration | Insulin Secretion | Reference |
| 1 nM | 4.4 mM | Significantly Stimulated | [3] |
| 1 nM | 6.7 mM | Significantly Stimulated | [3] |
| 0.1 nM | 6.7 mM | Weakly Stimulatory (late phase) | [2] |
| 1.0 nM | 6.7 mM | Markedly Potentiated (both phases) | [2] |
Table 2: In Vivo Administration of CCK Peptides and Effects on Insulin Secretion
| Peptide | Dose | Animal Model/Subject | Effect on Insulin Secretion | Reference |
| This compound | 100 pmol/kg (IV) | Healthy Humans | Moderately stimulated basal and meal-related insulin release | [4] |
| CCK-8 | 3 µg/kg (IP) | Mice | Used to test for CCK resistance in diet-induced obesity | [1] |
| h-CCK-33 | 100 pmol/kg/hr (infusion) | Conscious Rat | Increased protein output (indicator of pancreatic secretion) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on insulin secretion.
Experimental Workflow
Caption: General Experimental Workflow.
In Vitro Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol is adapted from standard GSIS protocols and can be modified to include this compound.
1. Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or PBS).
-
Isolated pancreatic islets (from mouse, rat, or human).
-
24-well culture plates.
-
Acid-ethanol solution (1.5% HCl in 70% ethanol) for insulin extraction.
-
Insulin immunoassay kit (ELISA or RIA).
2. Procedure:
-
Islet Preparation: Following isolation, culture islets overnight in a standard culture medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size (e.g., 10-15 islets per replicate) and place them in a microfuge tube or a well of a 24-well plate. Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C in a 5% CO₂ incubator to establish a basal insulin secretion rate.
-
Basal Secretion: After pre-incubation, replace the low glucose KRBH with fresh low glucose KRBH (with or without a vehicle control for this compound) and incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high glucose KRBH. For experimental groups, add different concentrations of this compound to the high glucose KRBH. It is recommended to test a range of this compound concentrations (e.g., 0.1 nM to 100 nM) to determine a dose-response relationship.
-
Incubate for 1 hour at 37°C.
-
Sample Collection: At the end of the stimulation period, collect the supernatant for measurement of secreted insulin.
-
Insulin Extraction (Optional): To normalize secreted insulin to total insulin content, lyse the islets in each well with acid-ethanol solution and store at -20°C overnight to extract intracellular insulin.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants and islet lysates using an ELISA or RIA kit according to the manufacturer's instructions.
In Vitro Protocol 2: Perifusion Assay for Dynamic Insulin Secretion
This assay allows for the real-time measurement of insulin secretion in response to changing secretagogue concentrations.
1. Materials:
-
Perifusion system with chambers for islets.
-
Peristaltic pump.
-
Fraction collector.
-
KRBH buffer (as described for GSIS).
-
Low and high glucose KRBH buffers.
-
This compound stock solution.
-
Isolated pancreatic islets.
-
Insulin immunoassay kit.
2. Procedure:
-
System Setup: Set up the perifusion system according to the manufacturer's instructions, ensuring the temperature is maintained at 37°C.
-
Islet Loading: Place a group of islets (e.g., 50-100) into each perifusion chamber.
-
Equilibration: Perfuse the islets with low glucose KRBH at a constant flow rate (e.g., 100 µL/min) for at least 30-60 minutes to establish a stable basal insulin secretion.
-
Basal Collection: Begin collecting fractions (e.g., every 1-5 minutes) while continuing to perfuse with low glucose KRBH to measure the basal insulin secretion rate.
-
Stimulation: Switch the perifusion solution to high glucose KRBH. For the experimental group, include the desired concentration of this compound in the high glucose buffer.
-
Continue collecting fractions throughout the stimulation period to capture the first and second phases of insulin secretion.
-
Return to Basal: After the stimulation period, switch back to low glucose KRBH to allow insulin secretion to return to baseline.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA or RIA kit. The results can be plotted as insulin concentration versus time to visualize the dynamics of insulin secretion.
In Vivo Protocol: Glucose Tolerance Test (GTT) with this compound Administration in Mice
This protocol outlines a method to assess the effect of this compound on glucose tolerance in vivo.
1. Materials:
-
Mice (e.g., C57BL/6J).
-
This compound (sterile and suitable for in vivo use).
-
Sterile saline (0.9% NaCl).
-
Glucose solution (e.g., 20% D-glucose in sterile saline).
-
Handheld glucometer and test strips.
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes).
-
Animal scale.
-
Syringes and needles for injection.
2. Procedure:
-
Animal Acclimation: Acclimate mice to handling and the experimental procedures for at least a week before the study.
-
Fasting: Fast the mice for a defined period (e.g., 6 hours or overnight) with free access to water.
-
Baseline Blood Glucose: At the end of the fasting period (time 0), obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
This compound Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A typical IP dose of a CCK analog in mice is around 3 µg/kg body weight.[1] The vehicle (e.g., sterile saline) should be administered to the control group. The timing of this compound administration relative to the glucose challenge should be optimized; typically, it is given shortly before the glucose bolus.
-
Glucose Challenge: After a short interval following this compound injection (e.g., 15-30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or IP injection.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration versus time for both the control and this compound treated groups. The area under the curve (AUC) can be calculated to quantify the overall glucose tolerance. A lower AUC in the this compound treated group would indicate improved glucose tolerance, likely due to enhanced insulin secretion. For a more direct measure of insulin secretion, plasma insulin levels can be measured from blood samples collected at each time point.
References
- 1. mmpc.org [mmpc.org]
- 2. Cholecystokinin-33 potentiates and vasoactive intestinal polypeptide inhibits gastric inhibitory polypeptide--induced insulin secretion in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cholecystokinin (CCK)-8, this compound, and gastric inhibitory polypeptide (GIP) on basal and meal-stimulated pancreatic hormone secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoaffinity Labeling of CCK Receptors Using CCK-33 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of cholecystokinin-33 (CCK-33) analog-based photoaffinity labels to study cholecystokinin receptors (CCK1R and CCK2R). This powerful technique allows for the irreversible covalent labeling of receptors, facilitating their identification, characterization, and the elucidation of ligand-receptor interactions.
Introduction
Cholecystokinin (CCK) receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial in regulating physiological processes in the gastrointestinal and central nervous systems. Photoaffinity labeling is a valuable biochemical tool that utilizes a photoreactive ligand analog to specifically and covalently label its target receptor upon activation by UV light. This methodology is instrumental in identifying receptor subunits, characterizing ligand binding pockets, and providing insights into receptor structure and function.
This compound, a major endogenous form of CCK, can be modified to create potent photoaffinity probes. Typically, a photoreactive moiety, such as a benzophenone (B1666685) or an aryl azide (B81097) derivative, is incorporated into the peptide sequence. These probes are often radiolabeled (e.g., with ¹²⁵I or ³H) to enable sensitive detection of the labeled receptor proteins.
Quantitative Data Summary
The following tables summarize the binding affinities of various photoaffinity labels for CCK receptors and the molecular weights of the labeled receptor proteins as determined by SDS-PAGE.
Table 1: Binding Affinities of CCK Analog Photoaffinity Probes
| Photoaffinity Probe | Receptor Target | Photoreactive Group | Radiolabel | Binding Affinity (Kd/Ki) | Reference |
| D-Tyr-Gly-[Nle²⁸,³¹,pNO₂-Phe³³]CCK-26-33 | Pancreatic CCK Receptor | p-Nitrophenylalanine | ¹²⁵I | High Affinity (Specific value not stated) | [1] |
| [³H]p-Benzoylbenzoyl-Orn(propionyl)-CCK-8s | CCKB (pig cerebral cortex) | p-Benzoylbenzoyl | ³H | Kd = 1.2 nM | [2] |
| [³H]p-Benzoylbenzoyl-Orn(propionyl)-CCK-8s | CCKA (rat pancreas) | p-Benzoylbenzoyl | ³H | Kd = 0.5 nM | [2] |
| [³H]BzBz-des-Met²⁸-[p-NH₂Bz²⁹]-CCK8 | Human CCKB | p-Benzoylbenzoyl | ³H | High Affinity (Specific value not stated) | [3] |
| [³H]BzBz-biotinyl-des-Met²⁸-[p-NH₂Bz²⁹]-CCK8 | Human CCKB | p-Benzoylbenzoyl | ³H | High Affinity (Specific value not stated) | [3] |
Table 2: Apparent Molecular Weights of Photoaffinity Labeled CCK Receptors
| Receptor | Labeled Protein | Apparent Molecular Weight (Mr) | Tissue/Cell Source | Reference |
| Pancreatic CCK Receptor (likely CCKA) | Receptor Protein | 85,000 - 95,000 Da | Rat Pancreatic Plasma Membranes | [1] |
| CCKA Receptor | Receptor Protein | 80,000 - 100,000 Da | Rat Pancreas | [2] |
| CCKB Receptor | Receptor Protein | 56,000 Da | Pig Cerebral Cortex | [2] |
| CCKB Receptor (deglycosylated) | Receptor Protein | 45,000 Da | Pig Cerebral Cortex | [2] |
| Human CCKB Receptor | Receptor Protein | 45 kDa and 49 kDa | Sf9 insect cells | [3] |
| Human CCKB Receptor (with His-tag) | Receptor Protein | 55 kDa | Sf9 insect cells | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the major signaling pathways activated by CCK receptors and a general experimental workflow for photoaffinity labeling.
References
- 1. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CCK-33 Peptide: A Technical Guide to Stability and Storage
For researchers, scientists, and drug development professionals working with the peptide Cholecystokinin-33 (CCK-33), ensuring its stability is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the proper storage, handling, and stability of this compound, including frequently asked questions and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound peptide?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1][2] Under these conditions, the peptide can remain stable for several years.[1] For short-term storage, keeping the lyophilized powder at 4°C is also acceptable for several weeks.[2] It is crucial to keep the vial tightly sealed and protected from moisture.[1]
Q2: What is the recommended procedure for reconstituting this compound?
To reconstitute lyophilized this compound, it is recommended to use a sterile, high-purity solvent. While some suppliers state that this compound is soluble in water, for peptides containing hydrophobic residues, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) may be necessary, followed by dilution with the desired aqueous buffer. For a related fragment, CCK (27-33), solubility has been noted in formic acid.[3] The choice of solvent can impact the stability of the peptide in solution.
Q3: How should I store this compound in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[2] For short-term storage (up to one to two weeks), the reconstituted this compound solution can be kept at 4°C.[2] For longer-term storage (up to 3-4 months), it is essential to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[2] This prevents degradation that can occur with repeated freeze-thaw cycles.
Q4: What are the main degradation pathways for this compound?
The primary chemical degradation pathways for peptides like this compound include oxidation, deamidation, and hydrolysis. Given that human this compound contains two methionine residues, it is particularly susceptible to oxidation , where the methionine side chain is converted to methionine sulfoxide. This modification can alter the peptide's biological activity. Deamidation can occur at asparagine (Asn) and glutamine (Gln) residues, particularly in sequences followed by a glycine (B1666218) or serine. Hydrolysis of the peptide backbone can occur at acidic or alkaline pH.
Q5: I am seeing a loss of activity in my this compound stock solution. What could be the cause?
A loss of biological activity in your this compound solution could be due to several factors:
-
Improper Storage: Storing the solution at room temperature or for extended periods at 4°C can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle can cause peptide degradation.
-
Oxidation: If the peptide has been exposed to air for a prolonged period, the methionine residues may have oxidized.
-
Microbial Contamination: Using non-sterile solvents or improper handling can introduce microbes that degrade the peptide.
-
Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration in your solution. Using low-protein-binding tubes can help mitigate this.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving lyophilized peptide | The peptide has formed aggregates or has low solubility in the chosen solvent. | Try sonicating the solution briefly. For hydrophobic peptides, dissolve first in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding the aqueous buffer. |
| Precipitation observed after reconstitution | The peptide concentration is too high for the chosen solvent, or the pH of the solution is near the peptide's isoelectric point. | Dilute the peptide solution further. Adjust the pH of the buffer to be at least one or two units away from the peptide's isoelectric point. |
| Inconsistent results between experiments | Degradation of the peptide stock solution. Inaccurate peptide concentration due to adsorption. | Prepare fresh stock solutions regularly. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Use low-protein-binding vials for storage and dilution. |
| Loss of peptide in solution over time | Oxidation of methionine residues. Adsorption to container walls. | Prepare solutions fresh before use. Consider degassing buffers to remove dissolved oxygen. Store in low-protein-binding tubes. |
Peptide Stability Data
Table 1: Estimated Stability of this compound in Aqueous Buffer (pH 7.4)
| Temperature | Estimated Half-life |
| 37°C | Hours to Days |
| 4°C | Days to Weeks |
| -20°C | Months |
| -80°C | Months to Years |
Table 2: General Influence of pH on Peptide Stability in Aqueous Solution
| pH Range | Predominant Degradation Pathway(s) | General Stability |
| 1-3 | Acid hydrolysis of peptide bonds, especially at Asp-Xxx bonds. | Low |
| 3-6 | Minimal degradation. | Generally Highest |
| 6-8 | Deamidation of Asn and Gln residues. | Moderate to High |
| >8 | Base-catalyzed hydrolysis of peptide bonds. Deamidation. Racemization. | Low |
Experimental Protocols
Protocol 1: Assessment of this compound Thermal Stability in Solution
This protocol outlines a method to determine the thermal stability of a reconstituted this compound solution.
1. Materials:
- Lyophilized this compound
- Sterile, high-purity water or appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
- Low-protein-binding microcentrifuge tubes
2. Procedure:
- Reconstitute lyophilized this compound to a known concentration (e.g., 1 mg/mL) in the chosen buffer.
- Aliquot the solution into multiple low-protein-binding tubes.
- Immediately analyze a "time zero" aliquot by RP-HPLC to determine the initial purity.
- Place the remaining aliquots in incubators at the different test temperatures.
- At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each temperature.
- Analyze the samples by RP-HPLC.
- Calculate the percentage of remaining intact this compound at each time point relative to the "time zero" sample.
- Plot the percentage of intact peptide versus time for each temperature to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products of this compound under stress conditions.
1. Materials:
- This compound solution (e.g., 1 mg/mL)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- UV light source
- RP-HPLC system with a mass spectrometer (LC-MS) for peak identification
2. Procedure:
- Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
- Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with HCl before analysis.
- Oxidation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
- Photolytic Degradation: Expose the this compound solution to a UV light source (e.g., 254 nm) for 24 hours.
- Thermal Degradation: Incubate the this compound solution at 60°C for 24 hours.
- Analyze all stressed samples, along with an unstressed control, by LC-MS.
- Compare the chromatograms to identify new peaks corresponding to degradation products. The mass spectrometry data will aid in the structural elucidation of these products.
Visualizations
Caption: Recommended storage conditions for lyophilized and reconstituted this compound peptide.
Caption: Major degradation pathways for this compound peptide.
References
Improving solubility of lyophilized CCK-33 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of lyophilized cholecystokinin-33 (CCK-33) powder. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound powder?
A1: For initial reconstitution, sterile, distilled water is the recommended solvent as this compound is generally soluble in aqueous solutions.[1] If solubility issues arise, other solvents can be explored. For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with your aqueous buffer may be effective.[2][3]
Q2: What is the proper storage procedure for lyophilized and reconstituted this compound?
A2: Lyophilized this compound powder should be stored at -20°C for long-term stability.[4][5] Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or colder. For short-term storage of a few days, the reconstituted solution can be kept at 2-8°C.[4]
Q3: My reconstituted this compound solution appears cloudy. What should I do?
A3: Cloudiness in the solution may indicate incomplete dissolution or aggregation of the peptide.[4] Gentle vortexing or sonication can help to dissolve the peptide fully.[3] If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm filter to remove any undissolved particles before use in cell-based assays. However, be aware that this may also remove some aggregated, potentially active, peptide.
Q4: Can I use buffers other than water to dissolve this compound?
A4: Yes, buffers such as phosphate-buffered saline (PBS) at a physiological pH (around 7.4) can be used, especially if the final application is in a biological system. The choice of buffer can influence the solubility of the peptide.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of peptides is pH-dependent. Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values further away from their pI. For basic peptides, dissolving in a slightly acidic solution (e.g., with 10% acetic acid) can improve solubility, while acidic peptides may dissolve better in a slightly basic solution (e.g., with 10% ammonium (B1175870) hydroxide).[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered when dissolving lyophilized this compound powder.
| Problem | Possible Cause | Troubleshooting Steps |
| Peptide will not dissolve in water. | The peptide may have hydrophobic regions, leading to poor aqueous solubility. | 1. Sonication: Use a bath sonicator for brief intervals to aid dissolution.[3]2. Gentle Heating: Warm the solution to a temperature no higher than 40°C.[6]3. pH Adjustment: If the peptide is predicted to be basic or acidic, adjust the pH of the solvent accordingly.[2][3]4. Organic Solvents: Dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing.[2][3] |
| Solution is cloudy or contains visible particles after reconstitution. | Incomplete dissolution or peptide aggregation. | 1. Vortexing/Sonication: Continue to gently vortex or sonicate the solution.[3]2. Filtration: If particles persist, filter the solution through a sterile 0.22 µm syringe filter. |
| Peptide precipitates out of solution after adding to buffer. | The peptide is not soluble in the final buffer conditions (e.g., pH, salt concentration). | 1. Slow Dilution: Add the concentrated peptide stock solution to the buffer drop-wise while stirring.[4]2. Optimize Buffer: Test the solubility in different buffers or adjust the pH of the current buffer. |
| Low biological activity observed in experiments. | Peptide degradation due to improper handling or storage. Peptide aggregation leading to reduced availability of the monomeric form. | 1. Proper Storage: Ensure lyophilized powder and reconstituted aliquots are stored at the correct temperatures and protected from light.[4]2. Fresh Reconstitution: Prepare fresh solutions for each experiment if possible.3. Check for Aggregation: Visually inspect the solution for any signs of precipitation or cloudiness. |
Data Presentation: this compound Solubility
Disclaimer: Specific quantitative solubility data for this compound is limited in publicly available literature. The following table is based on general peptide solubility principles and available data for CCK fragments. Researchers should perform their own solubility tests for their specific experimental conditions.
| Solvent | Concentration | Observations/Notes |
| Water (Sterile, Distilled) | Generally soluble | Recommended for initial reconstitution attempts.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Expected to be soluble | Suitable for many biological applications. |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (for CCK Octapeptide, desulfated) | A good option for creating high-concentration stock solutions of hydrophobic peptides.[7] Note that high concentrations of DMSO can be toxic to cells. |
| Ethanol | Limited data available | May be used for some hydrophobic peptides, but compatibility with the assay must be confirmed. |
| Formic Acid | 1 mg/mL (for CCK (27-33) fragment) | Can be used for initial solubilization of difficult peptides, followed by lyophilization and reconstitution in a more suitable solvent.[8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Assays
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Sterile, distilled water or sterile PBS (pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile water or PBS to the vial to achieve a stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to dissolve the powder. Avoid vigorous shaking which can cause aggregation.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or colder until use.
Protocol 2: this compound Induced Calcium Mobilization Assay in CHO-K1 Cells
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound stimulation using the fluorescent indicator Fura-2 AM.[8][9]
Materials:
-
CHO-K1 cells stably expressing the CCK1 receptor (CHO-CCK1R)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom culture dishes or 96-well black-walled imaging plates
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (prepared as in Protocol 1)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Culture:
-
Culture CHO-CCK1R cells in complete medium (DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Seed cells onto glass-bottom dishes or 96-well plates and allow them to adhere and grow to 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 15-30 minutes.
-
-
Calcium Imaging:
-
Place the dish or plate on the stage of the fluorescence imaging system.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
-
Add the desired concentration of this compound (prepared by diluting the stock solution in HBSS) to the cells.
-
Continue to record the fluorescence signal to measure the change in the 340/380 nm ratio, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
Plot the 340/380 ratio over time to visualize the calcium response to this compound stimulation.
-
Mandatory Visualizations
CCK-1 Receptor Signaling Pathway
Caption: CCK-1 Receptor Signaling Pathways.
Experimental Workflow for this compound Solubility Testing
Caption: Workflow for this compound Solubility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. news-medical.net [news-medical.net]
- 9. moodle2.units.it [moodle2.units.it]
Technical Support Center: Optimizing CCK-33 Dosage for Animal Feeding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cholecystokinin-33 (CCK-33) in animal feeding studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in appetite regulation?
A1: this compound is a gut-brain peptide hormone that plays a crucial role in short-term appetite regulation by acting as a satiety signal.[1] Released from I-cells in the small intestine in response to fat and protein intake, this compound binds to cholecystokinin receptors, primarily the CCK-A (CCK1R) subtype, on vagal afferent neurons.[2][3][4] This interaction transmits satiety signals to the hypothalamus via the brainstem, leading to a reduction in meal size and duration.[2][5] Studies have shown that this compound is more effective than its shorter counterpart, CCK-8, at prolonging the intermeal interval, contributing to an overall decrease in food intake.[6][7]
Q2: What is a typical starting dose for this compound in rodent feeding studies?
A2: The optimal dosage of this compound can vary depending on the animal model, administration route, and specific experimental goals. However, based on published studies, a common starting point for intraperitoneal (i.p.) injections in rats is in the range of 1 to 5 nmol/kg.[7] For Siberian hamsters, effective doses have been reported between 13.2 to 52.8 µg/kg.[6] It is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: What is the recommended route of administration for this compound?
A3: Intraperitoneal (i.p.) injection is a commonly used and effective route for administering this compound in feeding studies.[7] Some studies have also utilized intra-arterial (i.a.) infusions to investigate site-specific effects within the gastrointestinal tract.[2] The choice of administration route will depend on the research question. For general satiety studies, i.p. injection is often sufficient.
Q4: How quickly does this compound exert its effects on food intake, and what is its duration of action?
A4: The effects of exogenously administered this compound on food intake are typically rapid, with significant reductions in meal size observed within the first hour post-injection.[6] However, the duration of action is relatively short, consistent with its role as a short-term satiety signal.[6] The inhibitory effects on food intake may diminish significantly after the first hour.[6]
Q5: Are there any known side effects of this compound administration in animals?
A5: At higher doses, CCK can induce aversive effects such as malaise, nausea, and cramping, which may contribute to a reduction in food intake independent of true satiety.[1] It is crucial to conduct careful dose-response studies to identify a dose that effectively reduces food intake without causing adverse side effects. Behavioral observation of the animals post-injection is essential to monitor for any signs of discomfort.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant effect on food intake | - Insufficient Dose: The administered dose may be too low for the specific animal model or experimental conditions. - Peptide Degradation: Improper storage or handling of the this compound peptide may lead to loss of bioactivity. - Timing of Administration: The injection might be too far in advance of the feeding period. | - Conduct a dose-escalation study to identify an effective dose. - Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and reconstituted correctly in a suitable sterile vehicle just prior to use. - Administer this compound shortly before the presentation of food, typically within 15-30 minutes. |
| High variability in results between animals | - Inconsistent Injection Technique: Variations in the volume or location of the intraperitoneal injection can affect absorption and efficacy. - Animal Stress: Stress from handling and injection can influence feeding behavior. - Individual Animal Differences: Biological variability is inherent in animal studies. | - Ensure all personnel are thoroughly trained in proper and consistent i.p. injection techniques. - Acclimate animals to handling and injection procedures with saline injections prior to the start of the experiment. - Increase the number of animals per group to improve statistical power and account for individual variations. |
| Signs of animal distress (e.g., writhing, lethargy) | - Dose is too high: The administered dose may be causing aversive side effects. - Irritation from vehicle: The vehicle used to dissolve the peptide may be causing local irritation. | - Reduce the dose of this compound. - Ensure the vehicle is sterile, pH-neutral (e.g., sterile saline or PBS), and administered at room temperature. |
| Precipitation of the peptide in solution | - Solubility Issues: The concentration of this compound may be too high for the chosen vehicle. - Incorrect Vehicle: The peptide may not be soluble in the selected solvent. | - Reconstitute the peptide at a slightly lower concentration. - Consult the manufacturer's instructions for the recommended solvent. Sterile saline or phosphate-buffered saline (PBS) are commonly used. Gentle vortexing can aid dissolution. |
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodent Feeding Studies
| Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 1, 3, and 5 nmol/kg | Reduced the size of the first meal and prolonged the first intermeal interval. | [7] |
| Male Sprague-Dawley Rats | Intra-arterial (i.a.) | 0.05, 0.15, 0.25 nmol/kg | Infusion into the cranial mesenteric artery reduced meal size and increased the satiety ratio. | [2] |
| Siberian Hamsters | Intraperitoneal (i.p.) | 13.2, 26.4, 52.8 µg/kg | Dose-dependently inhibited food intake and hoarding during the first hour post-injection. | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats for a Feeding Study
1. Materials:
-
This compound peptide (lyophilized powder)
-
Sterile 0.9% saline solution
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
Animal scale
-
Metabolic cages for monitoring food intake
2. Peptide Preparation:
-
On the day of the experiment, allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the peptide in sterile 0.9% saline to the desired stock concentration. For example, to prepare a 1 nmol/mL stock solution, dissolve the appropriate amount of this compound in saline. Gently vortex to ensure complete dissolution.
-
Keep the reconstituted peptide on ice until injection.
3. Animal Handling and Dosing:
-
Acclimate rats to handling and i.p. injections with daily saline injections for 3-5 days prior to the experiment.
-
On the experimental day, weigh each rat to determine the precise injection volume.
-
The injection volume should not exceed 10 ml/kg body weight.
-
Administer the calculated dose of this compound or vehicle (saline) via i.p. injection into the lower right quadrant of the abdomen.
4. Feeding Study:
-
Immediately after injection, place the rats in individual metabolic cages with pre-weighed food.
-
Measure food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) for the duration of the study.
-
Monitor animals for any adverse reactions.
5. Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of different this compound doses to the vehicle control.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway for appetite regulation.
Experimental Workflow
Caption: General experimental workflow for a this compound feeding study.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 5. Leptin - Wikipedia [en.wikipedia.org]
- 6. Cholecystokinin-33 acutely attenuates food foraging, hoarding and intake in Siberian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin-33 inhibits meal size and prolongs the subsequent intermeal interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing CCK-33 in Experimental Buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the degradation of cholecystokinin-33 (CCK-33) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my experimental buffer?
A1: this compound is a peptide hormone susceptible to degradation by proteases present in biological samples and experimental solutions. The primary culprits are serine proteases, metalloendopeptidases, and aminopeptidases that cleave the peptide at specific sites, leading to loss of biological activity.[1] Degradation is also influenced by buffer pH, temperature, and storage conditions.
Q2: What is the biological half-life of this compound?
A2: The biological half-life of this compound in circulation is short, estimated to be around 2.5 minutes.[2] This inherent instability underscores the need for protective measures in experimental settings.
Q3: How can I minimize this compound degradation during my experiments?
A3: A multi-pronged approach is most effective. This includes the use of a protease inhibitor cocktail, optimization of buffer pH and temperature, and proper sample handling and storage. For blood sample processing, a "RAPID" method (Reduced temperatures, Acidification, Protease inhibition, Isotopic exogenous controls, and Dilution) has been shown to be effective.
Q4: Can I store this compound in a buffer for later use?
A4: It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is unavoidable, store aliquots at -80°C to minimize freeze-thaw cycles and degradation.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal in immunoassay (ELISA, RIA) | This compound has been degraded by proteases in the sample or buffer. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and sample diluent. Ensure samples are kept on ice or at 4°C throughout the experiment. |
| Improper sample storage. | Use fresh samples whenever possible. If using stored samples, ensure they were rapidly frozen and stored at -80°C. Avoid multiple freeze-thaw cycles. | |
| Suboptimal buffer pH. | Maintain a buffer pH between 6.0 and 7.5. | |
| Inconsistent results between experimental replicates | Variable degradation of this compound across samples. | Standardize sample handling procedures. Ensure consistent timing and temperature for all steps. Prepare a master mix of buffer with protease inhibitors to add to all samples. |
| Pipetting errors or inaccurate protein concentration measurement. | Use calibrated pipettes and perform accurate protein quantification for sample normalization. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound into smaller fragments. | Confirm the identity of the peaks by running standards of known this compound fragments (e.g., CCK-8). Implement the stabilization strategies outlined in this guide. |
| Contamination of the sample or buffer. | Use sterile, high-purity reagents and filter-sterilize buffers. |
Preventing this compound Degradation: A Proactive Approach
Optimal Buffer Conditions
Choosing the right buffer and conditions is the first line of defense against this compound degradation.
| Parameter | Recommendation | Rationale |
| pH | 6.0 - 7.5 | Many proteases have optimal activity outside of this range. Acidic conditions can also lead to hydrolysis.[1] |
| Temperature | 4°C (on ice) | Low temperatures significantly reduce enzymatic activity. |
| Additives | Protease Inhibitor Cocktail | Essential for inhibiting a broad range of proteases. |
| Bovine Serum Albumin (BSA) | Can act as a carrier protein and substrate for non-specific proteases, thus sparing this compound. |
Protease Inhibitors for this compound Stabilization
A combination of inhibitors is crucial for comprehensive protection. Commercial protease inhibitor cocktails are convenient, or you can prepare a custom cocktail.
| Inhibitor Class | Target Proteases | Examples | Typical Working Concentration |
| Serine Protease Inhibitors | Trypsin, Chymotrypsin, Elastase | PMSF, Aprotinin, Leupeptin[3] | 1 mM, 1-2 µg/mL, 10 µM |
| Metalloendopeptidase Inhibitors | Neprilysin (NEP) | Phosphoramidon, Thiorphan | 1-10 µM |
| Cysteine Protease Inhibitors | Papain, Cathepsins | E-64 | 1-10 µM |
| Aminopeptidase Inhibitors | Aminopeptidases | Bestatin, Amastatin | 1-10 µM |
Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol allows for the quantitative analysis of this compound and its degradation products over time.
1. Materials:
- This compound standard
- Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Protease inhibitor cocktail
- HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Quenching solution (e.g., 10% TFA)
2. Procedure:
- Prepare a stock solution of this compound in your experimental buffer.
- Divide the stock solution into two tubes: one with the protease inhibitor cocktail and one without (control).
- Incubate both tubes at the desired experimental temperature (e.g., 37°C).
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube and immediately add it to the quenching solution to stop enzymatic activity.
- Analyze the samples by HPLC.
3. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Detection: UV at 214 nm
- Gradient:
- 0-5 min: 20% B
- 5-25 min: 20-60% B (linear gradient)
- 25-30 min: 60% B
- 30-35 min: 60-20% B (return to initial conditions)
- 35-40 min: 20% B (equilibration)
4. Data Analysis:
- Integrate the peak area of intact this compound at each time point.
- Calculate the percentage of this compound remaining relative to the 0-minute time point.
- Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate important pathways and workflows.
References
Troubleshooting low signal in CCK-33 immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their Cholecystokinin-33 (CCK-33) immunoassays.
Troubleshooting Low Signal in this compound Immunoassays
A weak or absent signal is a common issue in immunoassays. This guide provides a systematic approach to identifying and resolving the root cause of low signal in your this compound experiments.
Question: Why is the signal in my this compound immunoassay weak or absent?
Answer: Low signal in a this compound immunoassay can stem from various factors, including issues with reagents, the experimental protocol, or the equipment used. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Reagent Preparation and Storage
Improperly prepared or stored reagents are a primary cause of poor assay performance.
| Potential Cause | Recommendation |
| Expired Reagents | Verify the expiration dates on all kit components, including antibodies, standards, and substrates. Do not use expired reagents as their activity may be compromised.[1][2][3][4][5] |
| Improper Reagent Storage | Ensure all reagents have been stored at the manufacturer's recommended temperatures. Avoid repeated freeze-thaw cycles of antibodies and standards.[1] |
| Incorrect Reagent Preparation | Double-check all calculations for dilutions of antibodies, standards, and other reagents. Ensure that all components were brought to room temperature before use, if required by the protocol. |
| Degraded Standard | If there is a signal in the sample wells but not in the standards, the standard may have degraded. Use a fresh vial of the standard and ensure it was reconstituted and stored correctly.[6][7] |
Step 2: Review Assay Procedure and Incubation Parameters
Deviations from the optimal protocol can significantly impact signal intensity.
| Potential Cause | Recommendation |
| Incorrect Incubation Times | Adhere strictly to the incubation times specified in the protocol. Shortened incubation times may not be sufficient for binding to occur. If the problem persists, you can try extending the sample incubation to 4°C overnight.[7][8][9][10] |
| Incorrect Incubation Temperature | Ensure that incubations are performed at the correct temperature. Temperatures that are too low can slow down the reaction kinetics.[7][10] |
| Insufficient Washing | Inadequate washing can lead to high background, but overly aggressive washing can remove bound antibodies or antigen. Ensure the washing technique is consistent and that the appropriate volume of wash buffer is used for the specified number of cycles.[6][8] |
| Reagents Added in Wrong Order | Confirm that all reagents were added in the correct sequence as outlined in the protocol.[7] |
Step 3: Assess Antibody and Antigen Performance
The quality and concentration of antibodies and the integrity of the antigen are critical for a strong signal.
| Potential Cause | Recommendation |
| Low Antibody Concentration | The concentration of the capture or detection antibody may be too low. It is recommended to optimize antibody concentrations using a checkerboard titration.[7][11][12][13][14] |
| Poor Antibody Affinity | The antibodies may have low affinity for this compound. Ensure the antibodies are validated for use in this application and for the target species.[15] |
| Antibody Incompatibility | In a sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on the this compound molecule.[7][12][15] Also, confirm that the secondary antibody is compatible with the primary antibody's host species.[7] |
| Poor Antigen Coating | If you are coating your own plates, ensure that you are using an ELISA-grade plate and that the coating buffer and incubation conditions are optimal for this compound.[7][12] |
Step 4: Check Detection and Equipment
The final steps of signal generation and detection are also potential sources of error.
| Potential Cause | Recommendation |
| Inactive Substrate | Ensure the substrate has not expired and has been stored correctly, protected from light. The substrate solution should be colorless before use.[10] |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used.[10][16][17] |
| Enzyme Inhibition | Some common laboratory reagents, such as sodium azide, can inhibit horseradish peroxidase (HRP) activity. Ensure your buffers are free of such inhibitors.[18] |
Troubleshooting Workflow
Here is a logical workflow to diagnose the cause of low signal in your this compound immunoassay.
Frequently Asked Questions (FAQs)
Q1: What are typical optical density (OD) values for a this compound ELISA?
A1: OD values can vary significantly between different ELISA kits, plate readers, and experimental conditions. However, for a typical competitive ELISA for human this compound, you might expect a range of 15.6 pg/ml to 500 pg/ml.[19] The highest standard should yield a low OD, while the zero standard (blank) will have the highest OD. A weak signal would be characterized by a very narrow dynamic range between the highest and lowest standards.
Q2: What are the recommended starting concentrations for capture and detection antibodies for a this compound sandwich ELISA?
A2: Optimal antibody concentrations should be determined empirically for each new antibody pair and experimental setup. A common starting point for capture antibody coating is 1-10 µg/mL.[20] For the detection antibody, a starting dilution of 1:1000 to 1:5000 is often used. A checkerboard titration is the recommended method for optimizing both antibody concentrations simultaneously.[11][12]
Q3: Can I use reagents from different ELISA kits?
A3: It is not recommended to mix and match reagents from different ELISA kits, even if they are for the same target. Buffers, antibodies, and substrates are often optimized to work together within a specific kit. Using components from different kits can lead to unexpected and unreliable results.
Q4: How can I be sure my washing steps are not too harsh?
A4: If you suspect your washing is too stringent, you can try reducing the number of washes or the soaking time between washes. Ensure you are using a gentle dispensing and aspiration technique to avoid dislodging bound antigen or antibodies. Automated plate washers should be properly calibrated to prevent the washing manifold from scratching the bottom of the wells.[16]
Q5: What is the this compound signaling pathway?
A5: this compound primarily acts through the Cholecystokinin A receptor (CCK1R), a G-protein coupled receptor. Upon binding, CCK1R can activate multiple downstream signaling cascades, including the Gq/11 and Gs pathways. The Gq pathway activation leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). These pathways ultimately regulate various physiological processes, including pancreatic enzyme secretion and gallbladder contraction.
This compound Signaling Pathway Diagram
Experimental Protocols
Checkerboard Titration for Antibody Optimization
This protocol is essential for determining the optimal concentrations of capture and detection antibodies to achieve a maximal signal-to-noise ratio.[11][12][13]
Materials:
-
96-well ELISA plate
-
Capture antibody
-
Detection antibody
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound standard
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Coat the plate with capture antibody:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL, 0.625 µg/mL).
-
Add 100 µL of each dilution to the wells of the ELISA plate in columns (e.g., column 1 gets 5 µg/mL, column 2 gets 2.5 µg/mL, etc.).
-
Incubate overnight at 4°C.
-
-
Wash and block the plate:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Add antigen:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a high concentration of this compound standard to half of the wells for each capture antibody concentration and 100 µL of a low (or zero) concentration to the other half.
-
Incubate for 2 hours at room temperature.
-
-
Add detection antibody:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Add 100 µL of each dilution to the wells in rows.
-
Incubate for 1-2 hours at room temperature.
-
-
Add substrate and stop solution:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Read the plate:
-
Read the absorbance at the appropriate wavelength.
-
-
Analyze the data:
-
Create a grid of the OD values. The optimal combination of capture and detection antibody concentrations is the one that provides the highest signal for the high antigen concentration and the lowest signal for the low/zero antigen concentration (i.e., the best signal-to-noise ratio).
-
Quantitative Data Summary
The following table provides an example of expected performance characteristics for a commercially available human this compound ELISA kit. Note that these values are for illustrative purposes and may not be representative of all this compound immunoassays.
| Parameter | Typical Value | Reference |
| Detection Range | 15.6 - 500 pg/mL | [19] |
| Sensitivity | 2.0 pg/mL | [19] |
| Intra-assay CV (%) | < 15% | [19] |
| Inter-assay CV (%) | < 15% | [19] |
Note: CV = Coefficient of Variation. Intra-assay precision is the variation within a single assay, while inter-assay precision is the variation between different assays.
References
- 1. Your reagents may have been mishandled or may be expired | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 3. needle.tube [needle.tube]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. community.advisera.com [community.advisera.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. mybiosource.com [mybiosource.com]
- 8. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. bosterbio.com [bosterbio.com]
- 12. biocompare.com [biocompare.com]
- 13. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. biocompare.com [biocompare.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Improving Signal Strength - Jackson ImmunoResearch [jacksonimmuno.com]
- 19. mybiosource.com [mybiosource.com]
- 20. protocolsandsolutions.com [protocolsandsolutions.com]
Navigating the Nuances of CCK-33 Bioactivity: A Technical Guide to the Impact of Albumin
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of albumin on the bioactivity of cholecystokinin-33 (CCK-33) in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible experimental outcomes.
Introduction
Cholecystokinin-33 (this compound) is a crucial peptide hormone and neurotransmitter involved in various physiological processes, including digestion and satiety. Its stability and bioactivity in experimental solutions are paramount for obtaining reliable data. One common, yet often overlooked, factor influencing this compound's performance is its interaction with albumin. This guide delves into the specifics of this interaction and provides practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing lower than expected bioactivity?
A1: The apparent loss of this compound bioactivity in solution is frequently due to its adherence to surfaces such as glass or plasticware, or aggregation of the peptide itself. The presence of a carrier protein like albumin is highly recommended to prevent this loss. Studies have shown that the absence of albumin can lead to a significant underestimation of this compound's potency. For instance, a tenfold difference in this compound concentration has been observed in solutions with and without albumin.[1]
Q2: How does albumin stabilize this compound in solution?
A2: Albumin acts as a carrier protein, binding to this compound and preventing its nonspecific adsorption to experimental labware.[1] This reversible, low-affinity binding keeps the peptide in solution and available to interact with its receptors.[2][3] Additionally, albumin can help to prevent the aggregation of this compound, a common issue with peptides that can lead to reduced bioactivity.
Q3: Can the interaction with albumin alter the intrinsic bioactivity of this compound?
A3: Yes, beyond simply preventing its loss from solution, albumin can modulate the bioactivity of CCK peptides. Research suggests that the binding of CCK to bovine serum albumin (BSA) can alter the affinity of the peptide for different states of its receptor.[2][3] The BSA-CCK complex may have different activities compared to the free hormone, in some cases even enhancing its ability to stimulate downstream signaling.[2][3]
Q4: What concentration of albumin should I use in my experiments?
A4: The optimal concentration of albumin can vary depending on the specific experimental conditions. However, a commonly used concentration in in-vitro and in-vivo studies is 1 g per 100 ml (1%) of the solution. It is advisable to empirically determine the ideal concentration for your specific assay to ensure maximal stabilization without interfering with the assay itself.
Q5: Are there any alternatives to albumin for stabilizing this compound?
A5: While albumin is the most commonly used and well-documented stabilizing agent for CCK peptides, other proteins or detergents could potentially serve a similar function by reducing nonspecific binding. However, their impact on this compound bioactivity would need to be thoroughly validated. Using protease inhibitors in plasma samples is also a crucial step to prevent degradation of peptide hormones.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in bioassay results | 1. Inconsistent loss of this compound to labware. 2. Peptide aggregation.[6][7] 3. Degradation of this compound by proteases. | 1. Add albumin (e.g., 1% BSA) to all this compound solutions and buffers. 2. Prepare fresh this compound solutions for each experiment. 3. If using biological samples, include a cocktail of protease inhibitors.[4] |
| Low signal-to-noise ratio in bioassay | 1. Suboptimal this compound concentration due to loss from solution. 2. Insufficient receptor stimulation. | 1. Confirm the actual concentration of this compound in your albumin-containing solutions using a validated method like radioimmunoassay (RIA). 2. Optimize the this compound concentration range in your dose-response experiments. |
| Unexpected non-linear dose-response curve | 1. Complex interaction between this compound, albumin, and the CCK receptor. 2. Saturation of albumin binding at high this compound concentrations. | 1. Be aware that albumin can alter the affinity of CCK for its receptor, potentially affecting the dose-response relationship.[2][3] 2. Ensure the albumin concentration is not a limiting factor in your experimental range. |
| Difficulty replicating published data | 1. Differences in experimental protocols, particularly the presence or absence of albumin. 2. Different sources or purities of this compound and albumin. | 1. Carefully review the methods section of the publication and ensure your protocol, including the use of albumin, is consistent. 2. Use high-quality reagents and report their source and purity in your own documentation. |
Quantitative Data Summary
The inclusion of albumin has a marked effect on the measured potency of this compound in various bioassays. The following table summarizes data adapted from studies investigating the relative molar potencies of CCK analogues.
| Bioassay | Species | This compound Potency (relative to CCK-8) |
| Pancreatic Secretion (in vivo) | Canine | 2.2 |
| Pancreatic Secretion (in vivo) | Rat | 5.4 |
| Pancreatic Secretion (in vitro) | Rat | 1.7 |
| Gallbladder Contraction (in vivo) | Guinea Pig | 1.3 |
| Gallbladder Contraction (in vitro) | Guinea Pig | 1.8 |
Data adapted from Liddle et al. (1984). Potency estimates were calculated from radioimmunoassay-corrected concentrations in albumin-containing solutions.[1]
Experimental Protocols
Pancreatic Acini Amylase Release Assay
This in vitro bioassay measures the ability of this compound to stimulate amylase secretion from isolated pancreatic acini.
Methodology:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal (e.g., rat) and excise the pancreas.
-
Mince the pancreas into small pieces in a digestion medium containing collagenase.
-
Incubate at 37°C with gentle shaking to dissociate the tissue into acini.
-
Terminate the digestion by adding an ice-cold resuspension medium.
-
Filter the suspension to remove undigested tissue and wash the acini by centrifugation.[8][9]
-
-
Amylase Release Assay:
-
Resuspend the isolated acini in a buffer containing 1% BSA.
-
Aliquot the acini suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (prepared in the same albumin-containing buffer) to the tubes.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the tubes to pellet the acini.
-
Collect the supernatant and measure amylase activity using a commercial amylase assay kit.[8][9][10]
-
-
Data Analysis:
-
Express amylase release as a percentage of the total amylase content in the acini.
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
Gallbladder Contraction Bioassay
This bioassay assesses the contractile response of gallbladder muscle strips to this compound.
Methodology:
-
Preparation of Gallbladder Strips:
-
Euthanize the animal (e.g., guinea pig) and carefully dissect the gallbladder.
-
Cut the gallbladder into longitudinal muscle strips.
-
Mount the strips in an organ bath containing a physiological salt solution with 1% BSA, maintained at 37°C and aerated.
-
-
Measurement of Contraction:
-
Connect one end of the muscle strip to an isometric force transducer to record changes in tension.
-
Allow the strips to equilibrate under a resting tension.
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the contractile response at each concentration.[11]
-
-
Data Analysis:
-
Measure the peak tension developed at each this compound concentration.
-
Construct a dose-response curve and calculate the EC50.
-
Radioimmunoassay (RIA) for this compound Concentration
This assay is used to accurately determine the concentration of this compound in experimental solutions.
Methodology:
-
Assay Setup:
-
Use a specific antibody that recognizes the C-terminus of CCK.
-
Use 125I-labeled CCK as a tracer.
-
Prepare standards with known concentrations of this compound in a buffer containing 1% BSA.
-
-
Competitive Binding:
-
Incubate the antibody with the standards or unknown samples and the 125I-labeled CCK tracer.
-
During incubation, unlabeled this compound in the samples or standards will compete with the labeled tracer for binding to the antibody.
-
-
Separation and Detection:
-
Separate the antibody-bound and free tracer using a second antibody and polyethylene (B3416737) glycol precipitation.
-
Measure the radioactivity of the bound fraction using a gamma counter.[12][13][14]
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their binding values on the standard curve.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling via the Gq-coupled CCK1 receptor.
Experimental Workflow: Troubleshooting this compound Bioactivity
Caption: A logical workflow for troubleshooting this compound bioactivity issues.
References
- 1. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of cholecystokinin activity by albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of cholecystokinin activity by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Radioimmunoassay [RIA] of cholecystokinin-pancreozymin [33-CCK] (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of cholecystokinin radioimmunoassay using synthetic CCK-10 as immunogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Minimizing non-specific binding in CCK-33 receptor studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholecystokinin (CCK) receptors, with a focus on minimizing non-specific binding in CCK-33 receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it problematic in this compound receptor studies?
A1: Non-specific binding (NSB) refers to the binding of a radiolabeled ligand (like radiolabeled this compound or a related analogue) to components other than the target CCK receptor. This can include binding to other proteins, lipids, the filter apparatus, or the walls of the assay plate. High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).
Q2: How is non-specific binding determined in a CCK receptor assay?
A2: Non-specific binding is measured by adding a high concentration of an unlabeled competitor to a parallel set of assay tubes. This "cold" ligand will saturate the specific binding sites on the CCK receptors. Therefore, any remaining radioactivity detected is considered to be non-specific. For CCK-A receptors, a commonly used competitor is unlabeled CCK-8 at a concentration of 1 µM.[1][2]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. In a well-optimized assay, it is possible to achieve specific binding that accounts for more than 80% of the total binding at the Kd concentration of the radioligand.[3] If non-specific binding constitutes more than half of the total binding, the data quality will be low.
Q4: What are the primary signaling pathways activated by the CCK-A receptor?
A4: The CCK-A receptor (CCK1R) is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes. The primary pathway involves the activation of Gq protein, which stimulates phospholipase C (PLC). PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The CCK-A receptor can also couple to Gs and Gi proteins, activating adenylate cyclase and influencing cAMP levels.[4][5][6][7][8]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in this compound receptor binding assays. This guide provides potential causes and solutions to help you optimize your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High background across all wells | 1. Suboptimal Assay Buffer Composition: The pH, ionic strength, or presence of certain ions can promote non-specific interactions. | • Optimize Buffer: A common binding buffer is 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1 mM EDTA.[1][9] Adjusting the salt concentration can help minimize electrostatic interactions. • Add a Blocking Agent: Include Bovine Serum Albumin (BSA) in the assay buffer, typically at a concentration of 0.1% to 1%, to saturate non-specific binding sites on surfaces.[10][11][12] • Include a Detergent: Adding a low concentration of a non-ionic detergent, such as 0.05% Tween-20, can help reduce hydrophobic interactions.[11] |
| 2. Radioligand Sticking to Filters/Plates: The radioligand may be binding to the glass fiber filters or the walls of the assay plate. | • Pre-treat Filters: Soak glass fiber filters (e.g., GF/C) in a solution of 0.3% polyethyleneimine (PEI) prior to use.[1] PEI is a polycationic agent that reduces the binding of the radioligand to the filter.[13][14] • Use Non-Binding Plates: Utilize low-protein-binding microplates for your assays. | |
| 3. Inadequate Washing: Insufficient washing after incubation can leave unbound radioligand trapped on the filters. | • Increase Wash Volume and/or Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration. Perform at least four washes.[1] • Use Ice-Cold Wash Buffer: Using ice-cold buffer slows the dissociation of the specifically bound ligand from the receptor while effectively washing away unbound ligand.[15] | |
| Inconsistent results between experiments | 1. Suboptimal Incubation Time and Temperature: The binding reaction may not have reached equilibrium, or prolonged incubation may increase non-specific binding. | • Optimize Incubation Time: Perform a time-course experiment to determine when specific binding reaches a plateau. A typical incubation time is 60 minutes.[1][9] • Optimize Incubation Temperature: Lowering the incubation temperature (e.g., from 37°C to 30°C or room temperature) can sometimes reduce non-specific binding, but may require a longer incubation time to reach equilibrium.[16][17] An incubation temperature of 30°C is often used.[1][9] |
| 2. Cell/Membrane Preparation Variability: The quality and concentration of your cell membranes can significantly impact results. | • Consistent Preparation: Use a standardized protocol for membrane preparation and ensure consistent protein concentrations across assays. A typical protein concentration for cellular membranes is 3-20 µg per well, and for tissue membranes is 50-120 µg per well.[9] • Use Fresh Preparations: Whenever possible, use freshly prepared membranes. If using frozen stocks, ensure they are stored at -80°C and avoid repeated freeze-thaw cycles.[18] | |
| 3. High Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. | • Use Appropriate Concentration: For competition assays, the radioligand concentration should be at or below its Kd value.[3] For [¹²⁵I]BH-CCK-8, a concentration of around 1 nM is often used.[1] |
Quantitative Data Summary
The following tables provide example parameters for a CCK-A receptor radioligand binding assay. These values should serve as a starting point for your own optimization experiments.
Table 1: Typical Radioligand Binding Assay Buffer Composition
| Component | Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| MgCl₂ | 5 mM | Divalent cation, often required for receptor integrity and binding |
| EDTA | 0.1 mM | Chelating agent |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocking agent to reduce non-specific binding |
Table 2: Recommended Incubation Conditions
| Parameter | Typical Value | Rationale |
| Incubation Temperature | 30°C | Balances reaching equilibrium with minimizing non-specific binding.[1][9] |
| Incubation Time | 60 minutes | Generally sufficient to reach binding equilibrium.[1][9] |
| Radioligand | [¹²⁵I]BH-CCK-8 | A commonly used high-affinity radioligand for CCK-A receptors.[1] |
| Radioligand Concentration | ~1 nM (near Kd) | Optimal for competitive binding assays.[1] |
| Non-specific Binding Control | 1 µM unlabeled CCK-8 | Saturates specific receptor sites to quantify non-specific binding.[1][2] |
Experimental Protocols
Detailed Protocol: Competitive Radioligand Binding Assay for CCK-A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the CCK-A receptor.
Materials:
-
CCK-A Receptor Source: Membranes from a cell line stably expressing the human CCK-A receptor or from rat pancreatic acini.[1]
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8).[1]
-
Test Compound: Unlabeled compound of interest.
-
Non-specific Binding Control: 1 µM unlabeled CCK-8.[1]
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Glass Fiber Filters (GF/C): Pre-soaked in 0.3% polyethyleneimine (PEI).[1]
-
96-well plates, filtration apparatus, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[1]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of binding buffer.
-
Non-specific Binding Wells: Add 50 µL of 1 µM unlabeled CCK-8.[1]
-
Test Compound Wells: Add 50 µL of various concentrations of the test compound.
-
To all wells, add 50 µL of [¹²⁵I]BH-CCK-8 (at a final concentration near its Kd, e.g., 1 nM).[1]
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue) to each well.[9] The final assay volume is 250 µL.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filters and measure the radioactivity retained on them using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: CCK-A Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting High Non-Specific Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity | PLOS Biology [journals.plos.org]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 5. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Utility of polycation-treated filters for the assay of receptors for VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of interactions between this compound and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Temperature dependence of high-affinity CCK receptor binding and CCK internalization in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Selecting and Validating CCK Receptor Antagonists
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing cholecystokinin (CCK) receptor antagonists in control experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your studies.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the selection and application of CCK receptor antagonists.
Q1: How do I choose between a selective and a non-selective CCK receptor antagonist?
A1: The choice depends entirely on your experimental question.
-
Non-selective antagonists , such as Proglumide, block both CCK1 (CCK-A) and CCK2 (CCK-B) receptors.[1][2] They are useful for determining if any CCK receptor activity is involved in a physiological response.
-
Selective antagonists are required to dissect the specific roles of each receptor subtype.
-
Use a CCK1-selective antagonist (e.g., Devazepide, Lorglumide) to investigate peripheral effects related to digestion, satiety, and pancreatic secretion.[2][3]
-
Use a CCK2-selective antagonist (e.g., L-365,260) to study roles in the central nervous system (like anxiety and pain) or gastric acid secretion.[3][4]
-
Q2: What are the essential positive and negative controls for an in vitro experiment?
A2: Proper controls are critical for validating your results.
-
Positive Controls:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the antagonist (e.g., DMSO) must be tested alone to ensure it has no effect on the assay.[5]
-
Inactive Cell Line: Use a cell line that does not express the target CCK receptor to check for off-target effects.[5]
-
Counter-Screening: To confirm selectivity, test a CCK1 antagonist against CCK2 receptor activation and vice-versa.[5]
-
Q3: My antagonist shows no effect or very low potency. What should I do?
A3: This is a common issue that can be resolved by systematically checking several factors.
-
Compound Integrity: Verify the purity and stability of your antagonist. Ensure it has been stored correctly.
-
Solubility: Many antagonists are hydrophobic. Poor solubility can drastically reduce the effective concentration in your assay.[5]
-
Concentration Range: You may be testing a concentration range that is too low. Test a wider range, potentially up to 100 µM, to establish a dose-response curve.[5]
-
Assay Conditions: Optimize parameters such as cell density, agonist concentration (an EC80 concentration is often ideal), and antagonist pre-incubation time.[5]
-
Receptor Expression: Confirm that your cell line expresses the correct CCK receptor subtype at sufficient levels using methods like RT-PCR or western blotting.[5]
Q4: I'm observing effects in my negative control cells that don't express the target receptor. What does this mean?
A4: This strongly suggests off-target effects, where your antagonist is interacting with other cellular components.[5] Proglumide, for example, has been noted to have potential interactions with opioid receptors at high concentrations.[1] To address this:
-
Perform a counter-screen against a panel of other relevant receptors (e.g., other GPCRs).[5]
-
Test the antagonist in a functional assay that is independent of CCK receptor signaling, such as a general cell viability assay, to rule out cytotoxicity.[5]
II. Quantitative Data: Antagonist Potency and Selectivity
The selection of an appropriate antagonist requires careful consideration of its binding affinity (Ki) and functional potency (IC50) for the target receptor and any off-target receptors. The tables below summarize key data for commonly used CCK antagonists.
Table 1: In Vitro Binding Affinities and Potencies of CCK Receptor Antagonists
| Antagonist | Receptor | Species/Tissue | Assay Type | Potency (IC50 / Ki) | Reference(s) |
| Devazepide | CCK1 | Rat Pancreas | Binding | 81 pM (IC50) | [7] |
| CCK1 | Guinea Pig Gallbladder | Functional | pA2 = 10.02 | [8] | |
| CCK2 | Guinea Pig Brain | Binding | 245 nM (IC50) | [7] | |
| CCK2 | Rat ECL Cells | Functional | ~800 nM (IC50) | [6] | |
| Lorglumide | CCK1 | Guinea Pig Gallbladder | Functional | pA2 = 7.30 | [8] |
| L-365,260 | CCK2 | Guinea Pig Brain | Binding | 2 nM (IC50) | [4] |
| CCK1 | Guinea Pig Pancreas | Binding | 280 nM (IC50) | [4] | |
| Proglumide | CCK1/CCK2 | Non-selective | Binding | µM - mM range | [1][2] |
Note: Potency values can vary significantly based on the specific assay conditions, tissue, and species used.[9]
Table 2: In Vivo Effective Doses of CCK Receptor Antagonists
| Antagonist | Species | Model / Effect Measured | Effective Dose (Route) | Reference(s) |
| Devazepide | Rat | Inhibition of CCK-8 induced delay of gastric emptying | 0.0064 mg/kg (IP) | [8] |
| Lorglumide | Rat | Inhibition of CCK-8 induced delay of gastric emptying | 0.11 mg/kg (IP) | [8] |
| L-365,260 | Rat | Inhibition of CCK-8 induced delay of gastric emptying | 0.66 mg/kg (IP) | [8] |
| Proglumide | Rat | Acceleration of gastric emptying | 150 mg/kg (IP) | [10] |
III. Experimental Protocols
The following protocols provide a detailed framework for key experiments used to validate CCK receptor antagonists. Researchers should optimize these protocols for their specific experimental systems.
A. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the target human CCK receptor (e.g., HEK293-CCK1R) or from tissues known to express the receptor. Determine the protein concentration of the membrane preparation.[11]
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (a predetermined amount of protein).
-
Radioligand (e.g., [¹²⁵I]BH-CCK-8 for CCK1 receptors) at a fixed concentration, typically near its dissociation constant (Kd).[11]
-
Varying concentrations of the unlabeled antagonist (e.g., 0.1 nM to 10 µM).
-
Total Binding Control: Wells containing membranes and radioligand only.
-
Non-specific Binding Control: Wells containing membranes, radioligand, and a high concentration of an unlabeled agonist (e.g., 1 µM CCK-8).[11]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[5][11]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[11]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
B. Calcium Flux Functional Assay
This cell-based assay functionally measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signal of CCK receptor activation.[13][14]
Methodology:
-
Cell Preparation: Seed a cell line stably expressing the target CCK receptor (e.g., CHO-CCK2R) into a 96-well or 384-well black, clear-bottom plate and culture overnight.[5]
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[5]
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation: Add various concentrations of your test antagonist to the wells. Include vehicle-only and reference antagonist controls. Incubate for 15-30 minutes at room temperature.[14]
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for several seconds.
-
Inject a predetermined concentration of the agonist (CCK-8), typically the EC80, into each well.
-
Immediately begin recording the fluorescence signal kinetically for 1-2 minutes to capture the peak response.[5]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak - baseline) for each well.
-
Normalize the data, setting the response of the agonist-only control to 100% and the vehicle-only control to 0%.
-
Plot the normalized response against the log concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.
-
C. In Vivo Gastric Emptying Assay (Phenol Red Method)
This assay assesses the ability of a CCK antagonist to reverse the delay in gastric emptying induced by a CCK agonist in rodents.[15][16]
Methodology:
-
Animal Preparation: Fast mice or rats overnight (approx. 16-18 hours) but allow free access to water.
-
Antagonist Administration: Administer the test antagonist (e.g., Devazepide) or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specified time before the agonist challenge (e.g., 30 minutes).[8]
-
Agonist Administration: Inject a CCK agonist (e.g., CCK-8, 1-5 µg/kg, IP) to induce a delay in gastric emptying. A control group should receive a saline injection.
-
Test Meal: After a short interval (e.g., 15 minutes), administer a non-nutrient test meal containing a non-absorbable marker, typically 1.5% methylcellulose (B11928114) with 0.5 mg/ml phenol (B47542) red, via oral gavage.
-
Stomach Recovery: After a set time (e.g., 20-30 minutes), euthanize the animals and clamp the pylorus and cardia. Carefully excise the stomach.
-
Marker Quantification:
-
Homogenize each stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to release the phenol red.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phenol red.
-
Calculate the amount of phenol red remaining in each stomach.
-
Gastric emptying (%) is calculated as: (1 - (Amount of phenol red in test stomach / Average amount in '0' time control stomachs)) * 100.
-
Compare the gastric emptying rates between treatment groups to determine the effect of the antagonist.
-
IV. Visualizations: Pathways and Workflows
CCK Receptor Signaling Pathway
Caption: Canonical Gq-mediated CCK receptor signaling pathway.
Antagonist Selection & Validation Workflow
Caption: Logical workflow for selecting and validating a CCK antagonist.
Experimental Workflow: Competitive Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
References
- 1. Proglumide - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. benchchem.com [benchchem.com]
- 15. Effect of CCK and its antagonists on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
Technical Support Center: Synthesis of Full-Length CCK-33
This guide provides troubleshooting advice and detailed protocols for researchers synthesizing the full-length, 33-amino acid cholecystokinin peptide (CCK-33). Given its length and specific amino acid composition, its synthesis presents several common challenges, including aggregation, difficult couplings, and side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of my crude this compound peptide consistently low after synthesis?
A1: Low purity in a long peptide like this compound is often due to cumulative errors during solid-phase peptide synthesis (SPPS). The primary causes include peptide chain aggregation on the resin, incomplete coupling reactions at each cycle, and the formation of side-products.[1][2] Hydrophobic residues within the this compound sequence can promote the formation of secondary structures (e.g., β-sheets) that physically block reactive sites, leading to truncated or deletion sequences.[1][3]
Q2: My HPLC analysis shows significant peak broadening and tailing. What is the likely cause?
A2: Peak broadening and tailing are classic indicators of peptide aggregation.[1][4] During synthesis, the growing peptide chains can interact with each other through hydrogen bonding, leading to clumping on the resin.[3] This prevents reagents from accessing the N-terminus for subsequent coupling and deprotection steps. The resulting crude product contains a complex mixture of closely related impurities that are difficult to separate during purification, and the aggregated target peptide itself may behave poorly on the HPLC column.
Q3: The this compound sequence contains Asp-Gly. How can I prevent aspartimide formation?
A3: The Asp-Gly sequence is highly susceptible to aspartimide formation, a side reaction catalyzed by the piperidine (B6355638) used for Fmoc deprotection.[2][5] This reaction leads to impurities that are difficult or impossible to separate from the final product. Mitigation strategies include:
-
Modifying Deprotection Conditions: Adding an acidic additive like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation.[5][6]
-
Using Sterically Hindered Protecting Groups: Employing a bulkier protecting group for the Aspartic acid side chain, such as 3-methylpent-3-yl ester (OMpe) or 5-n-butyl-5-nonyl (OBno) ester, can physically block the cyclization reaction.[5][7]
Q4: How can I avoid oxidation of the two methionine residues in this compound during cleavage?
A4: Methionine's thioether side chain is easily oxidized to sulfoxide (B87167) (+16 Da) during the final trifluoroacetic acid (TFA) cleavage step.[8] This is caused by reactive carbocations generated from the removal of other protecting groups. To prevent this, a specialized cleavage cocktail containing effective scavengers is essential. Reagent K, which includes TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is specifically designed to protect sensitive residues like Met, Trp, and Cys.[9][10][11] Alternatively, Reagent H, containing ammonium (B1175870) iodide, was specifically developed to minimize methionine oxidation.[12]
Troubleshooting Guide
Issue: Incomplete or Failed Coupling Reactions
-
Symptoms: A positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines. Mass spectrometry of the crude product reveals significant deletion sequences.
-
Root Cause: Steric hindrance between bulky amino acids or aggregation of the growing peptide chain on the resin is preventing the activated amino acid from reaching the N-terminus.[3][13]
-
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent. Uronium/aminium-based reagents like HATU are highly effective for difficult couplings due to their rapid activation kinetics.[9][14][15]
-
Elevate Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) or using a microwave peptide synthesizer can provide the energy needed to overcome activation barriers and disrupt aggregation.[3][16][17]
-
Issue: Severe On-Resin Aggregation
-
Symptoms: The resin beads clump together and fail to swell properly. Solvents are slow to drain from the reaction vessel.[3] Synthesis fails completely, especially after 10-15 residues.
-
Root Cause: Inter-chain hydrogen bonding, particularly in hydrophobic sequences, leads to the collapse of the peptide-resin matrix.[1][3]
-
Solutions:
-
Incorporate Structure-Disrupting Elements: Strategically introduce pseudoproline dipeptides at Ser or Thr residues. These temporary "kinks" in the peptide backbone effectively disrupt the formation of β-sheets.[1][3][18]
-
Change Synthesis Solvent: Switch from standard DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.[3][4]
-
Use Microwave-Assisted SPPS: Microwave energy is highly effective at disrupting intermolecular hydrogen bonds and can significantly improve synthesis efficiency for difficult sequences.[1][17][18][19]
-
Quantitative Data Summary
The choice of synthesis strategy can dramatically impact the final purity of the crude peptide. The following tables summarize comparative data for key troubleshooting strategies.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation (Data derived from a model peptide containing an Asp-Gly sequence, subjected to extended piperidine treatment to simulate multiple deprotection cycles)
| Fmoc-Asp Protecting Group | % Aspartimide Formation | % D-Asp Isomer |
| tert-Butyl (OtBu) - Standard | High | High |
| 3-methylpent-3-yl (OMpe) | Moderate | Moderate |
| 5-n-butyl-5-nonyl (OBno) | Negligible (<0.1%/cycle) | Negligible |
| [Data based on findings in reference 16] |
Table 2: Comparison of Peptide Synthesis Methodologies for a Difficult Sequence
| Method | Typical Synthesis Time | Crude Purity | Key Advantage |
| Standard SPPS (Room Temp) | 24-48 hours | Low to Moderate | Standard equipment |
| Microwave-Assisted SPPS (MAPS) | 3-6 hours | High | Speed, disruption of aggregation[16][17] |
| Liquid-Phase Synthesis (LPPS) | Weeks | Very High | Amenable to crystallization[13][20] |
| [Data generalized from references 23, 34] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Fmoc-SPPS Coupling Cycle
This protocol outlines a typical cycle for automated or manual microwave-assisted synthesis of a single amino acid.
-
Resin Preparation: Place the peptide-resin in a suitable microwave reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation (e.g., 25-35W) to maintain a temperature of 75°C for 5 minutes.[17][19]
-
Drain and wash the resin with DMF (3 times).
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines.
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection using Reagent K
This protocol is for cleaving the completed peptide from the resin while protecting sensitive residues.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry thoroughly under vacuum.[8]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K fresh:
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates and add the solution dropwise into a 10-fold volume of cold (-20°C) methyl tert-butyl ether (MTBE) to precipitate the crude peptide.[10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white peptide pellet under vacuum.
-
Visualizations
CCK Signaling Pathway
The biological effects of CCK are mediated primarily through two G-protein coupled receptors (GPCRs): CCK-A and CCK-B.[21] Activation of these receptors, particularly via the Gq/11 protein, stimulates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).[22][23]
Caption: Canonical Gq-coupled signaling pathway for the this compound peptide.
Troubleshooting Workflow for Low Purity SPPS
This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis of difficult peptides like this compound.
Caption: A logical workflow for troubleshooting low-purity peptide synthesis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. langene.com [langene.com]
- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 14. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 20. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 21. The Role of CCK-A and CCK-B Receptors in the Trophic Control of Pancreas and Oxyntic Mucosa in the Rat. | Lund University [lunduniversity.lu.se]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. uniprot.org [uniprot.org]
Technical Support Center: Interpreting Off-Target Effects of CCK-33 Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholecystokinin-33 (CCK-33). Our aim is to help you interpret potential off-target effects and navigate common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High variability between replicate wells in in-vitro assays. | 1. Peptide Adsorption: this compound, like many peptides, can adsorb to plastic surfaces, leading to inconsistent concentrations. 2. Improper Storage: Repeated freeze-thaw cycles can degrade the peptide. 3. Cell Seeding Inconsistency: Uneven cell density across wells. | 1. Use low-binding microplates. Consider adding a carrier protein like BSA (0.1%) to your assay buffer. 2. Aliquot this compound upon arrival and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Ensure thorough mixing of cell suspension before and during plating. |
| Unexpected cardiovascular effects in in vivo studies (e.g., changes in blood pressure). | 1. On-target effect: CCK receptors are present in the cardiovascular system. 2. Off-target interaction: this compound may interact with other receptors at higher concentrations. 3. Interaction with adrenergic system: this compound can modulate the effects of catecholamines.[1] | 1. Review literature for known cardiovascular effects of this compound in your animal model.[2][3][4] 2. Perform dose-response studies to determine the lowest effective dose. 3. Consider co-administration with specific adrenergic receptor antagonists to investigate interactions.[1] |
| Lower than expected potency compared to CCK-8. | 1. Degradation: Larger peptides like this compound can be more susceptible to enzymatic degradation in vivo. 2. Pharmacokinetics: Differences in distribution and metabolism between this compound and CCK-8. | 1. While this compound is suggested to have a longer half-life in vivo than CCK-8, degradation is still a factor.[5] Ensure proper handling and administration. 2. Recognize that this compound and CCK-8 may have different primary mechanisms of action (hormonal vs. paracrine).[6] |
| Inconsistent results in behavioral assays. | 1. Route of Administration: The method of delivery (e.g., intraperitoneal, intravenous, intracerebroventricular) can significantly impact behavioral outcomes. 2. Dose Selection: Behavioral responses to CCK peptides can be complex and dose-dependent. 3. Animal Model: Strain, sex, and species differences can influence behavioral responses. | 1. Select the route of administration based on your experimental question (e.g., peripheral vs. central effects). Be consistent across all experiments. 2. Conduct a thorough dose-response study to identify the optimal concentration for the desired behavioral effect. 3. Clearly report the specifics of your animal model and consider potential variability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target receptors for this compound?
A1: this compound primarily acts on two G protein-coupled receptors: the Cholecystokinin A receptor (CCK-A or CCK1) and the Cholecystokinin B receptor (CCK-B or CCK2).[7] The CCK-A receptor has a high affinity for sulfated CCK peptides like this compound, while the CCK-B receptor binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with similar high affinity.[8][9]
Q2: What are the known off-target effects of this compound?
A2: While this compound is relatively specific for its receptors, high concentrations may lead to interactions with other systems. The most documented off-target or systemic on-target effects are cardiovascular. For instance, in normal rats, intravenous administration of this compound can cause a dose-dependent increase in blood pressure.[2] It has also been shown to modulate the cardiovascular effects of adrenergic agonists and antagonists.[1]
Q3: Is the "CCK-8 assay" related to the CCK-8 peptide?
A3: This is a common point of confusion. The "CCK-8 assay," which stands for Cell Counting Kit-8, is a colorimetric assay used to determine cell viability and proliferation.[10][11] It is not directly related to the cholecystokinin-8 (CCK-8) peptide, which is a C-terminal fragment of this compound.
Q4: What is the difference in potency between this compound and CCK-8?
A4: The relative potency of this compound and CCK-8 can depend on the experimental setting. In vivo, this compound has been shown to be more potent than CCK-8 in stimulating pancreatic protein secretion in rats.[5] This may be due to a slower degradation rate of the larger this compound molecule in circulation.[5] However, in some in vitro preparations, they can be equipotent.[5] It has also been suggested that this compound acts via both hormonal and paracrine mechanisms, while CCK-8 acts primarily through a paracrine mechanism.[6]
Q5: How should I prepare and store this compound to ensure its stability?
A5: For optimal stability, it is recommended to store lyophilized this compound at -20°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. When preparing solutions, use sterile, high-purity water or an appropriate buffer.
Quantitative Data on Off-Target Effects
The following table summarizes quantitative data on the cardiovascular effects of this compound administration in rats.
| Animal Model | Administration Route & Dose | Effect | Magnitude of Change | Reference |
| Normal Rats | Intravenous (iv), 5.0, 10.0, 20.0 U/kg | Increased systolic and diastolic blood pressure | Dose-dependent increase | [2] |
| Normal Rats | Isolated heart, 1.0, 2.0, 5.0 U/0.1 ml | Increased cardiac contraction amplitude, reduced heart rate | Not specified | [2] |
| Diabetic Rats | Intravenous (iv), 20.0 U/kg | Reduced arterial blood pressure | Not specified | [2] |
| Diabetic Rats | Isolated heart | Increased cardiac contraction amplitude, lowered heart rate | Not specified | [2] |
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol is adapted from standard competitive binding assay procedures.[12][13][14][15][16]
Objective: To determine the binding affinity of a test compound for CCK-A or CCK-B receptors.
Materials:
-
Membrane preparation from cells expressing the target CCK receptor subtype.
-
Radiolabeled ligand (e.g., [¹²⁵I]BH-CCK-8).
-
Unlabeled this compound (for non-specific binding determination).
-
Test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, membrane preparation, and either buffer (for total binding), a high concentration of unlabeled this compound (for non-specific binding), or varying concentrations of the test compound.
-
Add the radiolabeled ligand to all wells at a concentration close to its Kd.
-
Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀, which can then be used to calculate the Ki.
Intracellular Calcium Mobilization Assay
This protocol is based on common procedures for measuring Gq-coupled receptor activation.[17][18][19]
Objective: To measure the functional response of cells expressing CCK receptors to this compound stimulation.
Materials:
-
Cells stably expressing the CCK-A or CCK-B receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the response as a function of this compound concentration to generate a dose-response curve and determine the EC₅₀.
Signaling Pathways and Experimental Workflows
CCK-A Receptor Signaling Pathway
Caption: CCK-A receptor activation by this compound primarily couples to Gq, leading to downstream signaling.
CCK-B Receptor Signaling Pathway
Caption: CCK-B receptor signaling involves Gq activation and can lead to MAPK pathway stimulation.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. Interaction of cholecystokinin (this compound) and its C-terminal fragments: CCK-8 and CCK-4 with alpha- and beta-adrenoceptor agonists and antagonists in the cardiovascular system of rats. Part A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cholecystokinin (this compound) and its fragments, C-terminal octapeptide (CCK-8) and C-terminal tetrapeptide (CCK-4), on the circulatory system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin (CCK) and C-terminal fragments of CCK: effects of this compound, CCK-8 and CCK-4 in the cardiovascular system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of cholecystokinin (this compound) and C-terminal fragments of cholecystokinin: CCK-8 and CCK-4 on the cardiovascular system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 9. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of CCK-33 and CCK-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two endogenous forms of cholecystokinin (CCK): CCK-33, a 33-amino acid peptide, and its C-terminal octapeptide fragment, CCK-8. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid researchers in understanding the functional similarities and differences between these two important regulatory peptides.
Data Presentation: A Quantitative Comparison
The biological activities of this compound and CCK-8 have been evaluated across various physiological systems. While both peptides exhibit similar qualitative effects by acting on the same cholecystokinin receptors (CCK-A and CCK-B), their potencies can vary depending on the specific biological assay and experimental conditions. The following table summarizes the available quantitative data for a direct comparison.
| Biological Activity | This compound | CCK-8 | Species/System | Key Findings |
| Receptor Binding Affinity (Ki) | Not explicitly found, but considered high affinity | CCK-A Receptor: ~1.9 nM CCK-B Receptor: ~1.3 nM[1] | Human Receptors | Both peptides bind with high affinity to both CCK-A and CCK-B receptors. The C-terminal octapeptide is the primary determinant of receptor binding. |
| Pancreatic Amylase Secretion | Potent | Potent | Rat Pancreatic Acini | Both peptides stimulate amylase release. Some studies suggest this compound is as potent as or slightly more potent than CCK-8 in vitro. |
| Gallbladder Contraction | Effective | Effective | In vivo (various species) | Both peptides induce gallbladder contraction. |
| Satiety (Inhibition of Food Intake) | Effective | Effective | Rats | Both peptides produce dose-related inhibition of food intake with similar potencies observed in some studies.[1] |
Signaling Pathways
Both this compound and CCK-8 exert their biological effects by binding to and activating two G protein-coupled receptors: the CCK-A receptor (CCK1R) and the CCK-B receptor (CCK2R). The C-terminal octapeptide sequence, present in both molecules, is essential for receptor binding and activation. Therefore, this compound and CCK-8 are generally understood to activate the same downstream intracellular signaling cascades.
Upon binding of either this compound or CCK-8, the activated CCK receptor can couple to several G protein subtypes, primarily Gαq/11, Gαs, and Gα12/13, to initiate a range of intracellular events.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and CCK-8.
In Vitro Pancreatic Acini Amylase Release Assay
This assay measures the ability of CCK peptides to stimulate the release of the digestive enzyme amylase from isolated pancreatic acinar cells.
Detailed Methodology:
-
Isolation of Pancreatic Acini: Pancreatic tissue is harvested from an appropriate animal model (e.g., rat or mouse) and subjected to enzymatic digestion (e.g., with collagenase) to dissociate the tissue into individual acini.
-
Cell Preparation: The isolated acini are washed and resuspended in a physiological buffer.
-
Incubation: Aliquots of the acini suspension are incubated at 37°C with varying concentrations of this compound or CCK-8. A control group without any peptide is also included to measure basal amylase release.
-
Separation: After the incubation period, the acini are separated from the supernatant by centrifugation.
-
Amylase Activity Measurement: The amylase activity in the supernatant is quantified using a colorimetric assay, where the rate of substrate (e.g., starch) degradation is measured.
-
Data Analysis: The amount of amylase released at each peptide concentration is calculated as a percentage of the total amylase content. A dose-response curve is then generated to determine the potency (EC50) of each peptide.
In Vivo Gallbladder Contraction Assay
This in vivo experiment assesses the ability of CCK peptides to induce gallbladder emptying.
Detailed Methodology:
-
Animal Preparation: An appropriate animal model is anesthetized.
-
Baseline Measurement: The initial volume of the gallbladder is measured using a non-invasive imaging technique such as ultrasonography.
-
Peptide Administration: A specific dose of this compound or CCK-8 is administered, typically via intravenous or intraperitoneal injection.
-
Post-Administration Measurement: The gallbladder volume is measured again at various time points after peptide administration to monitor its contraction.
-
Calculation of Ejection Fraction: The gallbladder ejection fraction is calculated as the percentage decrease in volume from the baseline.
-
Data Analysis: The extent and time course of gallbladder contraction are compared between the groups treated with this compound and CCK-8.
Satiety (Food Intake) Study
This behavioral assay evaluates the anorectic effects of CCK peptides.
Detailed Methodology:
-
Animal Acclimatization: Animals (commonly rats or mice) are individually housed and acclimatized to the experimental conditions and a specific diet.
-
Peptide Administration: Prior to the feeding period, animals are administered with either this compound, CCK-8, or a vehicle control, typically via intraperitoneal injection.
-
Food Presentation: A pre-weighed amount of food is presented to the animals.
-
Food Intake Measurement: The amount of food consumed over a defined period (e.g., 30-60 minutes) is accurately measured.
-
Data Analysis: The food intake in the peptide-treated groups is compared to the control group to determine the percentage of inhibition. Dose-response curves can be generated to compare the potencies of this compound and CCK-8 in suppressing food intake.
Conclusion
Both this compound and CCK-8 are potent, biologically active forms of cholecystokinin that play crucial roles in regulating gastrointestinal function and satiety. Their biological effects are mediated through the same receptor types, leading to the activation of similar intracellular signaling pathways. While their potencies can show some variation depending on the specific physiological context and experimental setup, in many key functions, their activities are comparable. The choice between using this compound and CCK-8 in research may depend on the specific experimental goals, with CCK-8 often being favored for its smaller size and well-characterized C-terminal active domain. This guide provides a foundational understanding for researchers investigating the multifaceted roles of the cholecystokinin system.
References
Validating CCK-33 Antibody Specificity: A Comparative Guide for Immunoassays
For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating reproducible and meaningful data. This guide provides a comprehensive comparison of a hypothetical CCK-33 specific antibody (Antibody A) with a commercially available alternative (Antibody B) that also detects Cholecystokinin (CCK). The validation follows established principles to ensure robust and reliable performance in various immunoassays.
Introduction to this compound and Antibody Validation
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter crucial for digestive processes and neurological function. It exists in various isoforms, such as this compound, CCK-58, and CCK-8, all derived from the precursor protein, preprocholecystokinin. The specific detection of this compound is essential for studying its unique physiological roles.
Antibody validation is a critical process to confirm that an antibody specifically binds to its intended target with high affinity and selectivity. This guide utilizes the five pillars of antibody validation to compare our hypothetical this compound antibody (Antibody A) with a broader-specificity CCK antibody (Antibody B).
Comparative Analysis of Antibody Performance
The performance of Antibody A and Antibody B was assessed across three common immunoassays: Western Blot (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA). The following tables summarize the quantitative data from these validation studies.
Western Blot (WB) Analysis
| Parameter | Antibody A (anti-CCK-33) | Antibody B (anti-CCK) | Comment |
| Target Band | Single band at ~3.8 kDa | Bands at ~3.8 kDa, ~6.5 kDa, ~1 kDa | Antibody A shows higher specificity to the this compound isoform. |
| Sensitivity (LOD) | 0.5 ng | 1.0 ng | Antibody A demonstrates greater sensitivity for this compound. |
| Signal-to-Noise Ratio | 15:1 | 8:1 | Higher ratio indicates lower background signal with Antibody A. |
| Cross-reactivity | No cross-reactivity with CCK-8 or Gastrin | Cross-reacts with CCK-58 and CCK-8 | Antibody B recognizes multiple CCK isoforms. |
Immunohistochemistry (IHC) Analysis
| Parameter | Antibody A (anti-CCK-33) | Antibody B (anti-CCK) | Comment |
| Cellular Localization | Specific cytoplasmic staining in I-cells of the duodenum | Diffuse cytoplasmic staining in various endocrine cells | Antibody A provides more precise localization to expected cell types. |
| Optimal Dilution | 1:500 | 1:200 | Higher optimal dilution for Antibody A suggests higher affinity. |
| Background Staining | Minimal | Moderate | Lower background with Antibody A enhances image clarity. |
| Knockout Validation | No staining in CCK knockout mouse tissue | Reduced, but present, staining in knockout tissue | Confirms Antibody A's specificity for CCK. Residual staining with B suggests off-target binding. |
ELISA Analysis
| Parameter | Antibody A (anti-CCK-33) | Antibody B (anti-CCK) | Comment |
| Detection Range | 15 pg/mL - 1000 pg/mL | 50 pg/mL - 2000 pg/mL | Antibody A is more suitable for detecting lower concentrations of this compound. |
| Intra-assay CV (%) | < 5% | < 8% | Indicates higher precision for Antibody A within a single assay. |
| Inter-assay CV (%) | < 8% | < 12% | Demonstrates better reproducibility for Antibody A across different assays. |
| Specificity | Specific for this compound | Binds multiple CCK isoforms | Antibody A is ideal for specific quantification of the this compound peptide. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below to ensure transparency and reproducibility.
Western Blot Validation Protocol
-
Sample Preparation : Lysates from cells overexpressing human this compound and control cells were prepared using RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.
-
Gel Electrophoresis : 20 µg of protein per lane was separated on a 4-20% Tris-Glycine gel.
-
Protein Transfer : Proteins were transferred to a nitrocellulose membrane.
-
Blocking : The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : The membrane was incubated overnight at 4°C with Antibody A (1:1000 dilution) or Antibody B (1:500 dilution) in blocking buffer.
-
Secondary Antibody Incubation : After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The signal was visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Immunohistochemistry (IHC) Validation Protocol
-
Tissue Preparation : Formalin-fixed, paraffin-embedded sections of human duodenum and CCK knockout mouse intestine were deparaffinized and rehydrated.
-
Antigen Retrieval : Heat-induced epitope retrieval was performed in a citrate (B86180) buffer (pH 6.0).
-
Blocking : Sections were blocked with 3% hydrogen peroxide to quench endogenous peroxidase activity, followed by blocking with 5% normal goat serum.
-
Primary Antibody Incubation : Sections were incubated overnight at 4°C with Antibody A (1:500) or Antibody B (1:200).
-
Secondary Antibody and Detection : A HRP-conjugated secondary antibody and DAB substrate kit were used for detection, followed by counterstaining with hematoxylin.
-
Imaging : Slides were imaged using a brightfield microscope.
ELISA Protocol (Competitive)
-
Coating : A 96-well plate was coated with a capture antibody against a non-overlapping epitope of CCK.
-
Blocking : The plate was blocked with 1% BSA in PBS.
-
Sample and Standard Incubation : Standards (synthetic this compound peptide) and samples were added to the wells, followed by the addition of either HRP-conjugated Antibody A or Antibody B. The plate was incubated for 2 hours.
-
Washing : The plate was washed multiple times with PBS containing 0.05% Tween-20.
-
Substrate Addition : TMB substrate was added, and the plate was incubated in the dark.
-
Reaction Termination and Measurement : The reaction was stopped with sulfuric acid, and the absorbance was read at 450 nm. A standard curve was generated to determine the concentration of this compound in the samples.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Western Blot experimental workflow.
Caption: Core antibody validation principles.
Caption: Simplified this compound signaling pathway.
Conclusion
This guide demonstrates a systematic approach to validating the specificity of a this compound antibody for use in various immunoassays. Through rigorous comparison using established validation pillars, "Antibody A" has been shown to be highly specific for this compound with superior performance in terms of sensitivity, specificity, and reproducibility compared to the broader-acting "Antibody B". The detailed protocols and illustrative data presented herein serve as a valuable resource for researchers in selecting and validating antibodies for their specific research needs, ultimately leading to more reliable and impactful scientific discoveries.
A Comparative Analysis of Sulfated vs. Non-Sulfated Cholecystokinin-33 (CCK-33)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of sulfated and non-sulfated cholecystokinin-33 (CCK-33), supported by experimental data and detailed methodologies. The sulfation of the tyrosine residue at the seventh position from the C-terminus is a critical post-translational modification that profoundly impacts the peptide's physiological activity.
Data Presentation: Quantitative Comparison
The sulfation of this compound is a key determinant of its potency and physiological effects. The following table summarizes the quantitative differences in the bioactivity of sulfated and non-sulfated this compound from various experimental models.
| Biological Effect | Sulfated this compound | Non-Sulfated this compound | Potency Ratio (Sulfated:Non-Sulfated) | Animal Model | Reference |
| Gallbladder Contraction | High Potency | Low Potency | ~100:1 | Guinea Pig | [1] |
| Pancreatic Secretion | High Potency | Very Low Potency | ~1000:1 | Rat | [1] |
| Pancreatic Protein Secretion | Highly Active | Significantly Lower Activity | ~12.5:1 | Dog | [2] |
| Gastric Acid Secretion | Inhibitory | Stimulatory (Gastrin-like) | - | Rat | [3][4] |
| Food Intake Reduction | Effective | Ineffective at similar doses | - | Rat | [1] |
| Anorexigenic Effect | Significant | Weak and short-lived | - | Chick | [5] |
Signaling Pathways
The differential effects of sulfated and non-sulfated this compound are primarily mediated by their distinct affinities for the two cholecystokinin receptor subtypes: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). Sulfated CCK is a high-affinity agonist for CCK1R, whereas both sulfated and non-sulfated forms can activate CCK2R.[1] The activation of these G protein-coupled receptors (GPCRs) initiates distinct downstream signaling cascades.
CCK1R Signaling Pathway (Preferentially activated by Sulfated this compound)
Activation of CCK1R, predominantly by sulfated this compound, couples to Gq and Gs proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The Gs pathway, on the other hand, increases cyclic AMP (cAMP) levels, activating protein kinase A (PKA). These pathways ultimately modulate cellular responses such as enzyme secretion and smooth muscle contraction.
CCK2R Signaling Pathway (Activated by both Sulfated and Non-Sulfated this compound)
The CCK2 receptor is activated by both sulfated and non-sulfated CCK peptides, as well as gastrin.[4] Similar to CCK1R, CCK2R primarily couples to Gq proteins, leading to the activation of the PLC-IP3-DAG pathway. This results in increased intracellular calcium and PKC activation, which can mediate effects such as gastric acid secretion.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Gallbladder Contraction Assay
This protocol measures the contractile response of isolated gallbladder strips to this compound peptides.
Materials:
-
Krebs-Ringer bicarbonate (KRB) solution
-
Sulfated and non-sulfated this compound
-
Organ bath with force transducer
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Humanely euthanize a guinea pig and excise the gallbladder.
-
Carefully remove adhering fat and connective tissue in ice-cold KRB solution.
-
Cut the gallbladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Suspend the strips in an organ bath containing KRB solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Allow the strips to equilibrate for 60 minutes under a resting tension of 1 g, washing with fresh KRB solution every 15 minutes.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of sulfated or non-sulfated this compound to the organ bath at regular intervals.
-
Record the contractile force generated after each addition.
-
Express the contractile response as a percentage of the maximum response obtained with a reference agonist (e.g., carbachol).
In Vivo Pancreatic Secretion Assay
This protocol assesses the in vivo potency of this compound peptides in stimulating pancreatic enzyme secretion in anesthetized rats.
Materials:
-
Urethane or other suitable anesthetic
-
Polyethylene (B3416737) tubing for cannulation
-
Infusion pump
-
Sulfated and non-sulfated this compound solutions in saline
-
Amylase activity assay kit
Procedure:
-
Anesthetize a rat and maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the common bile-pancreatic duct.
-
Cannulate the duct with polyethylene tubing for the collection of pancreatic juice.
-
Cannulate the jugular vein for intravenous infusion of this compound peptides.
-
Allow the animal to stabilize for 30 minutes and collect basal pancreatic secretions.
-
Infuse sulfated or non-sulfated this compound intravenously at various doses.
-
Collect pancreatic juice in 15-minute intervals.
-
Measure the volume of the collected juice and determine the protein concentration and amylase activity using a commercial kit.
-
Express the results as total protein or amylase output per unit of time.
Food Intake Study
This protocol evaluates the anorexigenic effects of this compound peptides in rats.
Materials:
-
Individually housed rats, accustomed to a specific feeding schedule
-
Standard rat chow
-
Sulfated and non-sulfated this compound solutions for intraperitoneal (IP) injection
-
Sensitive weighing scale
Procedure:
-
Acclimate individually housed rats to a daily feeding schedule (e.g., food available for 4 hours per day).
-
On the day of the experiment, fast the rats for a predetermined period (e.g., 18 hours) with free access to water.
-
Thirty minutes before the presentation of food, administer a single IP injection of either saline (control), sulfated this compound, or non-sulfated this compound at various doses.
-
Provide a pre-weighed amount of standard chow to each rat.
-
Measure the amount of food consumed at specific time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Calculate the cumulative food intake for each treatment group and compare it to the control group.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the in vivo effects of sulfated and non-sulfated this compound.
References
- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 3. Different pathways mediated by CCK1 and CCK2 receptors: effect of intraperitonal mrna antisense oligodeoxynucleotides to cholecystokinin on anxiety-like and learning behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of CCK-33, Neuropeptide Y, and Corticotropin-Releasing Factor in Preclinical Anxiety Models
For researchers, scientists, and drug development professionals, understanding the nuanced roles of neuropeptides in anxiety is paramount for the development of novel anxiolytic and anxiogenic compounds. This guide provides an objective comparison of the performance of Cholecystokinin-33 (CCK-33), Neuropeptide Y (NPY), and Corticotropin-Releasing Factor (CRF) in established rodent models of anxiety. The data presented herein is compiled from multiple preclinical studies, offering a comprehensive overview of their respective effects on anxiety-like behaviors.
While direct comparative studies administering this compound alongside NPY and CRF are limited, this guide synthesizes available quantitative data from studies using these neuropeptides or their closely related analogues (e.g., CCK-8, a potent fragment of this compound) in the elevated plus-maze, open field, and light-dark box tests.
Comparative Efficacy in Anxiety Models: A Quantitative Overview
The following table summarizes the quantitative effects of intracerebroventricular (ICV) or site-specific administration of CCK-8 (as a proxy for this compound), NPY, and CRF on key behavioral parameters in widely used anxiety models. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental protocols, animal strains, and drug dosages.
| Neuropeptide | Anxiety Model | Key Behavioral Parameter | Dosage/Concentration | Observed Effect | Percentage Change from Control (Approx.) |
| CCK-8 | Elevated Plus-Maze | % Time in Open Arms | 100 µg/kg | No significant change | ~0% |
| Light-Dark Box | Time in Light Compartment | 1 µg/kg | Anxiogenic | -30% | |
| Open Field | Locomotor Activity | Not specified | Behavioral inhibition at high doses | Not specified | |
| NPY | Elevated Plus-Maze | % Time in Open Arms | 1 µg (ICV) | Anxiolytic | +100% (antagonized CRF effect) |
| Open Field | Time in Center | Not specified | Anxiolytic | Not specified | |
| Light-Dark Box | Time in Light Compartment | Not specified | Anxiolytic | Not specified | |
| CRF | Elevated Plus-Maze | % Time in Open Arms | 0.75 µg (ICV) | Anxiogenic | -50% |
| Open Field | Locomotor Activity | 1.5 g/kg ethanol-induced | Increased locomotor activity | Not specified | |
| Light-Dark Box | Time in Light Compartment | Not specified | Anxiogenic | Not specified |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents[1].
-
Apparatus: A plus-shaped maze with two open and two enclosed arms (e.g., 50 cm long x 10 cm wide for rats), elevated (e.g., 50 cm) from the floor.
-
Procedure:
-
Rodents are handled for several days prior to testing to reduce stress.
-
On the test day, animals are habituated to the testing room for at least 30 minutes.
-
The subject is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session using an overhead video camera and tracking software.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
-
-
Key Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of locomotor activity).
-
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior[2][3].
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with walls to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is gently placed in the center or a corner of the open field.
-
Behavior is recorded for a specified period (e.g., 5-15 minutes) using a video tracking system.
-
The arena is cleaned between subjects.
-
-
Key Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center of the arena (an indicator of anxiety; less time suggests higher anxiety).
-
Number of entries into the center zone.
-
Rearing frequency.
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas[4].
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Animals are habituated to the testing room.
-
The animal is placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a set duration (e.g., 5-10 minutes).
-
The apparatus is cleaned after each trial.
-
-
Key Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Signaling Pathways and Logical Relationships
The distinct effects of CCK, NPY, and CRF on anxiety are mediated by their specific receptors and downstream signaling cascades within key brain regions associated with fear and anxiety, such as the amygdala.
CCK Signaling Pathway in Anxiety
Activation of CCK-B receptors, the predominant subtype in the brain, is generally associated with anxiogenic effects.
Caption: Anxiogenic signaling cascade of CCK via the CCK-B receptor.
NPY Signaling Pathway in Anxiety
NPY is generally considered anxiolytic, primarily through its action on Y1 receptors, which are coupled to inhibitory G-proteins.
Caption: Anxiolytic signaling cascade of NPY via the Y1 receptor.
CRF Signaling Pathway in Anxiety
CRF is a key mediator of the stress response and generally produces anxiogenic effects through activation of CRF1 receptors.
Caption: Anxiogenic signaling cascade of CRF via the CRF1 receptor.
Experimental Workflow for a Comparative Study
A logical workflow for a direct comparative study of these neuropeptides in an anxiety model is outlined below.
Caption: Proposed workflow for a comparative study of neuropeptides in anxiety models.
Conclusion
The available evidence strongly suggests that CCK (via CCK-B receptors) and CRF (via CRF1 receptors) exert anxiogenic effects, while NPY (via Y1 receptors) has anxiolytic properties. The opposing roles of NPY and CRF are particularly evident, with NPY capable of counteracting the anxiety-like behaviors induced by CRF[5]. While quantitative data for this compound remains less defined in direct comparative studies, the anxiogenic profile of its active fragments is well-documented.
For drug development professionals, these findings highlight the therapeutic potential of targeting NPY Y1 receptors for anxiolytic drug design and the utility of CRF1 and CCK-B receptor antagonists. Further head-to-head comparative studies are warranted to precisely delineate the relative potencies and efficacies of these neuropeptides and to explore the therapeutic potential of modulating their signaling pathways for the treatment of anxiety disorders.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CCK-33 and Other Pancreatic Secretagogues for Enzyme Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cholecystokinin-33 (CCK-33) with other key pancreatic secretagogues, namely CCK-8 and Secretin, in stimulating pancreatic enzyme secretion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved to aid in research and drug development.
Comparative Efficacy in Pancreatic Enzyme Secretion
The potency and efficacy of this compound in stimulating pancreatic enzyme secretion have been evaluated in various in vivo and in vitro models. The following tables summarize the comparative data for this compound and its analogues, as well as its synergistic action with secretin.
Table 1: Comparative Potency of CCK Analogues on Pancreatic Secretion
| Species | Model | CCK Analogue | Relative Potency (CCK-8 = 1.00) | Reference |
| Canine | In Vivo | CCK-39 | 4.1 | [1] |
| This compound | 2.2 | [1] | ||
| Caerulein | 2.1 | [1] | ||
| Rat | In Vivo | CCK-39 | 2.1 | [1] |
| This compound | 5.4 | [1] | ||
| Caerulein | 5.4 | [1] | ||
| Rat | In Vitro (Pancreatic Lobules) | This compound | 1.7 | [1] |
| Caerulein | 1.2 | [1] | ||
| Guinea Pig | In Vivo (Gallbladder Contraction) | This compound | 1.3 | [1] |
| Caerulein | 0.9 | [1] | ||
| Guinea Pig | In Vitro (Gallbladder Contraction) | This compound | 1.8 | [1] |
| Caerulein | 5.8 | [1] |
Note: The data indicates that CCK-8 is not consistently more potent than its longer analogues, and in some models, this compound demonstrates higher potency.[1]
Table 2: Dose-Response of this compound on Pancreatic Secretion in Pigs
| Route of Administration | This compound Dose | Effect on Pancreatic Protein and Trypsin Output |
| Systemic (Jugular Vein) | 13 pmol/kg | No significant effect |
| Local (Gastroduodenal Artery) | 13 pmol/kg | Significant increase |
| Systemic (Jugular Vein) | 130 pmol/kg | Significant increase |
| Local (Gastroduodenal Artery) | 130 pmol/kg | Significant increase |
This study suggests that at physiological doses, this compound may act via a local enteropancreatic reflex to stimulate enzyme secretion.[2][3]
Table 3: Synergistic Effect of CCK-8 and Secretin on Pancreatic Secretion in Rats
| Treatment | Pancreatic Juice Volume and Amylase Output |
| CCK-8 (0.03, 0.06, 0.12 µg/kg/h) | Dose-dependent increase |
| Secretin (0.03 CU/kg/h) | Increase |
| CCK-8 + Secretin | Potentiated response, greater than the sum of individual responses |
The potentiating action of CCK-8 and secretin appears to be dependent on cholinergic pathways.[4]
Experimental Protocols
The following protocols provide a general framework for studying the effects of secretagogues on pancreatic enzyme secretion.
Protocol 1: Isolation of Pancreatic Acini
This protocol is foundational for in vitro studies of pancreatic secretion.
-
Euthanasia and Pancreas Excision: Euthanize a rodent (e.g., mouse or rat) according to approved institutional guidelines. Surgically expose the abdominal cavity and carefully excise the pancreas, separating it from the spleen and surrounding adipose tissue.
-
Tissue Digestion: Place the pancreas in a pre-warmed digestion medium containing collagenase. The tissue is minced into small fragments (1-2 mm³) and incubated in a shaking water bath at 37°C. Gentle pipetting with a wide-bore pipette aids in the dissociation of acini.
-
Filtration and Washing: Terminate the digestion by adding an ice-cold resuspension medium. Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Acinar Enrichment: Centrifuge the filtrate at a low speed. The resulting pellet, containing the pancreatic acini, is then washed multiple times by resuspension and gravity sedimentation to enrich for intact acini.[5][6]
Protocol 2: Amylase Release Assay
This assay quantifies the amount of amylase secreted from isolated pancreatic acini in response to stimulation.
-
Acinar Suspension: Resuspend the isolated pancreatic acini in a suitable buffer. Aliquot the acinar suspension into microcentrifuge tubes for each experimental condition (e.g., basal, stimulated with different concentrations of this compound).
-
Stimulation: Add the desired concentration of the secretagogue (e.g., this compound, CCK-8, or secretin) to the respective tubes. For basal release, an equivalent volume of buffer is added.
-
Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30 minutes) with gentle agitation to allow for enzyme secretion.
-
Sample Collection: Centrifuge the tubes at low speed to pellet the acini. Carefully collect the supernatant, which contains the released amylase.
-
Amylase Activity Measurement: Determine the amylase activity in the supernatant using a commercial amylase activity assay kit. The results are typically expressed as a percentage of the total amylase content, which is determined by lysing a separate aliquot of acini.[5][6]
Signaling Pathways and Visualizations
The stimulation of pancreatic enzyme secretion by this compound is a complex process mediated by specific signaling cascades within pancreatic acinar cells.
CCK Receptor Signaling Pathway
CCK peptides, including this compound and CCK-8, primarily exert their effects by binding to the Cholecystokinin A receptor (CCK-A receptor), a G-protein coupled receptor. This binding initiates a cascade of intracellular events, with the Gq/11-PLC-IP3-Ca2+ pathway being the principal driver of enzyme secretion.[7][8][9] At lower, more physiological concentrations, CCK stimulates regular oscillations in intracellular calcium, while higher concentrations lead to a peak-plateau calcium response which can be inhibitory.[10]
Beyond the canonical PLC pathway, CCK receptor activation also triggers other signaling cascades that are more closely associated with non-secretory functions like protein synthesis and cell growth. These include the MAPK pathways (ERK, JNK, and p38 MAPK) and the PI3K-mTOR pathway.[7][8]
Experimental Workflow for Assessing Pancreatic Secretagogues
The following diagram outlines the typical workflow for comparing the efficacy of different pancreatic secretagogues in vitro.
References
- 1. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potentiating effect of CCK and secretin on rat exocrine pancreas and its cholinergic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 7. Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Cross-Species Analysis of Cholecystokinin-33 (CCK-33) Amino Acid Sequence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholecystokinin-33 (CCK-33) amino acid sequence across four key species: human, mouse, rat, and chicken. This compound, a crucial peptide hormone and neurotransmitter, plays a significant role in regulating various physiological processes, including digestion, satiety, and anxiety. Understanding the variations and conservations in its amino acid sequence across different species is paramount for translational research and the development of novel therapeutic agents targeting the cholecystokinin system.
Comparative Analysis of this compound Amino Acid Sequences
The amino acid sequences of this compound were derived from their respective preprocholecystokinin precursor proteins. The sequences show a high degree of conservation, particularly in the C-terminal region, which is critical for receptor binding and biological activity. The table below summarizes the this compound sequences for human, mouse, rat, and chicken, highlighting the observed variations.
| Species | Amino Acid Sequence of this compound |
| Human | KAPSGRMSVLKNLQSLDPSHRISDRDYMGWMDF |
| Mouse | KAPSGRMSVLKNLQSLDPSHRISDRDYMGWMDF |
| Rat | KAPSGRVSVLKNLQSLDPSHRISDRDYMGWMDF |
| Chicken | KAPSGRFSVLGNRVQSIDPTHRINDRDYMGWMDF |
Experimental Protocols for Peptide Analysis
The determination and verification of peptide amino acid sequences are fundamental in proteomics and drug development. The following are detailed methodologies for two standard techniques: Edman degradation and Mass Spectrometry.
Edman Degradation Sequencing
Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[1][2][3][4][5][6]
Methodology:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl-peptide (PTC-peptide).
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using a strong anhydrous acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ) derivative and the shortened peptide.[2]
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative using an aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known PTH-amino acid standards.[2]
-
Repetition: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acid.
Figure 1. Workflow of Edman Degradation for Peptide Sequencing.
Mass Spectrometry-Based Sequencing
Mass spectrometry has become the predominant method for peptide sequencing due to its high sensitivity and speed.[6][7][8]
Methodology:
-
Sample Preparation: The protein sample is enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides.[7]
-
Peptide Separation: The peptide mixture is separated using liquid chromatography (LC), most commonly RP-HPLC.[7]
-
Ionization: The separated peptides are ionized, typically by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[7][8]
-
Tandem Mass Spectrometry (MS/MS):
-
MS1 Scan: The mass-to-charge (m/z) ratios of the intact peptide ions are measured.
-
Fragmentation: A specific peptide ion is selected and fragmented, usually by collision-induced dissociation (CID).
-
MS2 Scan: The m/z ratios of the resulting fragment ions are measured.
-
-
Data Analysis: The amino acid sequence is deduced from the mass differences between the fragment ions in the MS2 spectrum. This can be done through database searching or de novo sequencing.[8]
CCK Receptor Signaling Pathway
Cholecystokinin exerts its physiological effects by binding to two G protein-coupled receptors: CCK1R and CCK2R. The activation of these receptors triggers a cascade of intracellular signaling events.
The binding of CCK to its receptors, primarily CCK1R and CCK2R, activates Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream signaling cascades, including the MAPK/ERK pathway, which ultimately influences cellular processes such as enzyme secretion, cell growth, and neurotransmission.
Figure 2. Simplified CCK Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. CCK cholecystokinin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Cholecystokinin cleavage to cholecystokinin-octapeptide in vivo and in vitro: accelerated cleavage in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biosynthesis and processing of pro CCK: recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of CCK-33 Affinity for CCK-A and CCK-B Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity of cholecystokinin-33 (CCK-33) for its two primary receptors, the cholecystokinin-A (CCK-A or CCK1) and cholecystokinin-B (CCK-B or CCK2) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterology, neuroscience, and pharmacology.
Executive Summary
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its physiological effects through two distinct G-protein coupled receptors: CCK-A and CCK-B. While both receptors bind CCK, they exhibit different affinities for the various forms of the peptide, including the 33-amino acid variant, this compound. The CCK-A receptor demonstrates a pronounced selectivity and high affinity for sulfated CCK peptides like this compound. In contrast, the CCK-B receptor binds both sulfated and non-sulfated CCK analogues, as well as the hormone gastrin, with comparably high affinity. This differential binding affinity is central to the distinct physiological roles of the two receptors.
Quantitative Data Summary
The following table summarizes the binding affinities of various cholecystokinin peptides for the CCK-A and CCK-B receptors. While direct comparative Ki values for this compound were not found in a single study, the data for structurally similar and biologically relevant CCK peptides are presented to illustrate the affinity profiles. The CCK-A receptor's high affinity is specific to sulfated peptides, a category to which this compound belongs.[1]
| Ligand | Receptor | Approximate Ki (nM) | Notes |
| CCK-8 (sulfated) | CCK-A | 0.6 - 1 | High affinity for the sulfated form. |
| CCK-58 (sulfated) | CCK-A | 0.6 - 1 | High affinity for the sulfated form. |
| CCK-8 (sulfated) | CCK-B | 0.3 - 1 | High affinity, similar to non-sulfated forms and gastrin.[2] |
| CCK-58 (sulfated) | CCK-B | 0.3 - 1 | High affinity, similar to non-sulfated forms and gastrin.[2] |
| Gastrin | CCK-A | >1000 | Very low affinity.[2] |
| Gastrin | CCK-B | 0.3 - 1 | High affinity, similar to CCK peptides.[2] |
Experimental Protocols
The determination of binding affinities for CCK receptors is typically achieved through competitive radioligand binding assays. Below is a representative protocol for such an experiment.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing CCK-A or CCK-B receptors (e.g., COS-7 or CHO-K1 cells transfected with the respective receptor cDNA) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled CCK analog (e.g., [125I]CCK-8) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (in this case, this compound) are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK analog.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The concentration of the competitor ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Upon ligand binding, both CCK-A and CCK-B receptors undergo a conformational change and activate intracellular signaling cascades. However, they couple to different sets of G-proteins, leading to distinct downstream effects.
Caption: CCK-A Receptor Signaling Pathway
Caption: CCK-B Receptor Signaling Pathway
Experimental Workflow
The logical flow of a typical competitive binding assay to determine the affinity of this compound for its receptors is depicted below.
Caption: Competitive Binding Assay Workflow
References
The C-Terminal Reigns Supreme: A Comparative Guide to the Structure-Activity Relationship of CCK-33 Fragments
A deep dive into the structure-activity relationship (SAR) of cholecystokinin-33 (CCK-33) fragments reveals the paramount importance of the C-terminal region for receptor binding and subsequent biological activity. This guide provides a comparative analysis of key this compound fragments, supported by quantitative binding affinity and functional data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, respectively. Its diverse physiological roles, including regulation of pancreatic secretion, gallbladder contraction, and satiety, are mediated through two G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). The 33-amino acid peptide, this compound, is one of its endogenous forms, and the study of its fragments has been instrumental in elucidating the key structural motifs required for receptor interaction and activation.
C-Terminal Fragments: The Epicenter of Activity
The biological activity of this compound is predominantly dictated by its C-terminal fragments. The C-terminal octapeptide, CCK-8, is the most abundant and potent form in the central nervous system. Further truncation of the C-terminus leads to a significant decline in both binding affinity and biological potency, highlighting the critical nature of these residues.
A pivotal feature for high-affinity binding to the CCK-A receptor is the presence of a sulfated tyrosine residue, located at the seventh position from the C-terminus in CCK-8.[1] Desulfation of this tyrosine dramatically reduces the affinity for the CCK-A receptor by over 500-fold, while its impact on CCK-B receptor affinity is less pronounced.[2] The C-terminal tetrapeptide, CCK-4, which lacks this sulfated tyrosine, exhibits significantly lower affinity for both receptor subtypes but retains some biological activity, particularly at the CCK-B receptor.[2]
In contrast, N-terminal fragments of CCK-8, such as Ac-CCK-7(26-32)-NH2, have been shown to act as competitive antagonists at CCK receptors, indicating that while the C-terminal end is crucial for agonism, the N-terminal portion can modulate receptor interaction.[3]
Comparative Binding Affinities and Biological Potencies of this compound Fragments
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of key this compound fragments for the CCK-A and CCK-B receptors. The data underscores the critical role of the C-terminal amino acids and the sulfated tyrosine residue.
| Fragment | Receptor Subtype | Binding Affinity (Ki, nM) | Biological Activity (EC50, pM) (Amylase Release) | Key Structural Features |
| This compound | CCK-A | ~1 | Potent | Full-length peptide with sulfated tyrosine |
| CCK-8 (sulfated) | CCK-A | 0.6 - 1[2] | 17[4] | C-terminal octapeptide with sulfated tyrosine |
| CCK-8 (non-sulfated) | CCK-A | >300[2] | - | Lacks sulfated tyrosine |
| CCK-7 | CCK-A | - | Less potent than CCK-8 | C-terminal heptapeptide |
| CCK-4 | CCK-A | >1000[2] | - | C-terminal tetrapeptide, lacks sulfated tyrosine |
| CCK-8 (sulfated) | CCK-B | 0.3 - 1[2] | - | High affinity for CCK-B receptor |
| CCK-8 (non-sulfated) | CCK-B | ~1[2] | - | High affinity for CCK-B receptor |
| CCK-4 | CCK-B | ~10[2] | - | Moderate affinity for CCK-B receptor |
Experimental Protocols
The determination of the structure-activity relationship of this compound fragments relies on robust in vitro assays. The two primary experimental approaches are radioligand binding assays to quantify receptor affinity and functional assays to measure biological response, such as amylase secretion from pancreatic acini.
Radioligand Binding Assay
This competitive binding assay is a cornerstone for determining the affinity (Ki) of unlabeled CCK fragments by measuring their ability to displace a radiolabeled ligand from the CCK receptors.[5][6]
Objective: To determine the binding affinity (Ki) of this compound fragments for CCK-A and CCK-B receptors.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing human or rat CCK-A or CCK-B receptors, or pancreatic or brain tissue homogenates.
-
Radioligand: Typically [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8) or [³H]L-364,718 (a CCK-A antagonist).
-
Unlabeled Ligands: this compound and its various fragments.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and a protease inhibitor cocktail.
-
Glass fiber filters and a filtration manifold .
-
Scintillation counter .
Procedure:
-
Incubation: In a microplate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor CCK fragment.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cholecystokinin-Stimulated Amylase Release Assay
This functional assay measures the biological activity of CCK fragments by quantifying their ability to stimulate the release of the digestive enzyme amylase from pancreatic acinar cells.[7][8]
Objective: To determine the potency (EC50) of this compound fragments in stimulating a physiological response.
Materials:
-
Pancreatic Acini: Isolated from rat or guinea pig pancreas by collagenase digestion.
-
Incubation Buffer: e.g., HEPES-Ringer buffer (pH 7.4) supplemented with amino acids, glucose, and BSA.
-
CCK Fragments: Various concentrations of the peptides to be tested.
-
Amylase Substrate: e.g., Phadebas tablets or a similar chromogenic substrate.
-
Spectrophotometer .
Procedure:
-
Preparation of Acini: Isolate pancreatic acini from the pancreas of a rat or guinea pig by enzymatic digestion with collagenase.
-
Pre-incubation: Pre-incubate the dispersed acini in the incubation buffer to allow them to equilibrate.
-
Stimulation: Add varying concentrations of the CCK fragments to the acini suspension and incubate for a specific period (e.g., 30 minutes at 37°C).
-
Separation: Centrifuge the samples to pellet the acini and collect the supernatant which contains the released amylase.
-
Amylase Assay: Determine the amylase activity in the supernatant using a chromogenic substrate. The amount of product formed is proportional to the amylase activity.
-
Data Analysis: Express the amylase release as a percentage of the total amylase content in the acini. Plot the percentage of amylase release against the logarithm of the CCK fragment concentration to generate a dose-response curve and determine the EC50 value (the concentration of the fragment that produces 50% of the maximal response).
Visualizing the Molecular Mechanisms
To better understand the processes underlying the structure-activity relationship of this compound fragments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: CCK Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that CCK-58 has structure that influences its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cholecystokinin-induced secretion and synthesis of amylase and cationic trypsinogen by pancreatic acini isolated from rats given an ethanol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amylase secretion by isolated pancreatic acini after acute cholecystokinin treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholecystokinin-33 Potency: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of cholecystokinin-33 (CCK-33) in in vitro and in vivo experimental settings. The data presented herein is collated from peer-reviewed studies to support researchers in pharmacology and drug development in designing and interpreting experiments involving this crucial gastrointestinal hormone.
Executive Summary
Cholecystokinin-33 (this compound), a key regulator of pancreatic and gallbladder function, exhibits notable differences in its measured potency when assessed in living organisms (in vivo) versus controlled laboratory environments (in vitro). Generally, this compound demonstrates a higher relative potency in vivo compared to its shorter, more commonly studied fragment, CCK-8.[1] This discrepancy is largely attributed to the slower degradation of the larger this compound molecule within a physiological system, allowing for a more sustained interaction with its receptors.[1] In contrast, in vitro assays, which often lack the complex enzymatic and clearance mechanisms of a whole organism, may show this compound and CCK-8 to be equipotent.[1]
Quantitative Potency Comparison
The following tables summarize the relative potencies of this compound and its analogues from various comparative studies. Potency is expressed relative to CCK-8 (standard = 1.0).
Table 1: Relative Molar Potencies of CCK Analogues in Pancreatic Secretion
| Species | Assay Type | CCK-39 | This compound | Caerulein | CCK-8 |
| Canine | In Vivo | 4.1 | 2.2 | 2.1 | 1.0 |
| Rat | In Vivo | 2.1 | 5.4 | 5.4 | 1.0 |
| Rat | In Vitro | - | 1.7 | 1.2 | 1.0 |
Data sourced from Solomon et al. (1984).[2][3]
Table 2: Relative Molar Potencies of CCK Analogues in Gallbladder Contraction
| Species | Assay Type | This compound | Caerulein | CCK-8 |
| Guinea Pig | In Vivo | 1.3 | 0.9 | 1.0 |
| Guinea Pig | In Vitro | 1.8 | 5.8 | 1.0 |
Data sourced from Solomon et al. (1984).[2][3]
Table 3: Pancreatic Protein Secretion in Response to Human this compound
| Species | Assay Type | Relative Molar Potency (vs. CCK-8) |
| Dog | In Vivo | 0.92 |
Data sourced from a 1988 study on synthetic human this compound.[4]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental approaches to studying this compound, the following diagrams illustrate the key signaling pathway and a generalized workflow for potency assessment.
Caption: this compound signaling pathway via the CCK1 receptor.
Caption: Generalized workflow for comparing in vitro and in vivo potency.
Detailed Experimental Protocols
A comprehensive understanding of the potency data requires insight into the methodologies used. Below are detailed protocols for key experiments cited in the literature.
In Vitro: Amylase Release from Isolated Pancreatic Acini
This assay measures the direct effect of this compound on pancreatic acinar cells, the primary source of digestive enzymes.
-
Tissue Preparation: Pancreatic acini are isolated from a rat pancreas by enzymatic digestion (e.g., with collagenase) followed by mechanical shearing. The dispersed acini are then purified and suspended in a buffered incubation medium.[1]
-
Incubation: The acinar cell suspension is divided into aliquots and incubated at 37°C with various concentrations of this compound. A control group without this compound is also included. To prevent peptide degradation and loss, the incubation buffer often contains a protease inhibitor like bacitracin and is supplemented with albumin.[5][6]
-
Amylase Measurement: After a set incubation period (e.g., 30 minutes), the reaction is stopped, and the cells are separated from the medium by centrifugation. The amount of amylase released into the supernatant is then quantified using a colorimetric assay (e.g., the Bernfeld method).[5]
-
Data Analysis: The amylase release is expressed as a percentage of the total amylase content in the acini. A dose-response curve is generated by plotting amylase release against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
In Vivo: Pancreatic Secretion in Conscious Rats
This model assesses the integrated physiological response to this compound, including its stability and distribution in a living animal.
-
Animal Preparation: Conscious rats are surgically fitted with catheters in the pancreatic duct to collect pancreatic juice and in a major blood vessel (e.g., jugular vein) for intravenous infusion of this compound.[1] Animals are allowed to recover from surgery before the experiment.
-
Experimental Procedure: After a fasting period, a basal collection of pancreatic juice is taken. This compound, dissolved in a solution often containing albumin to prevent adsorption to surfaces, is then infused intravenously at a constant rate for a specified duration (e.g., 1 hour).[1][5]
-
Sample Collection and Analysis: Pancreatic juice is collected continuously throughout the infusion period. The volume of the juice is measured, and the protein concentration is determined (e.g., by measuring absorbance at 280 nm). The total protein output is calculated as the product of the volume and protein concentration.[1]
-
Data Analysis: The increase in protein output over the basal level is calculated for different infusion rates of this compound. A dose-response relationship can be established to determine the ED50 (the dose that produces 50% of the maximal response).
Conclusion
The evidence strongly suggests that the biological potency of this compound is context-dependent. In vivo studies, which more closely mimic the physiological environment, indicate that this compound is a more potent secretagogue than its shorter analogue, CCK-8. This is likely due to its increased metabolic stability.[1] Conversely, in vitro assays may underestimate the physiological potency of this compound if they do not account for factors like enzymatic degradation. Researchers should consider these differences when selecting an experimental model and interpreting their results. For studies focused on physiological relevance and potential therapeutic applications, in vivo models are indispensable. For mechanistic studies at the cellular or receptor level, in vitro assays remain a powerful tool, provided that experimental conditions are carefully controlled to minimize artifacts such as peptide degradation and surface adhesion.
References
- 1. Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than this compound. | Semantic Scholar [semanticscholar.org]
- 4. Effect of synthetic human cholecystokinin-33 on exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Characterization of interactions between this compound and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
Antagonistic Effects of CCK-33 on Dopamine Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of cholecystokinin-33 (CCK-33) on dopamine (B1211576) function, drawing from key experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
I. Overview of this compound and its Interaction with the Dopaminergic System
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter found in both the gastrointestinal tract and the central nervous system. In the brain, CCK and its various fragments, including the 33-amino acid peptide this compound and the C-terminal octapeptide CCK-8, are often co-localized with dopamine in mesolimbic and nigrostriatal neurons.[1][2] This co-localization suggests a significant modulatory role for CCK in dopaminergic neurotransmission. While the interaction is complex and can involve both excitatory and inhibitory effects, a substantial body of evidence points towards an overall antagonistic or inhibitory influence of this compound and its analogues on dopamine function.[1] This guide will focus on the experimental evidence supporting these antagonistic effects.
II. Comparative Data on the Effects of this compound and Related Peptides
The following tables summarize quantitative data from various studies investigating the impact of this compound and other CCK peptides on dopamine-related physiological and behavioral measures.
Table 1: Neuroendocrine Effects of CCK Peptides in Humans
| Peptide Administered | Dopamine Agonist | Measured Hormone | Effect | Reference |
| This compound (225 Ivy Dog Units i.v.) | Apomorphine (B128758) HCl (0.5 mg s.c.) | Growth Hormone | Antagonized apomorphine-induced increase | [3][4] |
| This compound (225 Ivy Dog Units i.v.) | - | Prolactin | Increased basal secretion | [3][4] |
| CCK-8 (5 µg i.v.) | Apomorphine HCl (0.5 mg s.c.) | Growth Hormone | Antagonized apomorphine-induced increase | [3] |
| CCK-8 (5 µg i.v.) | - | Prolactin | No effect on basal secretion | [3] |
| Ceruletide (0.3 µg/kg i.m.) | Apomorphine HCl (0.5 mg s.c.) | Growth Hormone | No effect on apomorphine-induced increase | [3] |
| Ceruletide (0.3 µg/kg i.m.) | - | Prolactin | No effect on basal secretion | [3] |
Table 2: Behavioral Effects of CCK Peptides in Rodents
| Peptide Administered | Dopamine Agonist | Behavioral Measure | Effect | Reference |
| CCK-8S (10-50 µg/kg i.p.) | SKF 38393 (5 mg/kg s.c.) | Stereotyped grooming | Inhibited | [5] |
| CCK-8S (10-50 µg/kg i.p.) | SKF 38393 (5 mg/kg s.c.) | Vacuous chewing movements | Inhibited | [5] |
| CCK-4 (20-100 µg/kg i.p.) | SKF 38393 (5 mg/kg s.c.) | Stereotyped grooming | Attenuated | [5] |
| Intra-VTA CCK infusion | - | Food Consumption | Reduced | [6][7] |
| Intra-VTA CCK infusion | - | Locomotor Activity (Total Distance) | Reduced | [6][7] |
| Intra-VTA CCK infusion | - | Locomotor Activity (Velocity) | Reduced | [6][7] |
Table 3: Effects of CCK on Dopamine Receptor Density and Affinity
| CCK Treatment | Brain Region | Receptor | Effect on Density (Bmax) | Effect on Affinity (Kd/IC50) | Reference |
| CCK (10⁻⁶ M) in vitro | Nucleus Accumbens | D2 | Increased by 20% | - | [8] |
| Continuous intraventricular CCK infusion (24h) | Nucleus Accumbens | D2 | Increased by ~40% | - | [8] |
| Continuous intraventricular CCK infusion (24h) | Striatum | D2 | Increased by ~25% | - | [8] |
| Single IP injection of CCK (50 µg/kg) | Nucleus Accumbens | D2 | Increased by 20% | - | [8] |
| Single IP injection of CCK (50 µg/kg) | Striatum | D2 | Increased by 15% | - | [8] |
| CCK-8 (1 nM) in vitro | Nucleus Accumbens (rostral) | D2 (agonist binding) | - | Increased Kd by 48% | [9] |
| CCK-8 (1 nM) in vitro | Nucleus Accumbens (caudal) | D2 (agonist binding) | - | Increased Kd by 148% | [9] |
| CCK-8 (1 nM) in vitro | Nucleus Accumbens (rostral) | D2 (antagonist binding) | - | Decreased IC50 by 57% | [9] |
| CCK-8 (1 nM) in vitro | Nucleus Accumbens (caudal) | D2 (antagonist binding) | - | Decreased IC50 by 75% | [9] |
| Intraventricular CCK-8 (1 nmol) ex vivo | Forebrain (caudal) | D2 (agonist binding) | - | Increased Kd by 160% | [9] |
| Intraventricular CCK-8 (1 nmol) ex vivo | Nucleus Accumbens (caudal) | D2 (antagonist binding) | - | Decreased IC50 by 77% | [9] |
III. Experimental Protocols
This section outlines the methodologies employed in the key experiments cited in this guide.
Neuroendocrine Studies in Humans
-
Objective: To assess the effect of CCK peptides on dopamine receptor function in the hypothalamic-pituitary axis.
-
Subjects: Normal male volunteers.
-
Procedure:
-
A baseline period is established for hormone level measurements.
-
The dopamine receptor agonist, apomorphine HCl, is administered subcutaneously to stimulate growth hormone (GH) secretion.
-
This compound, CCK-8, or ceruletide is administered intravenously or intramuscularly.
-
Blood samples are collected at regular intervals to measure plasma concentrations of GH and prolactin.
-
-
Data Analysis: Changes in hormone levels from baseline are compared between treatment groups. Antagonism is determined by the blunting of the apomorphine-induced GH response.
Behavioral Studies in Rodents
-
Objective: To evaluate the impact of CCK peptides on dopamine-mediated behaviors.
-
Animals: Rats or mice.
-
Procedures:
-
Dopamine Agonist-Induced Stereotypy:
-
The dopamine D1 receptor agonist SKF 38393 is administered subcutaneously to induce stereotyped behaviors like grooming and vacuous chewing.
-
CCK-8S or CCK-4 is administered intraperitoneally prior to the dopamine agonist.
-
Behaviors are observed and scored by trained observers blind to the treatment conditions.
-
-
Intra-VTA Infusion and Behavioral Testing:
-
Animals are surgically implanted with cannulae targeting the ventral tegmental area (VTA).
-
CCK is infused directly into the VTA.
-
Food intake is measured over a set period.
-
Locomotor activity is assessed in an open field test, measuring total distance traveled and velocity.
-
-
-
Data Analysis: Behavioral scores or quantitative measures of activity and consumption are compared between CCK-treated and control groups.
Receptor Binding Assays
-
Objective: To determine the effect of CCK on the density and affinity of dopamine D2 receptors.
-
Preparation: Brain tissue from the striatum and nucleus accumbens of rats is dissected and prepared as either crude membrane fractions or brain slices.
-
In Vitro Procedure:
-
Tissue preparations are incubated with a radiolabeled dopamine D2 receptor ligand (e.g., ³H-spiperone for antagonist binding or ³H-N-propylnorapomorphine for agonist binding).
-
Incubations are performed in the presence or absence of varying concentrations of CCK or its fragments.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 ligand.
-
-
Ex Vivo Procedure:
-
Animals are treated with CCK (e.g., via intraventricular injection).
-
At a specified time after treatment, animals are sacrificed, and brain tissue is collected for receptor binding assays as described above.
-
-
Data Analysis: The amount of radioligand bound is measured. Scatchard analysis is used to determine the maximal binding capacity (Bmax), reflecting receptor density, and the dissociation constant (Kd), reflecting receptor affinity. For competition assays, the IC50 value (the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand) is determined.
IV. Signaling Pathways and Mechanisms of Action
The antagonistic effects of CCK on dopamine function are mediated by complex signaling pathways. The following diagrams illustrate some of the key proposed mechanisms.
Caption: Presynaptic inhibition of dopamine release by CCK.
Caption: CCK-mediated potentiation of GABAergic inhibition of dopamine neurons.
V. Discussion and Future Directions
The evidence presented in this guide strongly supports an antagonistic role for this compound and related peptides in the modulation of the dopaminergic system. These effects are observed at multiple levels, including neuroendocrine regulation, complex behaviors, and cellular and molecular interactions at the receptor level.
The primary mechanisms for this antagonism appear to involve:
-
Inhibition of Dopamine Release: CCK, acting on presynaptic receptors (likely CCK-B receptors), can suppress the release of dopamine.[10]
-
Potentiation of Inhibitory Inputs: In the VTA, CCK released from dopamine neurons themselves can enhance the strength of inhibitory GABAergic synapses onto these same neurons, creating a negative feedback loop.[6][7][11]
-
Modulation of Dopamine Receptor Sensitivity: CCK can alter the affinity and density of dopamine D2 receptors, which could change the response of postsynaptic neurons to dopamine.[8][9]
It is important to note that the effects of CCK can be complex, with some studies suggesting context-dependent or even excitatory actions, potentially mediated by different receptor subtypes (CCK-A vs. CCK-B) in different brain regions.[12][13]
For drug development professionals, these findings highlight the potential of targeting the CCK system to modulate dopaminergic activity. For instance, CCK-B receptor agonists could be explored for conditions associated with hyperactive dopamine systems.[10] Further research is warranted to fully elucidate the therapeutic potential of CCK-based compounds in treating neuropsychiatric disorders where dopamine dysregulation is a key feature.
References
- 1. Cholecystokinin peptides, dopamine and schizophrenia--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-dopamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroendocrine evaluation of CCK-peptides on dopaminergic function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound antagonizes apomorphine-induced growth hormone secretion and increases basal prolactin levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural evidence for cholecystokinin-dopamine D1 receptor interactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatodendritic Release of Cholecystokinin Potentiates GABAergic Synapses Onto Ventral Tegmental Area Dopamine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Dopamine receptor elevation by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin octapeptide in vitro and ex vivo strongly modulates striatal dopamine D2 receptors in rat forebrain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opposing effects of CCK(A) and CCK(B) antagonists on the development of conditioned activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CCK-33
For researchers and professionals in drug development, the meticulous management of bioactive peptides like Cholecystokinin-33 (CCK-33) is fundamental to ensuring a safe and compliant laboratory environment. Adherence to correct disposal protocols is crucial not only for the protection of personnel but also for the preservation of our environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment:
-
Gloves: Use nitrile or other chemically resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is mandatory.
Handle this compound in accordance with good industrial hygiene and safety practices.[1] Avoid the formation of dust and prevent contact with skin, eyes, or clothing.[1]
Summary of Safety and Handling Information
| Parameter | Information | Source |
| Storage | Store in freezer. | [1] |
| In case of Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. | [1] |
| In case of Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [1] |
| Environmental Precautions | Should not be released into the environment. | [1] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1] |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, whether in its pure form, in solution, or as contaminated materials, requires a systematic approach to waste segregation and containment. All materials that have come into contact with this compound should be treated as chemical waste.
-
Waste Identification and Segregation:
-
Isolate all materials contaminated with this compound, including:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Materials used for spill cleanup.
-
-
Segregate this compound waste from other laboratory waste streams like biological or radioactive waste.
-
-
Containment of Solid and Liquid Waste:
-
Solid Waste: Collect unused this compound powder and other contaminated solids in a dedicated, sealable plastic bag or container. This container should then be placed into a larger, designated hazardous chemical waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealable, chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle). Do not mix with other solvent waste unless compatibility has been verified.
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, must be placed in a designated sharps container.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste."
-
The label must include the full chemical name: "Cholecystokinin-33 (this compound)."
-
Include the approximate concentration and quantity of the waste.
-
Note the date of waste accumulation.
-
Identify the principal investigator or laboratory.
-
-
Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship.
References
Essential Safety and Handling Protocols for Cck-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of Cholecystokinin-33 (Cck-33). Adherence to these procedural steps is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1] |
| Respiratory Protection | Fume Hood or Respirator | Work with lyophilized this compound powder should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a properly fitted N95 or higher respirator is recommended. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Lyophilized this compound should be stored in a freezer at -20°C or colder for long-term stability.[1] Keep the container tightly sealed to prevent moisture absorption.
-
Labeling : Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
Handling and Experimental Use
-
Designated Area : All handling of this compound should be confined to a designated and properly placarded area of the laboratory.
-
Reconstitution :
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Perform reconstitution within a chemical fume hood to minimize inhalation risk.
-
Use a suitable sterile solvent as determined by the experimental protocol.
-
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.
-
Spill Response : In the event of a spill, decontaminate the area with a suitable laboratory disinfectant. Absorb liquid spills with inert material and collect all contaminated materials for disposal as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental release and ensure regulatory compliance. All waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste : All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[2] Depending on institutional guidelines, chemical deactivation may be required before final disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[3]
This compound Signaling Pathways
This compound exerts its biological effects by binding to and activating two types of G protein-coupled receptors: the Cholecystokinin A receptor (CCK-A, also known as CCK1R) and the Cholecystokinin B receptor (CCK-B, also known as CCK2R or the gastrin receptor).[4][5] Activation of these receptors initiates multiple downstream signaling cascades.
Caption: this compound signaling through the CCK-A receptor.
Caption: this compound signaling through the CCK-B receptor.
References
- 1. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. benchchem.com [benchchem.com]
- 4. uniprot.org [uniprot.org]
- 5. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
